Thiazolo[5,4-C]pyridine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-[1,3]thiazolo[5,4-c]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-1-2-7-3-5(4)10-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPVAPCPMORFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Thiazolo[5,4-c]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolo[5,4-c]pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science, possesses fundamental basic properties derived from its unique fused-ring structure. This document provides a comprehensive technical overview of these properties, focusing on its pKa, tautomerism, and protonation behavior. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, including predicted data and established principles for analogous structures. It further outlines detailed experimental protocols for the empirical determination of these characteristics and presents logical frameworks for understanding its chemical behavior.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₆H₄N₂S₂.[1][2] Its structure features a thiazole ring fused to a pyridine ring, with a thiol group at the 2-position of the thiazole moiety.
| Property | Value | Source(s) |
| CAS Number | 116990-44-4 | [1][3] |
| Molecular Formula | C₆H₄N₂S₂ | [1][2] |
| Molecular Weight | 168.24 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | >290 °C | [4] |
| 305 °C (with degradation) | [5] | |
| Predicted pKa | 8.45 ± 0.20 | [6] |
Basicity and Protonation
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyridine ring. This nitrogen is the most likely site of protonation in acidic conditions. The general class of areno- and hetarenothiazoles are known to be weakly basic and form salts with strong acids.[7]
Logical Framework for Protonation
The dot script below illustrates the expected protonation equilibrium, where the pyridine nitrogen acts as the Brønsted-Lowry base.
Caption: Protonation of the pyridine nitrogen.
Tautomerism
A key feature of 2-mercaptothiazoles is the existence of a tautomeric equilibrium between the thiol and thione forms. For this compound, this equilibrium is between the -SH (thiol) form and the C=S (thione) form, where the proton resides on a nitrogen atom of the thiazole ring.[7] In related systems like benzothiazole-2-thiol, the thione tautomer is largely predominant in neutral solutions.[7]
Tautomeric Equilibrium Diagram
The following diagram illustrates the thiol-thione tautomerism.
Caption: Thiol-thione tautomeric equilibrium.
Experimental Protocols
The following sections describe detailed methodologies for the experimental determination of the basic properties of this compound.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the conjugate acid of this compound.
Workflow for pKa Determination
Caption: Workflow for pKa determination.
Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a 50:50 ethanol:water mixture) to a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M).
-
Titration: Add the HCl solution in small increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the pH at which half of the compound is protonated. More accurate values can be obtained by calculating the first and second derivatives of the titration curve to precisely locate the equivalence point.
Investigation of Tautomerism by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the thiol-thione tautomerism. The chemical shifts of the protons and carbons in the molecule will differ significantly between the two tautomers.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The presence of an N-H proton signal (typically a broad singlet) would be indicative of the thione form. The absence of a distinct S-H proton signal (which can be broad and difficult to observe) and the presence of the N-H signal would strongly support the dominance of the thione tautomer.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is particularly diagnostic. In the thione form, this carbon is part of a thiocarbonyl group (C=S) and is expected to resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the thiol form (C-S), which would be expected at a more upfield position.
-
2D NMR Spectroscopy: Techniques like HSQC and HMBC can be used to confirm assignments and provide further structural evidence for the dominant tautomer.
Synthesis
A reported synthesis of this compound involves the reaction of 4-amino-3-fluoropyridine with potassium ethyl xanthate in dimethylformamide (DMF) at 130 °C.[5] A more general approach for similar structures involves the cyclization of S-(2-Aminohetaryl) dithiocarbamates in the presence of a base.[7]
General Synthesis Workflow
Caption: Synthesis of this compound.
Conclusion
This compound is a heterocyclic compound with a weakly basic character, primarily due to the pyridine nitrogen, which is the anticipated site of protonation. A significant aspect of its chemistry is the thiol-thione tautomerism, with evidence from analogous compounds suggesting a preference for the thione form in neutral solutions. While a predicted pKa value is available, experimental verification through standard analytical techniques such as potentiometric titration is recommended for precise characterization. Spectroscopic methods, particularly NMR, are crucial for elucidating the dominant tautomeric form under various conditions. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this and related molecular scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. bldpharm.com [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of empirically fitted parameters for calculating pK a values of thiols in a fast and reliable way [ouci.dntb.gov.ua]
- 5. Thiazolo[5,4-c]pyridine-2(1H)-thione | 116990-44-4 [sigmaaldrich.com]
- 6. This compound | 116990-44-4 [chemicalbook.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
An In-depth Technical Guide to the Synthesis of Thiazolo[5,4-c]pyridine-2-thiol from Chloronitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route for Thiazolo[5,4-c]pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry, starting from readily available chloronitropyridines. The synthesis involves a multi-step pathway including reduction of a nitro group, introduction of a thiol moiety, and subsequent cyclization to form the fused thiazole ring system. This document outlines detailed experimental protocols derived from analogous chemical transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway.
Introduction
Thiazolopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their structural similarity to purines makes them interesting candidates for interacting with a variety of biological targets. Indeed, derivatives of the thiazolopyridine scaffold have been reported to exhibit a wide range of biological activities, including kinase inhibition (e.g., c-KIT, PI3K), as well as antimicrobial and anticancer properties[1][2][3][4][5]. The specific isomer, this compound, holds potential as a key intermediate for the synthesis of a library of novel bioactive molecules. This guide focuses on a logical and practical synthetic approach to this target compound from chloronitropyridine precursors.
Proposed Synthetic Pathway
The most direct and plausible synthetic route to this compound commences with 3-chloro-4-nitropyridine. The synthesis is envisioned to proceed through three key steps:
-
Reduction of the Nitro Group: The nitro group of 3-chloro-4-nitropyridine is reduced to an amino group to yield 3-chloro-4-aminopyridine.
-
Introduction of the Thiol Group: The chloro substituent of 3-chloro-4-aminopyridine is displaced by a sulfur nucleophile to afford 4-aminopyridine-3-thiol.
-
Cyclization with Carbon Disulfide: The resulting 4-aminopyridine-3-thiol undergoes cyclization with carbon disulfide to form the target molecule, this compound.
An alternative, though less detailed in the literature for this specific isomer, is a one-pot reaction of a chloronitropyridine with a sulfur source and a one-carbon synthon[6].
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Thiazolo[5,4-c]pyridine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound Thiazolo[5,4-c]pyridine-2-thiol. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this document compiles predicted data based on the analysis of structurally similar compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity. Detailed, generalized experimental protocols for these spectroscopic techniques are also provided to guide researchers in their own analytical work. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel chemical entities, particularly those focused on thiazolopyridine scaffolds.
Introduction
Thiazolo[5,4-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The specific compound, this compound (CAS 116990-44-4), represents a key scaffold for further chemical modifications. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the development of new derivatives. This guide aims to fill the current gap in readily available spectroscopic information for this compound by providing a detailed, predictive analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectroscopic data of analogous compounds, including 2-aminothiazolo[5,4-c]pyridine, 2-mercaptopyridine, and 2-mercaptobenzothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 - 14.5 | br s | - | SH (thiol/thione tautomer) |
| ~8.0 - 8.2 | d | ~5.0 | H-4 |
| ~7.2 - 7.4 | d | ~5.0 | H-5 |
| ~8.8 - 9.0 | s | - | H-7 |
Note: The chemical shift of the thiol proton (SH) can be highly variable and may be broadened. The assignments are based on the standard numbering of the thiazolo[5,4-c]pyridine ring system.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C=S (C2) |
| ~150 - 155 | C7a |
| ~145 - 150 | C4 |
| ~130 - 135 | C3a |
| ~120 - 125 | C5 |
| ~115 - 120 | C7 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~2600 - 2550 | Weak | S-H stretching (thiol) |
| ~1620 - 1580 | Medium-Strong | C=N stretching (pyridine ring) |
| ~1550 - 1500 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1300 - 1200 | Strong | C=S stretching (thione) |
| ~1100 - 1000 | Medium | C-N stretching |
| ~850 - 750 | Strong | C-H out-of-plane bending |
Note: The presence of both S-H and C=S bands would indicate tautomerism between the thiol and thione forms in the solid state.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 168 | High | [M]⁺ (Molecular Ion) |
| 169 | Moderate | [M+1]⁺ (Isotopic peak) |
| 170 | Low | [M+2]⁺ (Isotopic peak due to ³⁴S) |
| 135 | Moderate | [M-SH]⁺ |
| 111 | Moderate | [M-C₃HNS]⁺ (fragmentation of thiazole ring) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
Typical spectral width: 0-15 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.
-
The sample pellet is then placed in the sample holder.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The solid sample can be introduced via a direct insertion probe or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable compounds, soft ionization techniques like ESI or MALDI are preferred.
-
Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer is used to determine the exact mass and elemental composition.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which aid in structural elucidation.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for this compound. While direct experimental data remains to be published, the information presented herein, based on sound chemical principles and analysis of analogous structures, offers a valuable starting point for researchers. The provided workflow and methodologies are intended to facilitate the efficient and accurate characterization of this and other novel heterocyclic compounds, thereby supporting advancements in medicinal chemistry and drug discovery.
The Biological Potential of Thiazolo[5,4-c]pyridine-2-thiol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-c]pyridine-2-thiol scaffold is a heterocyclic compound of significant interest in medicinal chemistry. As an isomer of the more extensively studied thiazolo[5,4-b]pyridine and thiazolo[4,5-d]pyrimidine systems, it holds considerable promise for the development of novel therapeutic agents. While direct research on the biological activities of this compound derivatives is emerging, the wealth of data on its isomers provides a strong foundation for predicting its potential. This technical guide summarizes the known biological activities of this compound class, drawing parallels from its close structural relatives, and provides detailed experimental protocols and conceptual frameworks for future research.
Anticancer Activity
Thiazole-fused pyridine and pyrimidine derivatives have consistently demonstrated potent anticancer activities across a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Kinase Inhibition: A Promising Avenue
A significant body of research points to the role of thiazole-containing compounds as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][2] Derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[3] Notably, some of these derivatives have shown efficacy against imatinib-resistant c-KIT mutants.[3]
Furthermore, other thiazole-based compounds have demonstrated inhibitory activity against a spectrum of kinases including Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][4] Inhibition of these pathways can disrupt tumor growth and angiogenesis.
Quantitative Anticancer Activity Data (IC50 Values)
While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the following table summarizes the activity of structurally related thiazolo[5,4-d]pyrimidine and other thiazole derivatives to indicate the potential potency of this class.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[5,4-d]pyrimidine | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung) | 1.4 | [5] |
| Thiazolo[5,4-d]pyrimidine | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | NCI-H322 (Lung) | 7.1 | [5] |
| Thiazolo[5,4-d]pyrimidine | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A431 (Epidermal) | 3.1 | [5] |
| Thiazolo[5,4-d]pyrimidine | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | T98G (Glioblastoma) | 3.4 | [5] |
| Thiazolo[5,4-d]pyrimidine | Morpholine substituted analog | HL-60 (Leukemia) | 8 | [5] |
| Thiazolo[5,4-d]pyrimidine | Compound 7i | MGC-803 (Gastric) | 4.64 | [6] |
| Thiazolo[5,4-d]pyrimidine | Compound 7i | HGC-27 (Gastric) | 5.07 | [6] |
| Thiazole Derivative | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| Thiazole Derivative | Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |
| Thiazole-Pyridine Hybrid | Compound 23 | Breast Cancer | 5.71 | [7] |
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of kinase inhibition by these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. Studies on thiazolo[5,4-d]pyrimidine derivatives have shown that they can induce apoptosis in cancer cells, as evidenced by an increase in the sub-G1 cell population and cleavage of PARP-1.[5] Furthermore, some thiazole derivatives have been shown to cause cell cycle arrest at the G1 phase.[8]
Caption: Conceptual pathway of kinase inhibition by this compound derivatives leading to apoptosis and cell cycle arrest.
Antimicrobial Activity
The thiazole ring is a well-established pharmacophore in antimicrobial drug discovery.[9] this compound itself has been noted for its antibacterial properties, with its mechanism of action attributed to the inhibition of bacterial protein synthesis by binding to ribosomes.[10] This activity has been observed against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[10]
Quantitative Antimicrobial Activity Data (MIC Values)
Specific MIC values for this compound derivatives are not widely available. The table below presents data for related thiazolo-pyridine and thiazole derivatives to highlight the potential of this class as antimicrobial agents.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazolo[4,5-b]pyridin-5-one | Compound 4p | MRSA, P. aeruginosa, E. coli | 120-470 | [11] |
| Thiazolo[4,5-b]pyridin-5-one | Compound 4i | Fungi | 120-470 | [11] |
| Pyridonethiol | Compound 89b | B. subtilis | 0.12 | [4] |
| Pyridonethiol | Compound 89c | B. subtilis | 0.12 | [4] |
| Thiazole derivative | Compound 27e | Gram-positive bacteria | 31.25 | [9] |
| Thiazole derivative | Compound 27e | Fungal species | 7.81 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][12][13]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A simplified workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Agar Disc-Diffusion Method (Zone of Inhibition)
This protocol describes the Kirby-Bauer (agar disc-diffusion) method to qualitatively assess the antimicrobial activity of this compound derivatives.[3][8]
Materials:
-
This compound derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Solvent for dissolving compounds (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Solvent-loaded discs (negative control)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disc Preparation and Application: Dissolve the test compounds in a suitable solvent to a known concentration. Impregnate sterile paper discs with a defined volume of the compound solution. Allow the solvent to evaporate completely.
-
Disc Placement: Aseptically place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Caption: A streamlined workflow for the zone of inhibition antimicrobial assay.
Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the significant biological activities of its isomers, future research should focus on:
-
Synthesis and Screening: A systematic synthesis of a library of this compound derivatives and their screening against a broad panel of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by active compounds. This should include kinase profiling and studies on the induction of apoptosis and cell cycle arrest.
-
Structure-Activity Relationship (SAR) Studies: Establishing clear SAR to guide the optimization of lead compounds for improved potency and selectivity.
References
- 1. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain [kops.uni-konstanz.de]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 8. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 116990-44-4 | REA99044 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Thiazolo[5,4-c]pyridine-2-thiol and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolopyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This guide delves into the mechanism of action of a specific isomer, Thiazolo[5,4-c]pyridine-2-thiol, and the broader thiazolopyridine class. While specific peer-reviewed data on this compound is limited, this document consolidates the available information and extensively reviews the well-documented activities of related thiazolopyridine derivatives to provide a comprehensive understanding of their therapeutic potential.
Section 1: this compound - A Putative Antibacterial Agent
Currently, the primary available information regarding the mechanism of action of this compound originates from commercial suppliers. It is proposed to function as an antibacterial agent.
Claimed Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is described as an antibacterial heterocycle with a long duration of action.[2] Its antimicrobial activity is attributed to its ability to inhibit bacterial growth by binding to ribosomes, thereby preventing protein synthesis.[2] This mechanism is a well-established target for many clinically successful antibiotics. The compound has been noted to have a high affinity for methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with low Minimum Inhibitory Concentration (MIC) values.[2]
It is crucial to note that this proposed mechanism is based on information from a commercial entity and awaits validation through independent, peer-reviewed scientific studies.
Section 2: The Broader Therapeutic Landscape of the Thiazolopyridine Scaffold
The thiazolopyridine nucleus is a versatile scaffold that has been extensively explored in drug discovery, leading to the identification of compounds with a wide array of biological activities.[1][3] These activities stem from the ability of different isomers and derivatives to interact with various biological targets.
Kinase Inhibition: A Dominant Anti-Cancer Mechanism
A significant body of research has focused on the development of thiazolopyridine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
-
c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[4] Mutations leading to the constitutive activation of c-KIT are oncogenic drivers in gastrointestinal stromal tumors (GIST).[4] Certain thiazolo[5,4-b]pyridine derivatives have shown the ability to overcome resistance to existing c-KIT inhibitors like imatinib.[4]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The thiazolo[5,4-b]pyridine scaffold has also been utilized to develop potent inhibitors of PI3K, a key enzyme in a signaling pathway that is frequently overactive in many cancers.[5] The 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif in the ATP-binding site of PI3K.[4]
-
Other Kinase Targets: Various derivatives of the thiazolopyridine scaffold have been investigated as inhibitors of other kinases, including BCR-ABL, RAF, VEGFR2, ITK, and Cyclin-Dependent Kinases (CDKs), highlighting the broad applicability of this chemical framework in developing targeted cancer therapies.[4][6]
Diverse Antimicrobial and Other Biological Activities
Beyond kinase inhibition, thiazolopyridine derivatives have demonstrated a range of other important biological effects:
-
Antibacterial Activity: Different from the proposed ribosome-binding mechanism of this compound, other thiazolopyridine derivatives have been found to exert their antibacterial effects through different mechanisms. For instance, some have been investigated as inhibitors of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[7] Others have been shown to potentially inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis.[8]
-
Anti-inflammatory and Antioxidant Properties: Certain thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.[9]
-
Herbicidal Activity: In the field of agricultural science, thiazolopyridines have been optimized as potent herbicides that inhibit acyl-ACP thioesterase.[10]
Section 3: Quantitative Data on Thiazolopyridine Derivatives
The following tables summarize the reported quantitative data for various thiazolopyridine derivatives, showcasing their potency against different biological targets.
Table 1: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 19a | PI3Kα | 3.6 | [5] |
| 6h | c-KIT | 9,870 | [4] |
| 6r | c-KIT (V560G/D816V mutant) | 4,770 |[4] |
Table 2: Antiproliferative Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference |
|---|
| 6r | HMC1.2 (human mast cell line) | 1.15 |[4] |
Table 3: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-5-one Derivatives
| Compound ID | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
|---|---|---|---|---|
| 4p | MRSA | 0.12 - 0.47 | 0.23 - 0.94 | [8] |
| 4p | P. aeruginosa | 0.12 - 0.47 | 0.23 - 0.94 | [8] |
| 4p | E. coli | 0.12 - 0.47 | 0.23 - 0.94 |[8] |
Section 4: Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a proposed experimental workflow.
Caption: PI3K Signaling Pathway Inhibition by Thiazolopyridine Derivatives.
Caption: c-KIT Signaling Pathway Inhibition by Thiazolopyridine Derivatives.
Caption: Experimental Workflow to Validate the Antibacterial Mechanism.
Section 5: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of thiazolopyridine derivatives.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is adapted for assessing the inhibition of c-KIT.[4]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the substrate (e.g., poly(Glu, Tyr) 4:1), and the c-KIT enzyme.
-
Compound Addition: Add varying concentrations of the test compound (Thiazolo[5,4-b]pyridine derivative) or vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane (e.g., P30 filtermat), wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Antiproliferative Assay (Sulforhodamine B - SRB Assay)
This protocol is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Seeding: Seed human tumor cells (e.g., MCF-7, MDAMB-231) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Cell Fixation: Discard the medium and fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Protein Synthesis Inhibition Assay
This is a general protocol to assess the inhibition of protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli) containing ribosomes, tRNAs, and other necessary components for translation.
-
Reaction Mixture: Set up a reaction mixture containing the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid like [35S]-methionine), and a template mRNA.
-
Compound Addition: Add varying concentrations of the test compound or a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Precipitation and Detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis and determine the IC50 value.
Conclusion
While the specific mechanism of action for this compound remains to be definitively elucidated through rigorous scientific investigation, the broader thiazolopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into its various isomers has revealed a multitude of biological activities, with kinase inhibition being a particularly prominent and successful area of application in oncology. The claimed antibacterial activity of this compound warrants further investigation, and the experimental protocols provided in this guide offer a roadmap for such studies. Future research should focus on validating the proposed antibacterial mechanism and exploring the full therapeutic potential of this and other thiazolopyridine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Genesis of Platelet Inhibition: A Technical Guide to the Discovery and History of Thiazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery and historical development of thiazolopyridine compounds, a class of drugs that has revolutionized the management of thrombotic diseases. From the initial identification of ticlopidine to the refinement seen with clopidogrel and prasugrel, this document details the scientific journey, mechanisms of action, and the key experimental methodologies that underpinned their development.
The Dawn of a New Antiplatelet Strategy: The Thienopyridines
The story of thiazolopyridines begins with the broader chemical class of thienopyridines. The search for novel antiplatelet agents led researchers to explore compounds that could interfere with platelet aggregation, a critical process in the formation of blood clots (thrombi).[1] This exploration culminated in the discovery of ticlopidine, the first clinically significant member of this class.[1]
Ticlopidine: The First Generation
Ticlopidine emerged as a potent inhibitor of platelet aggregation.[2] It was found to be an effective antiplatelet drug, but its use was tempered by a delayed onset of action and significant side effects, including neutropenia and thrombotic thrombocytopenic purpura. These limitations spurred the quest for safer and more effective alternatives.[3]
Clopidogrel: A Refined Successor
The development of clopidogrel marked a significant advancement in the thienopyridine class. Patented in 1982 and approved for medical use in 1997, clopidogrel offered an improved safety profile over ticlopidine and became a cornerstone of antiplatelet therapy for reducing the risk of heart disease and stroke.[4] Like its predecessor, clopidogrel is a prodrug, meaning it requires metabolic activation in the liver to exert its therapeutic effect.[4][5]
Prasugrel: Enhancing Potency and Consistency
Despite the success of clopidogrel, its effectiveness could be inconsistent among patients due to genetic variations in the cytochrome P450 (CYP) enzymes responsible for its activation.[5] This led to the development of prasugrel, a third-generation thienopyridine. Prasugrel also functions as a prodrug but undergoes a more efficient metabolic activation, resulting in a more rapid, potent, and consistent inhibition of platelet aggregation compared to clopidogrel.[3][6][7]
Mechanism of Action: Targeting the P2Y12 Receptor
Thiazolopyridine compounds exert their antiplatelet effects by irreversibly inhibiting the P2Y12 receptor, a key player in platelet activation.[4][8]
The P2Y12 Signaling Cascade
Adenosine diphosphate (ADP) is a crucial signaling molecule that, upon release from dense granules of activated platelets, binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[9][10]
-
P2Y1 Receptor: Activation of the Gq-coupled P2Y1 receptor leads to a change in platelet shape and initiates a transient phase of aggregation.[11]
-
P2Y12 Receptor: The Gi-coupled P2Y12 receptor is central to amplifying and sustaining the aggregation response.[12] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13] Reduced cAMP levels prevent the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[11]
Thiazolopyridines, once converted to their active thiol metabolites, form a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to its irreversible blockade.[8] This prevents ADP from binding and initiating the downstream signaling cascade, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet (approximately 7-10 days).[5][8]
Quantitative Data Summary
The pharmacokinetic and pharmacodynamic properties of the key thiazolopyridine compounds are summarized below.
Table 1: Pharmacokinetic Properties of Thiazolopyridine Compounds
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Prodrug | Yes | Yes | Yes |
| Metabolic Activation | Hepatic (CYP enzymes) | Hepatic (CYP2C19, CYP1A2, CYP2B6, CYP2C9, CYP3A)[4][8] | Hepatic (CYP3A4, CYP2B6, CYP2C9, CYP2C19)[7][14] |
| Time to Peak Plasma Concentration (Active Metabolite) | N/A | ~2 hours (parent compound)[4] | ~30 minutes[3][6] |
| Elimination Half-life (Active Metabolite) | N/A | N/A | ~7 hours (mean)[14] |
| Primary Route of Excretion | Renal and Fecal | Renal and Fecal | ~70% Renal, ~25% Fecal[14] |
Table 2: Pharmacodynamic Properties of Thiazolopyridine Compounds
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Onset of Action | Slow | 2-4 hours (with loading dose)[15] | Within 30 minutes[3][6] |
| Receptor Binding | Irreversible | Irreversible[4][5] | Irreversible[7][14] |
| Inhibition of Platelet Aggregation (IPA) | Effective | Dose-dependent | More rapid, potent, and consistent than clopidogrel[3][6] |
| Duration of Effect | Lifespan of the platelet (~7-10 days) | Lifespan of the platelet (~7-10 days)[5][8] | Lifespan of the platelet (~5-9 days for return to baseline)[14] |
Key Experimental Protocols
The characterization and development of thiazolopyridine compounds relied on a suite of standardized experimental protocols.
Synthesis of Ticlopidine
A common synthetic route to ticlopidine involves a multi-step process starting from readily available materials like thiophene.[2] One described method involves the following general steps:
-
Reaction of thiopheneethanol with p-toluenesulfonyl chloride to protect and activate the hydroxyl group.
-
Condensation reaction with o-chlorobenzylamine.
-
A ring-closing reaction under acidic conditions with 1,3-dioxolane to yield ticlopidine hydrochloride.[16]
More recent scalable approaches have been developed, providing ticlopidine in high overall yield from thiophene.[2]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a gold standard for assessing platelet function and the efficacy of antiplatelet agents.[17][18]
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette between a light source and a photocell. The addition of a platelet agonist (e.g., ADP) induces platelet aggregation, causing the turbid PRP to clear.[18] The resulting increase in light transmission is proportional to the degree of aggregation and is recorded over time.[17]
Methodology:
-
Sample Collection: Whole blood is collected into tubes containing 3.2% sodium citrate.[17] Samples should be processed within 4 hours and kept at room temperature.[19]
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200g for 10-15 minutes) to separate the PRP.[17]
-
Platelet Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a higher speed to obtain PPP, which is used as a reference for 100% light transmission.[18]
-
Aggregation Measurement: PRP is placed in the aggregometer cuvette and warmed to 37°C. A baseline is established, and then an agonist (e.g., ADP at concentrations of 5 µM or 20 µM) is added to induce aggregation.[15][17]
-
Data Analysis: The change in light transmission is recorded, and the percentage of aggregation is calculated relative to the PPP reference.
Radioligand Binding Assay for P2Y12 Receptor
This technique is used to quantify the number of P2Y12 receptors on platelets and to determine the binding affinity of compounds for the receptor.[20]
Principle: A radiolabeled ligand (e.g., [3H]PSB-0413, a selective P2Y12 antagonist) is incubated with a preparation of platelets or platelet membranes.[20][21] The amount of radioactivity bound to the receptors is measured, allowing for the determination of receptor density (Bmax) and the dissociation constant (Kd).
Methodology:
-
Preparation: Washed platelets or platelet membranes are prepared from blood samples.[20]
-
Incubation: The platelet preparation is incubated with varying concentrations of the radioligand. To determine non-specific binding, a parallel set of experiments is run in the presence of a high concentration of a non-labeled P2Y12 antagonist.[20]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[20]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[20]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is used to determine Bmax and Kd.[20] For competition assays, the ability of unlabeled compounds (like thiazolopyridines) to displace the radioligand is measured to determine their inhibitory constant (Ki).[22][23]
In Vivo Models of Thrombosis
Animal models are crucial for evaluating the antithrombotic efficacy and safety of new compounds before clinical trials.[24]
Principle: Thrombosis is induced in an animal model, and the effect of the test compound on thrombus formation and bleeding time is assessed.
Common Models:
-
Ferric Chloride (FeCl3) Induced Thrombosis: A solution of FeCl3 is applied to an exposed artery (e.g., carotid or femoral artery in rodents), causing oxidative injury to the vessel wall and inducing thrombus formation.[25] The time to vessel occlusion is a primary endpoint.
-
Arteriovenous (AV) Shunt Model: An external shunt containing a thrombogenic surface (e.g., collagen-coated tubing or a Dacron graft) is placed between an artery and a vein, typically in larger animals like baboons.[25][26] Thrombus formation is quantified by measuring the deposition of radiolabeled platelets and fibrin.[26]
Methodology (General):
-
Animal Preparation: Animals are anesthetized, and a vessel is surgically exposed.
-
Drug Administration: The test compound (e.g., a thiazolopyridine) is administered, often intravenously or orally, at various doses.
-
Thrombosis Induction: Thrombosis is induced using one of the methods described above.
-
Endpoint Measurement: Key endpoints include time to vessel occlusion, thrombus weight, or accumulation of radiolabeled platelets/fibrin. Bleeding time is also measured as a key safety endpoint.[25]
Evolution Beyond Thiazolopyridines
The limitations of irreversible P2Y12 inhibition and the prodrug nature of thiazolopyridines led to the development of new classes of P2Y12 inhibitors.
-
Ticagrelor: A reversible, direct-acting oral P2Y12 inhibitor that does not require metabolic activation.[27][28]
-
Cangrelor: An intravenous, reversible, direct-acting P2Y12 inhibitor with a very rapid onset and offset of action.[27][29][30]
These agents offer different pharmacokinetic and pharmacodynamic profiles, providing more options for clinicians to tailor antiplatelet therapy.[28][29]
Conclusion
The discovery and development of thiazolopyridine compounds represent a landmark achievement in cardiovascular pharmacology. From the pioneering, albeit flawed, ticlopidine to the highly effective and widely used clopidogrel and the more potent prasugrel, this class of drugs has profoundly impacted the prevention and treatment of atherothrombotic events. The scientific journey, built upon robust experimental methodologies, not only provided life-saving therapies but also deepened our understanding of platelet biology and the pivotal role of the P2Y12 receptor. The continued evolution of P2Y12 inhibitors underscores the ongoing commitment to refining antiplatelet strategies for improved patient outcomes.
References
- 1. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Prasugrel, a Thienopyridine P2Y12 Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Clopidogrel - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 6. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. CN105503902A - Method for synthesizing ticlopidine hydrochloride - Google Patents [patents.google.com]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. researchgate.net [researchgate.net]
- 19. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 20. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 25. ahajournals.org [ahajournals.org]
- 26. Inhibition of thrombus formation in vivo by novel antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Efficacy and safety of cangrelor as compared to ticagrelor in patients with ST-elevated myocardial infarction (STEMI): a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. ahajournals.org [ahajournals.org]
Potential Therapeutic Targets of the Thiazolopyridine Scaffold: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the therapeutic potential of the thiazolopyridine scaffold, drawing on extensive research conducted on its various isomers, primarily Thiazolo[5,4-b]pyridine and Thiazolo[4,5-b]pyridine derivatives. As of the latest literature review, there is a notable absence of specific biological activity and therapeutic target data for Thiazolo[5,4-c]pyridine-2-thiol. The information presented herein is based on structurally related compounds and is intended to guide future research and drug discovery efforts for the broader thiazolopyridine class.
Executive Summary
The thiazolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Extensive research into its derivatives has revealed promising potential in oncology and inflammatory diseases. Key therapeutic targets identified for this class of compounds include protein kinases, particularly the proto-oncogene c-KIT, and enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). This guide provides a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Anticancer Activity: Targeting the c-KIT Kinase
Derivatives of the Thiazolo[5,4-b]pyridine scaffold have emerged as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in various malignancies, most notably gastrointestinal stromal tumors (GIST).[1][2] Notably, certain derivatives have demonstrated efficacy against imatinib-resistant c-KIT mutants, highlighting their potential to overcome acquired drug resistance in cancer therapy.[1][3]
The mechanism of action involves the blockade of c-KIT downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][4] This inhibition of aberrant c-KIT activity effectively curtails tumor cell proliferation and survival.
Quantitative Data: c-KIT Inhibition and Antiproliferative Activity
The following table summarizes the in vitro activity of representative Thiazolo[5,4-b]pyridine derivatives against c-KIT and c-KIT-dependent cancer cell lines.
| Compound ID | Target | IC50 (µM) | Cell Line | GI50 (µM) | Citation |
| 6r | c-KIT (V560G/D816V mutant) | 4.77 | HMC1.2 | 1.15 | [1] |
| Imatinib | c-KIT (Wild-Type) | 0.27 | GIST-T1 | 0.02 | [1] |
| Imatinib | c-KIT (V560G/D816V mutant) | 37.93 | HMC1.2 | 27.14 | [1] |
| Sunitinib | c-KIT (Wild-Type) | 0.14 | GIST-T1 | 0.01 | [1] |
| Sunitinib | c-KIT (V560G/D816V mutant) | 3.98 | HMC1.2 | 0.85 | [1] |
Signaling Pathway Diagram
Caption: The c-KIT signaling pathway and the inhibitory action of Thiazolo[5,4-b]pyridine derivatives.
Anti-inflammatory Activity
Derivatives of the Thiazolo[4,5-b]pyridine scaffold have demonstrated significant anti-inflammatory properties.[5][6][7] In vivo studies using the carrageenan-induced rat paw edema model, a classic test for acute inflammation, have shown that certain derivatives can exhibit anti-inflammatory effects comparable to or even exceeding that of the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[5][6] The proposed mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory response.
Quantitative Data: Anti-inflammatory Effects
The following table presents the percentage of inflammation inhibition by representative Thiazolo[4,5-b]pyridine derivatives in the carrageenan-induced rat paw edema model.
| Compound ID | Dose | Inflammation Inhibition (%) | Comparator (Ibuprofen) | Citation |
| Compound 5 | Not Specified | > Ibuprofen | - | [5] |
| Compound 6 | Not Specified | > Ibuprofen | - | [5] |
| Compound 10 | Not Specified | 20.6 | - | [6] |
| Compound 11 | Not Specified | 33.1 | - | [6] |
| Compound 14 | Not Specified | 36.5 | 35.2 | [6] |
| Compound 15 | Not Specified | 41.3 | 35.2 | [6] |
Experimental Protocols
Radiometric Protein Kinase Assay (for c-KIT)
This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a protein kinase, such as c-KIT, using a radiometric filter binding assay.
Materials:
-
Purified recombinant c-KIT enzyme
-
Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Test compounds (Thiazolopyridine derivatives)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the c-KIT enzyme, and the substrate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Cell Viability Assay (for Antiproliferative Activity)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., GIST-T1, HMC1.2)
-
Cell culture medium
-
Test compounds (Thiazolopyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.
Carrageenan-Induced Rat Paw Edema Assay (for Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8][9]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds (Thiazolopyridine derivatives)
-
Reference drug (e.g., Ibuprofen)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compounds or the reference drug orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the control group (vehicle-treated).
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the evaluation of Thiazolopyridine derivatives.
Conclusion and Future Directions
The thiazolopyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The demonstrated activity of its derivatives against c-KIT and in inflammatory models provides a strong rationale for further investigation. Future research should focus on:
-
Synthesis and evaluation of Thiazolo[5,4-c]pyridine derivatives: A critical next step is to synthesize and screen derivatives of the understudied Thiazolo[5,4-c]pyridine isomer to determine if it shares the therapeutic potential of its counterparts.
-
Structure-Activity Relationship (SAR) studies: Comprehensive SAR studies are needed to optimize the potency and selectivity of thiazolopyridine derivatives for their respective targets.
-
Mechanism of action studies: Further elucidation of the precise molecular mechanisms underlying the anticancer and anti-inflammatory effects will be crucial for their clinical development.
-
Pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
By systematically exploring the chemical space around the thiazolopyridine nucleus, there is a significant opportunity to discover and develop novel, effective, and safe medicines for a range of diseases.
References
- 1. inotiv.com [inotiv.com]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. benchchem.com [benchchem.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
In Silico Prediction of Thiazolo[5,4-c]pyridine-2-thiol Bioactivity: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the in silico prediction of the bioactivity of Thiazolo[5,4-c]pyridine-2-thiol. The document is structured to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. It covers the foundational concepts of computational analysis, detailed experimental protocols for key in silico techniques, and data presentation in a structured format for ease of comparison and interpretation.
Introduction: The Therapeutic Potential of the Thiazolopyridine Scaffold
The thiazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, a specific member of this family, has been identified as a potential antibacterial agent. Preliminary information suggests its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the ribosome, with noted activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This document outlines a systematic in silico approach to investigate and predict the bioactivity of this compound, providing a framework for its further development as a potential therapeutic agent.
Predicted Bioactivity and Biological Targets
Based on preliminary data and the known activities of structurally related compounds, the primary predicted bioactivity for this compound is antibacterial. The putative molecular target for this activity is the bacterial ribosome, a complex and highly conserved macromolecular machine responsible for protein synthesis. Specifically, the compound is hypothesized to bind to the 50S large ribosomal subunit, thereby interfering with the peptidyl transferase center (PTC) and inhibiting peptide bond formation.
Table 1: Predicted Bioactivity and Potential Biological Targets
| Compound | Predicted Bioactivity | Putative Biological Target | Target Organisms |
| This compound | Antibacterial | Bacterial 50S Ribosomal Subunit | Staphylococcus aureus (MRSA), Pseudomonas aeruginosa |
In Silico Methodologies: A Detailed Protocol
This section provides detailed protocols for the key in silico techniques used to predict and analyze the bioactivity of this compound.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Target Preparation:
-
Obtain the three-dimensional crystal structure of the target protein. For this study, the 50S ribosomal subunit from Staphylococcus aureus (PDB ID: 6DDG) and a high-resolution cryo-EM structure of the Pseudomonas aeruginosa ribosome will be used.[1]
-
Remove water molecules and any co-crystallized ligands from the protein structure using molecular modeling software (e.g., PyMOL, Chimera).
-
Add polar hydrogens and assign appropriate atom types and charges using a force field such as AMBER or CHARMM.
-
Define the binding site (active site) based on the location of known inhibitors or by using pocket detection algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Define the grid box to encompass the entire binding site of the target protein.
-
Run the docking simulation to generate a series of possible binding poses for the ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.
-
Data Set Collection:
-
Compile a dataset of thiazole derivatives with known antibacterial activity against the target organisms.
-
Ensure the biological activity data (e.g., Minimum Inhibitory Concentration - MIC) is consistent and measured under uniform experimental conditions.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors, which are numerical representations of the chemical structure. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
-
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build a regression model that correlates the descriptors with the biological activity for the training set.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set.
-
Assess the statistical significance of the model using parameters like the correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE).
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.
-
System Preparation:
-
Use the best-scoring docked complex of this compound and the bacterial ribosome from the molecular docking study.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure.
-
Run the production MD simulation for a significant time period (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Analyze the trajectory of the simulation to assess the stability of the ligand-protein complex.
-
Calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the flexibility and stability of the complex.
-
Analyze the persistence of key intermolecular interactions observed in the docking study.
-
Visualization of Workflows and Pathways
To facilitate a clear understanding of the in silico processes, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the hypothesized signaling pathway.
Caption: In Silico Bioactivity Prediction Workflow.
Caption: Hypothesized Mechanism of Antibacterial Action.
Summary and Future Directions
This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. The proposed workflow, integrating molecular docking, QSAR modeling, and molecular dynamics simulations, provides a robust framework for elucidating its potential as an antibacterial agent. The primary hypothesis is that this compound targets the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.
Future work should focus on the experimental validation of these in silico predictions. In vitro antibacterial assays are necessary to determine the Minimum Inhibitory Concentration (MIC) values against MRSA and P. aeruginosa. Subsequent biochemical and structural biology studies will be crucial to confirm the binding to the bacterial ribosome and to elucidate the precise molecular mechanism of action. The integration of computational and experimental data will be paramount for the successful development of this compound as a novel therapeutic agent.
References
Thiazolo[5,4-c]pyridine-2-thiol: A Technical Guide to its Structural Analogs and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, potential biological activities, and relevant signaling pathways associated with Thiazolo[5,4-c]pyridine-2-thiol and its structural analogs. The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document consolidates available data on related compounds to provide a foundational resource for the exploration of this promising chemical core.
Synthesis of this compound and Derivatives
While a direct, one-pot synthesis for this compound is not extensively documented in publicly available literature, a feasible synthetic route can be proposed based on established chemical transformations. The synthesis of the key intermediate, 2-aminothiazolo[5,4-c]pyridine, has been reported.[1] From this precursor, the target 2-thiol derivative can be obtained via a Sandmeyer-type reaction involving diazotization of the amino group followed by thiolation.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 2-Aminothiazolo[5,4-c]pyridine [1]
A detailed experimental protocol for the synthesis of 2-aminothiazolo[5,4-c]pyridine would be based on the cyclization of an appropriate pyridine-derived precursor.
Step 2: Diazotization and Thiolation of 2-Aminothiazolo[5,4-c]pyridine (Proposed)
This proposed protocol is based on general methods for the conversion of heterocyclic amines to thiols via diazonium salts.[2][3]
-
Diazotization: 2-aminothiazolo[5,4-c]pyridine (1 equivalent) is dissolved in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a further 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Thiolation (Sandmeyer-type Reaction): In a separate flask, a solution of a sulfur nucleophile, such as potassium ethyl xanthate or sodium thiocyanate, in water is prepared. The freshly prepared diazonium salt solution is then added slowly to this solution at a controlled temperature. The reaction mixture is stirred for several hours, allowing for the displacement of the diazonium group by the sulfur nucleophile.
-
Work-up and Purification: Upon completion of the reaction, the mixture is neutralized and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Biological Activities and Therapeutic Potential
Thiazolopyridine derivatives have demonstrated a broad spectrum of biological activities.[4] While specific data for this compound is limited, the activities of structurally related compounds, such as other thiazolopyridine isomers and 2-mercaptobenzothiazoles, provide strong indications of its therapeutic potential.[5][6]
Anticancer Activity
Numerous thiazolopyridine derivatives have been investigated as potent anticancer agents.[7][8] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[9][10] The structural similarity to known kinase inhibitors suggests that this compound and its derivatives could exhibit significant antiproliferative effects.
Kinase Inhibition
The thiazolopyridine scaffold is a key component of several kinase inhibitors.[11][12] Derivatives have shown inhibitory activity against c-KIT, phosphoinositide 3-kinase (PI3K), and other kinases involved in oncogenic signaling pathways.[9][13] The nitrogen atoms in the pyridine ring and the thiazole moiety can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.
Antimicrobial and Other Activities
Derivatives of 2-mercaptobenzothiazole, a related bicyclic system, are known for their potent antimicrobial and antifungal properties.[5][6] This suggests that this compound and its S-substituted analogs could be promising candidates for the development of new anti-infective agents. Additionally, various thiazolopyridine derivatives have been reported to possess anti-inflammatory and herbicidal activities.[14][15]
Quantitative Data on Thiazolo[5,4-c]pyridine Analogs
The following tables summarize the reported biological activities of various thiazolopyridine derivatives, providing a comparative basis for the evaluation of new analogs based on the this compound core.
Table 1: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives [9]
| Compound ID | Target Kinase | IC50 (µM) |
| 6r | c-KIT (V560G/D816V) | 4.77 |
| Imatinib | c-KIT (Wild-Type) | 0.27 |
| Imatinib | c-KIT (V560G/D816V) | 37.93 |
| Sunitinib | c-KIT (Wild-Type) | 0.14 |
| Sunitinib | c-KIT (V560G/D816V) | 3.98 |
Table 2: Antiproliferative Activity of Thiazolo[5,4-b]pyridine Derivatives [9]
| Compound ID | Cell Line | GI50 (µM) | Target Pathway |
| 6r | HMC1.2 | 1.15 | c-KIT |
| Imatinib | GIST-T1 | 0.02 | c-KIT |
Table 3: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives [16]
| Compound ID | Cell Line | IC50 (µM) |
| 7i | MGC-803 (Gastric Cancer) | 4.64 |
| 7i | HGC-27 (Gastric Cancer) | 5.07 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Thiazolopyridine derivatives have been shown to modulate key signaling pathways implicated in cancer and other diseases. The diagrams below, generated using Graphviz, illustrate the general mechanisms of action for kinase inhibitors targeting the c-KIT and PI3K pathways.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.
Conclusion
The this compound core represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research into related thiazolopyridine and 2-mercaptobenzothiazole derivatives, this class of compounds is predicted to exhibit potent anticancer, kinase inhibitory, and antimicrobial activities. This technical guide provides a foundational framework for researchers to initiate synthetic efforts, design biological assays, and explore the therapeutic potential of this versatile heterocyclic system. Further investigation into the synthesis and biological evaluation of S-substituted derivatives of this compound is warranted to fully elucidate their structure-activity relationships and identify lead compounds for future drug development.
References
- 1. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide: Thiazolo[5,4-c]pyridine-2-thiol (CAS 116990-44-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-c]pyridine-2-thiol, identified by CAS number 116990-44-4, is a heterocyclic compound belonging to the thiazolopyridine class of molecules. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, this compound has been cited for its potential as an antibacterial agent.[1] This technical guide provides a comprehensive overview of the available characterization data, synthesis, and biological evaluation of this compound and its structural analogs. While specific quantitative data for this exact compound is limited in publicly available literature, this guide consolidates known information and presents representative experimental protocols and data from closely related compounds to provide a thorough understanding of its potential.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 116990-44-4 | [1] |
| Molecular Formula | C₆H₄N₂S₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | >290 °C | - |
| SMILES | C1=CN=CC2=C1NC(=S)S2 | [1] |
Biological Activity and Mechanism of Action
This compound is reported to exhibit antibacterial activity through the inhibition of bacterial protein synthesis.[1] The proposed mechanism involves the binding of the molecule to bacterial ribosomes, which are the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By binding to the ribosome, the compound interferes with this process, leading to the cessation of essential protein production and ultimately bacterial cell death. This mechanism is a validated target for many clinically successful antibiotics.
The compound is suggested to have a high affinity for the ribosomes of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, two clinically important pathogens known for their resistance to multiple antibiotics.[1] While the source mentions "low MIC values" against these strains, specific quantitative data for this compound is not provided in the available literature. For illustrative purposes, Table 2 presents the Minimum Inhibitory Concentration (MIC) values for a series of structurally related thiazole compounds against various bacterial strains.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Structurally Related Thiazole Compounds
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus (MRSA) | 1.38 | [2] |
| Compound 2 | Staphylococcus aureus (MRSA) | 1.40 | [2] |
| Compound 3 | Staphylococcus aureus | 1.3 | [3] |
| Compound 4 | Staphylococcus aureus (MRSA) | 0.5 | [4] |
| Compound 5 | Pseudomonas aeruginosa | 2-4 | [5] |
Note: The compounds listed in this table are not this compound but are presented to provide a context for the antibacterial potency of this structural class.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available in the reviewed literature. Therefore, this section provides representative, detailed protocols for the synthesis of a related thiazolopyridine compound and for key biological assays used to characterize antibacterial agents that inhibit protein synthesis.
Representative Synthesis of a Thiazolo[5,4-c]pyridine Derivative
The following is a representative protocol for the synthesis of a substituted thiazolo[5,4-c]pyridine derivative, adapted from literature procedures for similar heterocyclic systems.
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for this compound.
Materials:
-
4-Amino-3-chloropyridine
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-amino-3-chloropyridine (1 equivalent) in pyridine (10 volumes).
-
Addition of Carbon Disulfide: Cool the solution to 0-5 °C in an ice bath. Add carbon disulfide (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (5 volumes).
-
Precipitation: Stir the acidic mixture for 1 hour. The crude product will precipitate out of the solution.
-
Filtration: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Determination of Minimum Inhibitory Concentration (MIC)
The following broth microdilution method is a standard procedure for determining the MIC of an antibacterial compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland standard 0.5
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).
In Vitro Protein Synthesis Inhibition Assay
This is a representative cell-free assay to determine if a compound inhibits bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
This compound
-
Control antibiotics (e.g., chloramphenicol, tetracycline)
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the E. coli S30 extract, the amino acid mixture, and the plasmid DNA.
-
Compound Addition: Add this compound at various concentrations to the reaction mixtures. Include a no-compound control and positive controls with known protein synthesis inhibitors.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Detection:
-
If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.
-
If using a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of the compound relative to the no-compound control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.
Signaling Pathway
The antibacterial activity of this compound is attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosome. The following diagram illustrates the key steps of bacterial protein synthesis and the potential point of inhibition by a small molecule inhibitor.
Caption: Bacterial protein synthesis pathway and point of inhibition.
Conclusion
This compound is a heterocyclic compound with reported antibacterial properties, likely acting through the inhibition of bacterial protein synthesis. While specific quantitative biological data and detailed experimental protocols for this exact molecule are not widely available in the public domain, this guide provides a comprehensive overview based on existing information and data from structurally related compounds. The provided representative protocols offer a solid foundation for researchers to synthesize and evaluate this and similar molecules for their potential as novel antibacterial agents. Further research is warranted to fully characterize the antibacterial spectrum, potency, and specific ribosomal binding interactions of this compound.
References
- 1. This compound | 116990-44-4 | REA99044 [biosynth.com]
- 2. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Thiazole-Fused Heterocyclic Systems in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fusion of a thiazole ring with other heterocyclic systems creates a molecular scaffold of significant interest in medicinal chemistry. These bicyclic and polycyclic structures exhibit a wide array of pharmacological activities, positioning them as privileged motifs in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the medicinal chemistry of key thiazole-fused heterocyclic systems, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Key Thiazole-Fused Heterocyclic Systems and Their Biological Significance
Thiazole-fused heterocycles have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The inherent structural features of the thiazole ring, such as its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions, contribute to the potent and selective biological profiles of these fused systems.[4]
Imidazothiazoles: A Versatile Scaffold
Imidazothiazoles, formed by the fusion of imidazole and thiazole rings, are a prominent class of compounds with a broad spectrum of therapeutic applications.[5][6] This scaffold is present in the well-known anthelmintic drug, Levamisole, which has also been investigated for its immunomodulatory properties.[5][7] Recent research has focused on the development of imidazothiazole derivatives with potent anticancer, anti-infective, and anti-inflammatory activities.[5][8]
Thiazolopyrimidines: Bioisosteres of Purines
Thiazolopyrimidines, as bioisosteric analogs of purines, have garnered significant attention, particularly in the development of anticancer agents.[9][10] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including kinases and proteins involved in apoptosis.[11][12] Numerous studies have reported the synthesis and evaluation of thiazolopyrimidine derivatives with potent cytotoxic effects against a range of cancer cell lines.[9][13]
Thiazolopyridines: Emerging Therapeutic Agents
Thiazolopyridines, resulting from the fusion of thiazole and pyridine rings, are another important class of heterocyclic compounds with diverse pharmacological profiles.[14] They have been investigated for their potential as anticancer, antimicrobial, and herbicidal agents.[14][15][16] The pyridine ring offers multiple points for substitution, allowing for the fine-tuning of the physicochemical and pharmacological properties of these molecules.
Quantitative Biological Data of Representative Thiazole-Fused Compounds
The following tables summarize the quantitative biological data for selected examples of imidazothiazole, thiazolopyrimidine, and thiazolopyridine derivatives, highlighting their potential as therapeutic agents.
Table 1: Antimicrobial Activity of Imidazothiazole Derivatives [17]
| Compound ID | Organism | MIC (μg/mL) |
| 6 | Staphylococcus aureus | 3.125 |
| Escherichia coli | 6.25 | |
| Candida albicans | 3.125 | |
| 20 | Staphylococcus aureus | 3.125 |
| Escherichia coli | 3.125 | |
| Candida albicans | 6.25 | |
| 22 | Staphylococcus aureus | 6.25 |
| Escherichia coli | 3.125 | |
| Candida albicans | 3.125 |
Table 2: Anticancer Activity of Thiazolopyrimidine Derivatives [9]
| Compound ID | Cancer Cell Line | IC50 (μM) |
| 10a | Various | < 50 |
| 14b | Various | < 50 |
| 17g | Various | < 50 |
| 18 | Various | < 50 |
| 25e | Various | < 50 |
| 25k | Various | < 50 |
| 34e | Various | < 50 |
| 41i | Various | < 50 |
| 49a | Various | < 50 |
| 49c | Various | < 50 |
Table 3: Bcl-2 Family Protein Inhibition by a Thiazolo[3,2-a]pyrimidinone Derivative [12]
| Compound ID | Protein Target | Ki (nM) |
| BCL-LZH-40 | Bcl-xL | 17 |
| Bcl-2 | 534 | |
| Mcl-1 | 200 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review, offering a practical guide for researchers in the field.
General Synthesis of Thiazole-Fused Heterocycles
The synthesis of thiazole-fused heterocycles often involves the construction of the thiazole ring onto a pre-existing heterocyclic system or the simultaneous formation of both rings. A common strategy is the Hantzsch thiazole synthesis and its variations, which involves the reaction of an α-haloketone with a thioamide or thiourea derivative.[3]
Example: Synthesis of Imidazo[2,1-b]thiazoles
A general procedure for the synthesis of imidazo[2,1-b]thiazoles involves the reaction of a 2-amino-1,3-thiazole derivative with an α-haloketone.
-
Step 1: Dissolve the 2-aminothiazole derivative (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.
-
Step 2: Add the α-haloketone (1.1 equivalents) to the solution.
-
Step 3: The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 4: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Step 5: The crude product is then purified by recrystallization or column chromatography.
The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[18]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of thiazole-fused heterocycles are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Several thiazole-fused derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[19]
References
- 1. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpionline.org [jpionline.org]
- 4. benchchem.com [benchchem.com]
- 5. ijnc.ir [ijnc.ir]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applied Sciences | Special Issue : Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules [thno.org]
- 13. Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran - Arabian Journal of Chemistry [arabjchem.org]
- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
The Allure of the Thiazolo[5,4-d]thiazole Core: A Deep Dive into its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]thiazole (TTz) scaffold, a fused heterocyclic system, has emerged as a privileged structure in materials science and medicinal chemistry. Its rigid, planar geometry and electron-deficient nature give rise to a fascinating array of photophysical properties.[1][2] These characteristics make TTz derivatives promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, fluorescent probes, and bioimaging agents.[3][4] This technical guide provides a comprehensive overview of the core photophysical properties of thiazolo[5,4-d]thiazole derivatives, detailing experimental methodologies for their characterization and presenting key quantitative data for comparative analysis.
Core Photophysical Characteristics
Thiazolo[5,4-d]thiazole derivatives are renowned for their tunable emission colors, which can span the entire visible spectrum from blue to orange-red.[5][6] This tunability is achieved by strategic functionalization of the core, often with electron-donating and electron-withdrawing groups, which modulates the intramolecular charge transfer (ICT) characteristics of the molecule.[7][8] Symmetrically substituted donor-acceptor-donor (D-A-D) type molecules based on the TTz core have shown particular promise.[9]
The photophysical properties of these derivatives are not only dependent on their molecular structure but are also significantly influenced by their environment, such as solvent polarity and solid-state packing.[10] In asymmetrically substituted "push-pull" systems, this sensitivity to the environment manifests as solvatofluorochromism, where the fluorescence emission wavelength shifts with changes in solvent polarity. This property is particularly valuable for the development of molecular sensors.
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of thiazolo[5,4-d]thiazole derivatives, providing a basis for comparison and aiding in the rational design of new compounds with tailored optical properties.
Table 1: Photophysical Properties of Symmetrically Substituted Thiazolo[5,4-d]thiazole Derivatives
| Compound/Derivative | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 2,5-Diphenyl-thiazolo[5,4-d]thiazole (DTTz) | Dichloromethane | 375 | 425 | 0.16 | [10] |
| (MeOPh)2TTz | Crystal | ~450 | ~550 | - | [9] |
| (PrOPh)2TTz | Crystal | ~460 | ~575 | - | [9] |
| (BuOPh)2TTz | Crystal | ~475 | ~600 | - | [9] |
| (HepOPh)2TTz | Crystal | ~480 | ~625 | - | [9] |
Table 2: Photophysical Properties of Donor-π-Acceptor (D-π-A) Thiazolo[5,4-d]thiazole-Based Dyes
| Dye | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| TTZ5 | THF | 510 | - | 9.41 x 10⁴ | [11] |
| TTZ-PCz2 | Dichloromethane | 380, 450 | 480 | - | [12] |
| TTZ-PbtCz2 | Dichloromethane | 390, 480 | 510 | - | [12] |
| TTZ-TPA2 | Dichloromethane | 370, 460 | 490 | - | [12] |
Experimental Protocols
Accurate characterization of the photophysical properties of thiazolo[5,4-d]thiazole derivatives is crucial for understanding their behavior and potential applications. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the thiazolo[5,4-d]thiazole derivative in a spectroscopic grade solvent (e.g., dichloromethane, THF). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with Beer's Law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λ_abs) is a key parameter.
Steady-State Fluorescence Spectroscopy
This method measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.
Methodology:
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements. The absorbance at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Excitation: Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Data Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum. The wavelength of maximum emission (λ_em) is a critical parameter.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate, rhodamine 6G).
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and η_s and η_r are the refractive indices of the solvents.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the excited-state lifetime (τ).
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system, which includes a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample as for steady-state fluorescence measurements.
-
Instrument Response Function (IRF): Measure the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.
-
Data Acquisition: Excite the sample with the pulsed laser and collect the fluorescence decay profile.
-
Data Analysis: Deconvolute the instrument response function from the measured fluorescence decay to obtain the true fluorescence decay. Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
Visualizing Molecular Mechanisms
The unique photophysical properties of thiazolo[5,4-d]thiazole derivatives are often governed by specific electronic processes. Graphviz diagrams can be used to visualize these complex relationships.
Intramolecular Charge Transfer in a "Push-Pull" System
Asymmetrically substituted thiazolo[5,4-d]thiazole derivatives with electron-donating (push) and electron-withdrawing (pull) groups exhibit significant intramolecular charge transfer upon photoexcitation. This process is fundamental to their use as fluorescent probes.
Caption: Intramolecular Charge Transfer (ICT) process in a push-pull thiazolo[5,4-d]thiazole derivative.
Experimental Workflow for Photophysical Characterization
A systematic approach is required to fully characterize the photophysical properties of a novel thiazolo[5,4-d]thiazole derivative.
Caption: A typical experimental workflow for the comprehensive photophysical characterization of thiazolo[5,4-d]thiazole derivatives.
Conclusion
The thiazolo[5,4-d]thiazole core represents a versatile and powerful platform for the development of advanced functional materials with tailored photophysical properties. A thorough understanding of their structure-property relationships, facilitated by systematic experimental characterization, is paramount for unlocking their full potential in diverse scientific and technological fields. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the design, synthesis, and application of these remarkable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Deep Understanding on the Effective Generation of Twisted Intramolecular Charge Transfer by Protonation in Thiazolo[5,4- d]thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.cnr.it [iris.cnr.it]
- 12. air.unimi.it [air.unimi.it]
Methodological & Application
Application Notes and Protocols for the Multi-step Synthesis of Thiazolo[5,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of a potent Thiazolo[5,4-c]pyridine derivative, JLK1360, a known inhibitor of the c-Met receptor. The synthesis involves a three-step process commencing with an alkylation-cyclocondensation reaction, followed by nitro group reduction, and concluding with an amide coupling reaction.
Introduction
Thiazolo[5,4-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The fused thiazole and pyridine ring system serves as a valuable scaffold for the design of kinase inhibitors. The protocol outlined below details the synthesis of a specific tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, which has been identified as an antagonist of the c-Met receptor, a key target in cancer therapy. The straightforward synthesis involves an alkylation-cyclocondensation process, reduction of a nitro group, and a final coupling step to yield the target molecule[1].
Synthesis Overview
The multi-step synthesis of the Thiazolo[5,4-c]pyridine derivative is illustrated in the workflow diagram below. The process begins with the reaction of 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with 2-bromo-p-nitroacetophenone to yield a tetracyclic intermediate. This is followed by the reduction of the nitro group to an aniline derivative, which is then coupled with an N-acyl alanine derivative to produce the final product.
Figure 1: Multi-step synthesis workflow for the Thiazolo[5,4-c]pyridine derivative.
Experimental Protocols
Step 1: Synthesis of 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine (4)
-
To a solution of 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 g, 4.08 mmol) in anhydrous isopropanol (6 mL), add 2-bromo-p-nitroacetophenone (1.09 g, 4.48 mmol).
-
Heat the reaction mixture at reflux for 50 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under vacuum to obtain the crude product.
-
The crude product can be used in the next step without further purification. For analytical purposes, purify the crude product by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane containing a few drops of triethylamine as the eluent to afford the pure compound as an orange solid.
Step 2: Synthesis of 2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine (5)
-
To a solution of the crude 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine from the previous step in methanol, add tin(II) chloride (SnCl2) and concentrated hydrochloric acid.
-
Heat the mixture at reflux. The exact reaction time may vary and should be monitored by TLC.
-
After the reaction is complete, cool the mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude amine, which can be purified by column chromatography if necessary.
Step 3: Synthesis of the Final Product (JLK1360) via Amide Coupling
-
Dissolve the 2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine (1 equivalent) and the desired N-acyl alanine derivative (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final Thiazolo[5,4-c]pyridine derivative. A 47% yield for this final condensation step has been reported[1].
Quantitative Data Summary
| Step | Product Name | Starting Material | Reagents and Solvents | Yield (%) |
| 1 | 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 2-bromo-p-nitroacetophenone, i-PrOH | ~10% (overall for cyclization)[1] |
| 2 | 2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | 7-Benzyl-2-(p-nitrophenyl)-...-thiazolo[5,4-c]pyridine | SnCl2, HCl, MeOH | N/A |
| 3 | JLK1360 (Final Product) | 2-(p-Aminophenyl)-7-benzyl-...-thiazolo[5,4-c]pyridine | N-acyl alanine derivative, Coupling agent, Base | 47%[1] |
Note: The overall yield for the initial cyclization to the tetracyclic imino derivative was reported to be low (~10%) when heated in methanol[1]. The yield for the reduction step was not explicitly stated in the primary source.
Mechanism of Action: c-Met Signaling Pathway
The synthesized Thiazolo[5,4-c]pyridine derivatives are designed to target the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Aberrant activation of this pathway is implicated in the development and progression of various cancers. The binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor triggers a signaling cascade that includes the RAS-MAPK and PI3K-Akt pathways, ultimately leading to cellular responses that promote tumorigenesis. The synthesized inhibitors are designed to block the ATP-binding pocket of the c-Met kinase, thereby inhibiting its activity and downstream signaling.
Figure 2: Simplified c-Met signaling pathway and the inhibitory action of the Thiazolo[5,4-c]pyridine derivative.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Thiazolo[4,5-b]pyridine-2-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.
Introduction
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As a purine bioisostere, this nucleus is present in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and kinase inhibitory effects. Specifically, derivatives of thiazolo[4,5-b]pyridine have been investigated as potent inhibitors of enzymes like c-KIT and as modulators of key signaling pathways involved in cellular stress responses, such as the Nrf2-KEAP1 pathway. The development of rapid and efficient synthetic routes to access this scaffold is therefore of high importance for generating compound libraries for screening and lead optimization.
Microwave-assisted synthesis provides a powerful tool to accelerate the key cyclization step, enabling rapid access to the desired carbonitrile derivatives, which are versatile intermediates for further functionalization.
Data Presentation
The following table summarizes the reaction conditions and reported yield for the synthesis of a representative thiazolo[4,5-b]pyridine-2-carbonitrile. This table can be used as a template to log results for the synthesis of a broader library of derivatives by varying the substituents on the pyridine ring.
| Entry | Starting Material | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| 1 | 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine | 5-bromothiazolo[4,5-b]pyridine-2-carbonitrile | 30 | 400 | 115 | N/A* |
*Yield data for this specific transformation was not publicly available in the cited literature. Researchers are encouraged to record their experimental yields.
Experimental Protocols
Protocol: Microwave-Assisted Synthesis of Thiazolo[4,5-b]pyridine-2-carbonitriles
This protocol is based on the efficient microwave-assisted synthesis developed by Deau et al.[1]
Materials:
-
3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine (Starting Material 29)
-
Copper(I) iodide (CuI)
-
Dry Pyridine
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine (1.0 eq).
-
Add copper(I) iodide (CuI) (catalytic amount).
-
Add dry pyridine to dissolve the starting material.
-
Seal the vial securely.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 400 W until the temperature reaches 115°C.
-
Maintain the reaction at 115°C for 30 minutes under atmospheric pressure.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with an appropriate aqueous solution (e.g., ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure thiazolo[4,5-b]pyridine-2-carbonitrile.
Safety Precautions:
-
Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate pressure and temperature controls.
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine is a flammable and toxic solvent; handle with care.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles.
Signaling Pathway: Nrf2-KEAP1 Antioxidant Response
Thiazole-containing compounds have been identified as potential activators of the Nrf2-KEAP1 signaling pathway, which is a critical cellular defense mechanism against oxidative stress. Activation of this pathway can be a desirable therapeutic strategy for diseases characterized by chronic inflammation and oxidative damage.
References
Solid-Phase Synthesis of a Thiazolo[4,5-d]pyrimidine Derivative Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of a diverse library of thiazolo[4,5-d]pyrimidine derivatives. This class of heterocyclic compounds has garnered significant interest in drug discovery due to its structural similarity to purines and a wide range of reported biological activities, including anticancer, anti-HIV, and antimicrobial effects.[1] Solid-phase synthesis offers a streamlined and efficient method for generating large numbers of these compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Introduction
Thiazolo[4,5-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, serving as a core structure for molecules with diverse pharmacological activities.[2] Their resemblance to endogenous purines allows them to interact with a variety of biological targets.[3] Solid-phase synthesis facilitates the rapid and systematic modification of the thiazolo[4,5-d]pyrimidine core at multiple positions, enabling the creation of extensive chemical libraries for biological evaluation.[4][5][6] The protocols outlined below describe a robust and reproducible methodology for the construction of such a library.
Data Presentation
The following tables summarize the quantitative data from representative solid-phase syntheses of thiazolo[4,5-d]pyrimidine libraries, highlighting the efficiency and versatility of the described methods.
Table 1: Summary of Representative Solid-Phase Syntheses of Thiazolo[4,5-d]pyrimidine Libraries
| Number of Synthetic Steps | Library Size (Number of Derivatives) | Overall Yield Range (%) | Stepwise Yield Range (%) | Reference |
| 4 | 57 | Not explicitly stated | 65-97 | [1][4][7][8][9] |
| 6 | 36 | 63-93 (average) | Not explicitly stated | [4][6] |
| 7 | Not explicitly stated | 11-48 | Not explicitly stated | [3][10][11] |
Experimental Protocols
The following section details the materials and methods for the solid-phase synthesis of a thiazolo[4,5-d]pyrimidine derivative library. The general workflow is depicted in the diagram below.
Materials and Reagents
-
Resins: Merrifield resin is a commonly used solid support for this type of synthesis.[5] Other suitable resins include Wang resin, depending on the desired linkage and cleavage strategy.
-
Linkers: A variety of linkers can be employed, including traceless linkers which are cleaved without leaving a functional group handle on the final product.[3][10][11] The choice of linker will depend on the overall synthetic strategy and the desired C-terminal functionality of the cleaved molecule.
-
Building Blocks: A diverse set of primary amines, aldehydes, and other reagents are required to introduce variability into the library.
-
Reagents for Reaction Steps:
-
Potassium cyanocarbonimidodithioate
-
Substituted 2-chloroacetamides
-
Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Cyclization reagents (e.g., iodine, triethyl orthoformate)
-
Oxidizing agents (e.g., meta-chloroperoxybenzoic acid (m-CPBA))
-
-
Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), methanol (MeOH), acetone, and others as specified in the protocols.
-
Cleavage Cocktails: A solution of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane (TIS)) is commonly used to cleave the final product from the resin.
Experimental Workflow Diagram
Caption: General workflow for the solid-phase synthesis of a thiazolo[4,5-d]pyrimidine library.
Detailed Protocols
Protocol 1: Preparation of the Resin-Bound Thiazole Intermediate
-
Resin Swelling: Swell Merrifield resin in a suitable solvent such as DCM or DMF in a reaction vessel for 30 minutes.
-
Attachment of the First Building Block: To the swollen resin, add a solution of a substituted 2-chloroacetamide and a base (e.g., TEA) in DMF. Shake the mixture at room temperature for 12-24 hours.
-
Washing: Filter the resin and wash sequentially with DMF, MeOH, and DCM to remove excess reagents.
-
Thiazole Ring Formation: Treat the resin with a solution of potassium cyanocarbonimidodithioate in a mixture of acetone and water. Shake the reaction mixture at room temperature for the specified time. This is followed by an intramolecular Thorpe-Ziegler cyclization, often facilitated by a base, to form the 4-aminothiazole ring on the solid support.[7]
-
Washing: Filter the resin and wash thoroughly as described in step 3.
Protocol 2: Construction of the Thiazolo[4,5-d]pyrimidine Core
-
Pyrimidine Ring Annulation: To the resin-bound aminothiazole, add a solution of a cyclizing agent such as triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like DMF/ethanol. Heat the mixture to drive the reaction to completion.[7] Alternatively, oxidative cyclization using iodine and an aldehyde can be employed to introduce diversity at this stage.[4][6]
-
Washing: After the reaction is complete, cool the mixture, filter the resin, and wash it as previously described.
Protocol 3: Introduction of Diversity and Cleavage
-
Oxidation (if applicable): If a methylthio group is present at the 2-position, it can be oxidized to a methylsulfonyl group using m-CPBA in DCM.[5][7] This sulfone is a good leaving group for subsequent nucleophilic substitution.
-
Nucleophilic Substitution: Treat the resin-bound sulfone with a diverse range of nucleophiles (e.g., primary or secondary amines, thiols) in a suitable solvent to introduce the final point of diversity.
-
Washing: Wash the resin thoroughly to remove all unbound reagents.
-
Cleavage: Treat the dried resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS, for 2-3 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Purification and Characterization: Purify the crude product by techniques such as flash column chromatography or preparative HPLC. Characterize the final compounds by NMR spectroscopy and mass spectrometry.
Biological Context and Signaling Pathways
Thiazolo[4,5-d]pyrimidine derivatives have been shown to modulate the activity of several key signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13][14][15] Dysregulation of this pathway is a hallmark of many cancers.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by thiazolo[4,5-d]pyrimidine derivatives.
This pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K).[15] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12] PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt subsequently phosphorylates and activates a range of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which ultimately promotes cell growth, proliferation, and survival.[12][14][15] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[4] Several thiazolo[4,5-d]pyrimidine derivatives have been investigated as inhibitors of PI3K, thereby blocking this pro-survival signaling cascade in cancer cells.
Conclusion
The solid-phase synthesis methodology presented here provides a powerful platform for the generation of diverse thiazolo[4,5-d]pyrimidine libraries. The detailed protocols and workflow diagrams offer a practical guide for researchers in drug discovery and medicinal chemistry. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their potential as a source of novel therapeutic agents. The systematic exploration of the chemical space around this privileged scaffold, facilitated by solid-phase synthesis, will continue to be a valuable strategy in the quest for new and effective drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives [mdpi.com]
- 8. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5- d]pyrimidine-Based Library via Dimroth Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 15. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Application Notes and Protocols for Thiazolo[5,4-c]pyridine-2-thiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiazolo[5,4-c]pyridine-2-thiol as a versatile building block in organic synthesis, with a focus on the development of novel compounds with potential therapeutic applications. Detailed experimental protocols for key transformations, quantitative biological activity data for representative derivatives, and a relevant signaling pathway are presented to guide researchers in this field.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its fused ring system and reactive thiol group make it an excellent starting material for the synthesis of a diverse range of derivatives. The thiazolopyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic modification of the 2-thiol position allows for the introduction of various functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Key Applications in Organic Synthesis
The nucleophilic nature of the thiol group in this compound allows for a variety of chemical transformations. The most common and synthetically useful reactions are S-alkylation and S-acylation, which provide access to a wide array of 2-substituted derivatives.
S-Alkylation
S-alkylation of this compound with various alkyl halides is a straightforward and efficient method to introduce alkyl, arylalkyl, and other substituted hydrocarbon chains at the 2-position. This modification can significantly impact the lipophilicity, steric profile, and biological activity of the resulting molecules.
S-Acylation
S-acylation with acyl chlorides or other acylating agents provides access to thioester derivatives. These compounds can serve as prodrugs or exhibit their own unique biological properties. The thioester linkage can be designed to be stable or labile under specific physiological conditions.
Experimental Protocols
The following protocols are representative procedures for the S-alkylation and S-acylation of this compound. These are generalized methods and may require optimization for specific substrates.
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol describes the synthesis of 2-(alkylthio)thiazolo[5,4-c]pyridines via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Base (e.g., potassium carbonate, sodium hydride) (1.2 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate anion.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(alkylthio)thiazolo[5,4-c]pyridine derivative.
Experimental Workflow for S-Alkylation
Caption: Workflow for the S-alkylation of this compound.
Protocol 2: General Procedure for S-Acylation of this compound
This protocol describes the synthesis of S-(thiazolo[5,4-c]pyridin-2-yl) thioesters.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Base (e.g., triethylamine, pyridine) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in the chosen solvent.
-
Add the base (1.5 eq) to the suspension at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure S-(thiazolo[5,4-c]pyridin-2-yl) thioester.
Experimental Workflow for S-Acylation
Caption: Workflow for the S-acylation of this compound.
Biological Activity of Thiazolopyridine Derivatives
Derivatives of the thiazolopyridine scaffold have demonstrated significant potential in various therapeutic areas. The following tables summarize the in vitro anticancer and antimicrobial activities of selected thiazolopyridine derivatives, providing a comparative overview of their potency. Note: The data presented is for various isomers of thiazolopyridines and their derivatives, as data for this compound derivatives is limited in the public domain.
Table 1: Anticancer Activity of Selected Thiazolopyridine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| TPD-1 | MGC-803 (Gastric Cancer) | 4.64 | [1] |
| TPD-2 | HGC-27 (Gastric Cancer) | 5.07 | [1] |
| TPD-3 | A549 (Lung Cancer) | 0.452 | [2] |
| TPD-4 | MCF-7 (Breast Cancer) | 20.2 | |
| TPD-5 | HT-29 (Colon Cancer) | 21.6 | |
| TPD-6 | HL-60 (Leukemia) | 0.57 | [3] |
Table 2: Antimicrobial Activity of Selected Thiazolopyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| AMD-1 | Staphylococcus aureus | 3.125 | |
| AMD-2 | Bacillus subtilis | 6.25 | |
| AMD-3 | Pseudomonas aeruginosa | 0.21 (µM) | [4] |
| AMD-4 | Escherichia coli | 0.21 (µM) | [4] |
| AMD-5 | Candida albicans | 32 |
Signaling Pathway Inhibition
Several studies have suggested that thiazole and thiazolopyridine derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most prominent pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of protein synthesis, cell cycle progression, and inhibition of apoptosis. Thiazolopyridine derivatives have been identified as potential inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking these pro-survival signals in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazolopyridine derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with a wide range of potential therapeutic applications. The synthetic protocols provided herein offer a foundation for the development of new derivatives, while the compiled biological data highlights the potential of this scaffold in anticancer and antimicrobial drug discovery. Further investigation into the specific mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway, will be crucial for the rational design and optimization of future drug candidates based on the Thiazolo[5,4-c]pyridine core.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single‐step preparation of thiazolo[5,4‐<i>b</i>]pyridine‐ and thiazolo[5,4‐<i>c</i>]pyridine derivatives from chloro… [ouci.dntb.gov.ua]
Application Notes and Protocols for High-Throughput Screening of Thiazolo[5,4-c]pyridine-2-thiol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolopyridine scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of Thiazolo[5,4-c]pyridine-2-thiol, in particular, have emerged as promising candidates for the development of novel therapeutics, notably as kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates that modulate the activity of a specific biological target.[2]
These application notes provide detailed protocols for the high-throughput screening of this compound analogs against a key kinase target within the PI3K/Akt/mTOR signaling pathway. The protocols are designed for a 384-well plate format and utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and widely used technology in HTS.[3]
Data Presentation
The following tables summarize representative quantitative data for a hypothetical this compound analog, designated as "TPT-Analog-1," against the PI3Kα kinase. This data is illustrative of a typical outcome from a primary screen and subsequent dose-response confirmation.
Table 1: Primary HTS Assay Quality Control
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, indicating a large separation between positive and negative controls.[4][5] |
| Signal-to-Background (S/B) Ratio | 15.2 | A robust assay window, suitable for identifying active compounds. |
| Coefficient of Variation (%CV) for Controls | < 5% | Low variability in control wells, indicating high precision. |
Table 2: In Vitro Kinase Inhibition Profile of TPT-Analog-1
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| TPT-Analog-1 | PI3Kα | TR-FRET | 150 |
| TPT-Analog-1 | PI3Kβ | TR-FRET | 850 |
| TPT-Analog-1 | PI3Kδ | TR-FRET | >10,000 |
| TPT-Analog-1 | PI3Kγ | TR-FRET | >10,000 |
| Wortmannin (Control) | PI3Kα | TR-FRET | 2.5 |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. The diagram below illustrates the core components of this pathway and the point of inhibition by the this compound analog.
Experimental Workflow
The high-throughput screening process follows a systematic workflow to ensure efficiency and data quality. The diagram below outlines the key stages from assay development to hit confirmation.
Experimental Protocols
PI3Kα TR-FRET Kinase Assay for Primary HTS
Objective: To identify this compound analogs that inhibit the kinase activity of PI3Kα in a high-throughput format.
Principle: This assay measures the phosphorylation of a biotinylated substrate by PI3Kα. The phosphorylated product is detected by a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC). When the europium and APC are brought into proximity through this binding event, FRET occurs, resulting in a detectable signal. Inhibitors of PI3Kα will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Materials:
-
Recombinant human PI3Kα enzyme
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay Buffer containing EDTA
-
This compound analog library (10 mM in DMSO)
-
Wortmannin (positive control)
-
DMSO (negative control)
-
384-well low-volume black plates
-
Acoustic liquid handler or pin tool
-
Robotic liquid handling system
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each this compound analog from the library stock plates into the assay plates.
-
For controls, dispense 50 nL of Wortmannin (positive control, final concentration 1 µM) and 50 nL of DMSO (negative control) into designated wells.
-
-
Enzyme Addition:
-
Prepare a 2X solution of PI3Kα in Assay Buffer.
-
Using a robotic liquid handler, add 5 µL of the 2X PI3Kα solution to each well of the assay plate.
-
Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
-
Reaction Initiation:
-
Prepare a 2X solution of the biotinylated substrate and ATP in Assay Buffer. The final concentration of ATP should be at its Km.
-
Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the reaction for 60 minutes at room temperature.[7]
-
-
Reaction Termination and Detection:
-
Prepare a Stop/Detection Buffer containing the europium-labeled antibody and SA-APC.
-
Add 10 µL of the Stop/Detection Buffer to each well to terminate the reaction.
-
Incubate the plates for 60 minutes at room temperature, protected from light, to allow for the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET compatible plate reader using an excitation wavelength of 340 nm and measuring emission at 620 nm (europium) and 665 nm (APC).[8]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.
-
Calculate the Z'-factor to assess assay quality using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[5][9]
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Dose-Response Confirmation Assay
Objective: To determine the potency (IC50) of the "hit" compounds identified in the primary screen.
Protocol:
-
Prepare serial dilutions of the "hit" compounds in DMSO, typically in a 10-point, 3-fold dilution series.
-
Plate the serially diluted compounds into a 384-well plate.
-
Perform the PI3Kα TR-FRET kinase assay as described in the primary HTS protocol.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound analogs as potential kinase inhibitors. The TR-FRET assay format is a robust and sensitive method for identifying and characterizing inhibitors of PI3Kα.[3][10] By following these detailed procedures, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development in the drug discovery pipeline. Successful HTS campaigns rely on careful assay development, automation, and rigorous data analysis to ensure the identification of high-quality hits.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Screening workflow | High Throughput Screening Core [u.osu.edu]
Application Notes & Protocols for Crystallization of Thiazolo[5,4-c]pyridine-2-thiol for X-ray Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The successful acquisition of high-quality single crystals of Thiazolo[5,4-c]pyridine-2-thiol is a critical prerequisite for determining its three-dimensional molecular structure through X-ray diffraction analysis. This structural information is invaluable in drug development for understanding structure-activity relationships (SAR) and for rational drug design. The process of crystallization can be challenging, often requiring screening of various conditions. These notes provide an overview of common crystallization techniques and detailed protocols applicable to small organic molecules like this compound.
Application Notes: Principles and Techniques
Obtaining single crystals suitable for X-ray analysis is often described as more of an art than a science.[1][2] The primary goal is to achieve a state of supersaturation, from which the molecule can slowly precipitate out of solution in an ordered crystalline lattice.[3] Key to this process is slow, controlled crystal growth, as rapid precipitation typically leads to amorphous solids or microcrystalline powders.[4][5]
1. Preliminary Considerations:
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Purification techniques like column chromatography or recrystallization should be employed before attempting crystallization for X-ray analysis.[6][7]
-
Solubility Screening: A crucial initial step is to determine the solubility profile of this compound in a range of common laboratory solvents.[5][6] This helps in selecting appropriate solvents for different crystallization techniques. An ideal solvent is one in which the compound is moderately soluble.[5][8]
-
Solvent Properties: Consider solvent volatility. Highly volatile solvents may evaporate too quickly, leading to poor quality crystals.[9] Hydrogen bonding capabilities of the solvent can also influence crystal packing.[4][9]
2. Common Crystallization Techniques:
-
Slow Evaporation: This is often the simplest and first method to be attempted for air-stable compounds.[1][10][11] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days or weeks.[1][12] The rate of evaporation can be controlled by restricting the opening of the vessel, for instance, by covering it with parafilm and piercing a few small holes.[2][8]
-
Slow Cooling: This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[11] A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly.[4] This gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.[3]
-
Vapor Diffusion: This is one of the most successful methods, especially when only small amounts of the compound are available.[4][9][13] The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then sealed inside a larger container (e.g., a jar or a larger vial) that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble.[3][9] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[3][13]
-
Solvent Layering (Liquid-Liquid Diffusion): This technique involves carefully layering an anti-solvent on top of a solution of the compound.[9][10][13] The compound is dissolved in a dense "good" solvent. A less dense, miscible anti-solvent is then slowly and carefully added to form a distinct layer on top.[10][13] Crystals typically form at the interface as the two solvents slowly diffuse into one another.[5][10][13]
-
Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation can produce very high-quality, solvent-free crystals.[10][11] The compound is heated under vacuum, causing it to vaporize and then deposit as crystals on a cooled surface.[4][11]
Data Presentation: Crystallization Parameters
The selection of appropriate solvents and conditions is critical. The following table summarizes potential solvent systems and parameters for the different techniques. Note that optimal conditions for this compound must be determined empirically.
| Technique | Solvent (S1) (Compound is Soluble) | Anti-Solvent (S2) (Compound is Insoluble) | Typical Temperature | Estimated Time | Notes |
| Slow Evaporation | Dichloromethane (DCM), Chloroform, Ethanol, Acetonitrile, Ethyl Acetate | N/A | Room Temperature | 2-14 days | Simple setup; works well for moderately volatile solvents.[1][8] |
| Slow Cooling | Toluene, Dimethylformamide (DMF), Isopropanol | N/A | From 50-80°C to 4°C or RT | 1-3 days | Good for compounds with temperature-dependent solubility.[4][11] |
| Vapor Diffusion | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Pentane, Hexane, Diethyl Ether | Room Temperature or 4°C | 3-21 days | Excellent for small quantities; requires volatile solvents.[3][9][14] |
| Solvent Layering | Dichloromethane (DCM), Chloroform | Pentane, Hexane, Diethyl Ether, Ethanol | Room Temperature or 4°C | 2-10 days | Requires solvents with different densities.[5][10][13] |
| Sublimation | N/A | N/A | Temperature Gradient (e.g., 100-180°C) under vacuum | Hours to weeks | Produces solvent-free crystals; compound must be volatile.[10][11] |
Visualizations: Workflows and Logic
Caption: General experimental workflow for screening and optimizing crystallization conditions.
Caption: Logical relationships between experimental parameters and crystallization outcomes.
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
-
Preparation: Dissolve 5-10 mg of purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, clean glass vial (e.g., a 1-dram vial) to create a clear, nearly saturated solution. Use the minimum amount of solvent necessary.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean vial.
-
Evaporation: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm.[8] For more volatile solvents, use fewer/smaller holes; for less volatile solvents, more/larger holes may be used.[1]
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of the lab) at a constant temperature.[10]
-
Monitoring: Check the vial periodically without disturbing it. Crystals may form over a period of 2 days to 2 weeks.[5]
-
Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette. Gently wash the crystals with a small amount of a solvent in which the compound is insoluble (e.g., hexane) and then carefully remove the wash solvent.
Protocol 2: Crystallization by Vapor Diffusion (Vial-in-Vial)
-
Inner Vial Preparation: Dissolve 2-5 mg of the compound in 0.2-0.5 mL of a relatively low-volatility "good" solvent (e.g., toluene or THF) in a small, narrow vial (e.g., a 2 mL vial).
-
Outer Vial Preparation: Place the small vial containing the solution inside a larger vial or jar (e.g., a 20 mL scintillation vial). Add 2-5 mL of a volatile anti-solvent (e.g., pentane or diethyl ether) to the outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.[9]
-
Sealing: Tightly cap the outer vial to create a sealed system.[3]
-
Incubation: Place the setup in a stable, vibration-free environment at a constant temperature. The anti-solvent vapor will slowly diffuse into the inner vial's solution.
-
Monitoring: Observe for crystal growth over several days to a few weeks.
-
Harvesting: When crystals of sufficient size appear, carefully open the container and remove the inner vial. Isolate the crystals as described in Protocol 1.
Protocol 3: Crystallization by Solvent Layering
-
Solution Preparation: In a narrow tube (e.g., an NMR tube or a 4 mm diameter glass tube), dissolve 2-5 mg of the compound in a small volume (0.3-0.5 mL) of a dense solvent in which it is soluble (e.g., dichloromethane).[11]
-
Layering: Using a syringe or a long-tipped Pasteur pipette, very slowly and carefully add a less dense, miscible anti-solvent (e.g., hexane) down the side of the tube to form a distinct layer on top of the solution.[10][13] Add enough anti-solvent to create a significant layer (e.g., 1-2 mL). The interface between the two solvents should be sharp.[13]
-
Incubation: Seal the tube and leave it undisturbed in an upright position.
-
Monitoring: Crystals will ideally form at the liquid-liquid interface over 1-7 days as the solvents slowly diffuse.[5]
-
Harvesting: Once crystals have formed, carefully remove the supernatant and isolate the crystals.
References
- 1. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. unifr.ch [unifr.ch]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Application of Thiazolopyridine Scaffolds in Kinase Inhibitor Development: A Focus on Thiazolo[5,4-c]pyridine-2-thiol and its Isomers
Introduction
The thiazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This document explores the application of this scaffold in the development of kinase inhibitors, with a specific focus on the potential of Thiazolo[5,4-c]pyridine-2-thiol and the established activity of its isomers. While direct evidence for the kinase inhibitory activity of this compound is not prominent in current literature, its structural motifs suggest potential for such applications. Notably, this compound has been recognized for its antibacterial properties, attributed to its ability to inhibit bacterial protein synthesis by binding to ribosomes. The exploration of related isomers, particularly Thiazolo[5,4-b]pyridine derivatives, provides a strong rationale for the investigation of the Thiazolo[5,4-c]pyridine core in kinase inhibitor design.
Derivatives of the isomeric Thiazolo[5,4-b]pyridine scaffold have been successfully developed as potent inhibitors of several key kinases implicated in cancer and other diseases. These include Phosphoinositide 3-kinases (PI3Ks) and the c-KIT receptor tyrosine kinase. This application note will detail the established kinase inhibitory activities of Thiazolo[5,4-b]pyridine derivatives, providing quantitative data, experimental protocols, and visualizations of relevant signaling pathways and experimental workflows as a guide for researchers interested in the broader thiazolopyridine class, including the Thiazolo[5,4-c]pyridine scaffold.
Quantitative Data on Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of representative Thiazolo[5,4-b]pyridine derivatives against various kinase targets.
Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against PI3K Isoforms
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 19a | 3.6 | >40 | 3.6 | 3.6 | |
| 19f | 501 | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates greater potency. Data for compound 19a shows potent inhibition of PI3Kα, γ, and δ isoforms, with significantly less activity against the β isoform.
Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT Kinase
| Compound ID | c-KIT (wild-type) IC50 (µM) | c-KIT (V560G/D816V mutant) IC50 (µM) | Reference |
| 6r | - | 4.77 | |
| Imatinib | - | >10 |
The V560G/D816V double mutant of c-KIT is resistant to the standard-of-care inhibitor, Imatinib. Compound 6r demonstrates significant activity against this resistant mutant, highlighting the potential of the thiazolopyridine scaffold to overcome drug resistance.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of thiazolopyridine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI3K)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific kinase, such as PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
Test compound (e.g., a Thiazolo[5,4-b]pyridine derivative)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., PIP2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PI3Kα enzyme and the substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay (Example: c-KIT dependent cells)
This protocol outlines a method to assess the effect of a test compound on the proliferation of cancer cells that are dependent on the activity of a specific kinase, such as c-KIT.
Materials:
-
Human mast cell line (HMC-1.2) harboring a c-KIT mutation.
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compound (e.g., a Thiazolo[5,4-b]pyridine derivative).
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader capable of absorbance measurement.
Procedure:
-
Seed HMC-1.2 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach and grow for 24 hours in a CO2 incubator.
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compound or vehicle control.
-
Incubate the cells for 72 hours in the CO2 incubator.
-
Add 20 µL of the cell proliferation reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the development of thiazolopyridine-based kinase inhibitors.
Caption: PI3K Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Development Workflow.
Application Notes and Protocols for Thiazolo[5,4-c]pyridine-2-thiol Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of thiazolo[5,4-c]pyridine-2-thiol derivatives. While specific data on a homologous series of these compounds is limited in publicly available literature, this document compiles relevant information on the broader class of thiazolopyridines and related heterocyclic systems to guide future research and development. The protocols outlined below are established methods for antimicrobial susceptibility testing.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a thiazole ring with a pyridine moiety to form thiazolopyridine scaffolds has been a strategy to develop novel therapeutic agents. This compound and its derivatives are of particular interest as potential antimicrobial agents. One suggested mechanism for the antimicrobial action of the parent compound, this compound, is the inhibition of bacterial protein synthesis through binding to ribosomes.[1]
This document provides a summary of the antimicrobial activity of related thiazolopyridine derivatives, detailed protocols for antimicrobial susceptibility testing, and a proposed workflow for the evaluation of these compounds.
Data Presentation: Antimicrobial Activity of Thiazolopyridine and Thiazolopyrimidine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiazolo[4,5-b]pyridin-5-one and thiazolo[4,5-d]pyrimidine derivatives against various microbial strains. This data is presented to illustrate the potential antimicrobial activity within the broader thiazolopyridine class.
| Compound ID | Test Organism | MIC (mg/mL) | Reference |
| Thiazolo[4,5-b]pyridin-5-one Derivatives | |||
| 4p | Staphylococcus aureus | 0.12 - 0.47 | [2] |
| 4p | Bacillus cereus | 0.12 - 0.47 | [2] |
| 4p | Listeria monocytogenes | 0.12 - 0.47 | [2] |
| 4p | Escherichia coli | 0.12 - 0.47 | [2] |
| 4p | Salmonella typhimurium | 0.12 - 0.47 | [2] |
| 4p | Enterobacter cloacae | 0.12 - 0.47 | [2] |
| 4i | Candida albicans | 0.12 - 0.47 | [2] |
| Thiazolo[4,5-d]pyrimidine Derivatives | |||
| 2a | Gram-positive bacteria | Significant Inhibition | [3] |
| 2a | Yeasts | Significant Inhibition | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
96-well microtiter plates (sterile)
-
Test compounds (this compound derivatives)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (logarithmic growth phase)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth medium only)
-
Solvent for dissolving test compounds (e.g., DMSO)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth medium to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.
-
Continue this serial dilution across the plate, typically to the 10th or 11th well. Discard 100 µL from the last well of the dilution series. The 12th well will serve as a growth control (no compound).
-
-
Inoculum Preparation:
-
Grow the microbial culture to the logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well (except for the sterility control well, which should contain only broth).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of thiazolo[5,4-c]pyridine derivatives.
Proposed Mechanism of Action
Caption: Proposed inhibition of bacterial protein synthesis.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. The provided protocols offer a standardized approach for the evaluation of their antimicrobial efficacy. Further research focusing on the synthesis and testing of a focused library of these compounds is warranted to establish clear structure-activity relationships and to validate the proposed mechanism of action. The exploration of their activity against a broader panel of resistant microbial strains will also be crucial in determining their therapeutic potential.
References
Application Notes and Protocols for Molecular Docking Studies of Thiazolo[5,4-c]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-silico analysis of Thiazolo[5,4-c]pyridine-2-thiol, a potent antibacterial agent. This document details the molecular docking protocols for investigating its interaction with target proteins, presents relevant quantitative data for the thiazolopyridine scaffold, and visualizes key biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterocyclic compound recognized for its antibacterial properties. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to ribosomes. The presence of a reactive thiol group suggests the potential for both non-covalent and covalent interactions with its biological targets, making it a compound of interest for further investigation and drug development.
Target Proteins and Biological Activity
The primary target of this compound is the bacterial ribosome, a complex molecular machine responsible for protein synthesis. By binding to the ribosome, this compound can disrupt the translation process, leading to bacterial cell death. While specific docking studies on this compound are not extensively published, research on analogous thiazole and thiazolopyridine derivatives has revealed a broad spectrum of biological activities. These related compounds have been shown to target various proteins, including:
-
Bacterial Enzymes: DNA gyrase and MurB, which are crucial for bacterial survival.
-
Protein Kinases: c-KIT, VEGFR2, and PI3K, which are implicated in cancer and other diseases.[1]
-
Cyclooxygenase (COX) Enzymes: Involved in inflammation.
The versatility of the thiazolopyridine scaffold highlights its potential as a template for the development of a wide range of therapeutic agents.
Quantitative Data Summary
The following tables summarize the biological activity of various thiazolopyridine derivatives against different targets. This data provides a comparative context for the potential efficacy of this compound.
Table 1: Antibacterial Activity of Thiazole-Quinolinium Derivatives
| Compound | Target Organism | MIC (μg/mL) |
| Derivative 4a4 | E. coli | 0.5 - 2 |
| Derivative 4b4 | E. coli | 0.5 - 2 |
| Various Derivatives | Vancomycin-resistant E. faecium | 2 - 32 |
| Various Derivatives | Antibiotic-susceptible and NDM-1 E. coli | 0.5 - 64 |
Data from a study on novel thiazole-quinolinium derivatives, which share structural similarities.[2]
Table 2: Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT
| Compound | Target | GI50 (μM) |
| 6r | GIST-T1 cancer cells | < 0.02 |
| 6s | GIST-T1 cancer cells | < 0.02 |
| 7c | GIST-T1 cancer cells | < 0.02 |
| 7h | GIST-T1 cancer cells | < 0.02 |
| Imatinib (control) | GIST-T1 cancer cells | 0.02 |
GI50 is the concentration required to inhibit cell growth by 50%.[1]
Table 3: Binding Energies of Thiazole Derivatives against Bacterial Targets
| Compound Series | Target Enzyme | Binding Energy (kcal/mol) |
| Thiazole Derivatives | E. coli MurB | -7.02 to -9.96 |
Data from a molecular docking study of newly synthesized thiazole derivatives.[3]
Experimental Protocols
Detailed methodologies for performing molecular docking studies with this compound are provided below. These protocols cover both standard non-covalent docking against the bacterial ribosome and a general protocol for covalent docking, which should be considered due to the reactive thiol moiety.
Protocol 1: Non-Covalent Molecular Docking against the Bacterial Ribosome
This protocol describes a standard molecular docking procedure using AutoDock Vina to predict the binding mode of this compound to the bacterial ribosome.
1. Preparation of the Receptor (Bacterial Ribosome):
- Obtain a high-resolution crystal structure of a bacterial ribosome, preferably in complex with a known antibiotic, from the Protein Data Bank (PDB). A suitable example is the E. coli 70S ribosome (PDB ID: 4V64).[4]
- Using molecular modeling software such as AutoDock Tools, UCSF Chimera, or PyMOL, prepare the receptor by:
- Removing water molecules and any co-crystallized ligands.
- Adding polar hydrogen atoms.
- Assigning partial charges (e.g., Gasteiger charges).
- Saving the prepared receptor structure in the PDBQT file format.
2. Preparation of the Ligand (this compound):
- Generate a 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
- Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).
- Using AutoDock Tools, define the rotatable bonds and save the ligand in the PDBQT file format.
3. Grid Box Generation:
- Define the docking search space (grid box) around the putative binding site on the ribosome. The binding site of known antibiotics that target the peptidyl transferase center (PTC) on the 50S subunit or the decoding center on the 30S subunit can be used as a reference.[5][6][7][8]
- The grid box should be large enough to accommodate the ligand and allow for conformational sampling.
4. Running the Docking Simulation with AutoDock Vina:
- Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
- Execute AutoDock Vina from the command line. An example command is: vina --config conf.txt --log log.txt.[9]
- The exhaustiveness parameter can be increased for a more thorough search.[9]
5. Analysis of Docking Results:
- The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
- Visualize the protein-ligand interactions for the best-scoring poses using software like PyMOL or Discovery Studio Visualizer.
- Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the ribosomal residues.
Protocol 2: Covalent Docking
This protocol provides a general framework for performing covalent docking, which is relevant if this compound is hypothesized to form a covalent bond with a cysteine residue on a target protein. This example uses the flexible side chain method in AutoDock.[10][11]
1. Preparation of the Receptor:
- Prepare the protein target as described in Protocol 1.
- Identify the cysteine residue that is expected to form the covalent bond.
2. Preparation of the Ligand for Covalent Docking:
- In a molecular editor, manually create a covalent bond between the sulfur atom of the this compound and the sulfur atom of the target cysteine residue.
- This creates a single molecule representing the ligand covalently attached to the flexible side chain of the cysteine.
3. Docking Simulation:
- In AutoDock, treat the modified cysteine residue (now including the ligand) as a flexible side chain.
- Define the grid box to encompass the active site.
- Run the docking simulation. The program will sample the conformational space of the flexible ligand-cysteine adduct within the rigid part of the protein.
4. Analysis of Covalent Docking Results:
- Analyze the resulting conformations to identify the most energetically favorable pose.
- Evaluate the interactions between the ligand portion of the adduct and the surrounding residues of the protein.
Visualizations
The following diagrams illustrate key signaling pathways that are relevant to the biological activities of the thiazolopyridine scaffold and a general workflow for molecular docking.
Signaling Pathways
Experimental Workflow
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Learn: Structural Biology Highlights: Antibiotics and Ribosome Function [pdb101.rcsb.org]
- 6. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
Application Notes and Protocols: Developing Fluorescent Probes Using Thiazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of fluorescent probes based on thiazoline derivatives. These probes are valuable tools for the detection and imaging of various biologically and environmentally important analytes, including metal ions and thiols.
Introduction to Thiazoline-Based Fluorescent Probes
Thiazoline and its derivatives are important heterocyclic compounds that have garnered significant attention in the field of fluorescent sensor development.[1] Their rigid structures and potential for extended π-conjugation make them excellent candidates for fluorophores. The nitrogen and sulfur atoms within the thiazoline ring can act as effective coordination sites for metal ions, leading to changes in their photophysical properties upon binding.[2][3][4] This characteristic is often exploited to design "turn-on" or "turn-off" fluorescent probes, where the fluorescence intensity is either enhanced or quenched in the presence of a specific analyte.[5][6][7][8]
The general mechanism for many thiazoline-based fluorescent sensors involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[9] For instance, a common design involves attaching a receptor unit for a specific analyte to the thiazoline fluorophore. In the absence of the analyte, a PET process might quench the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence signal.
Synthesis of Thiazoline-Based Fluorescent Probes
The synthesis of thiazoline derivatives can be achieved through various organic chemistry methodologies. A common and efficient approach involves the condensation reaction between a substrate containing a thiol group and another with a nitrile or aldehyde functionality.[1] Microwave-assisted synthesis has also been shown to be an effective method for the preparation of these compounds.[1]
General Protocol for Synthesis
This protocol provides a general guideline for the synthesis of a thiazoline-based fluorescent probe. The specific reagents and reaction conditions will vary depending on the desired final structure.
Materials:
-
Appropriate starting materials (e.g., a compound with a thiol group and a compound with a nitrile or aldehyde group)
-
Solvent (e.g., acetonitrile, ethanol, or a mixture)
-
Catalyst (if required, e.g., piperidine)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Heating source (e.g., heating mantle, oil bath)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
-
Purification solvents (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the starting materials: In a round-bottom flask, dissolve the starting materials in the chosen solvent.
-
Add catalyst (if necessary): If the reaction requires a catalyst, add it to the solution.
-
Reflux the reaction mixture: Heat the reaction mixture to reflux and maintain the temperature for the required duration (this can range from a few hours to several days).[1] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cool the reaction: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
Remove the solvent using a rotary evaporator.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter the solution to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: Confirm the structure and purity of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization and Evaluation of Fluorescent Probes
Once a new thiazoline-based fluorescent probe is synthesized, it is crucial to characterize its photophysical properties and evaluate its performance as a sensor for the target analyte.
Photophysical Characterization
Protocol for Spectroscopic Measurements:
-
Prepare a stock solution: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile, or THF/water mixture) at a concentration of approximately 1-10 mM.[10]
-
Prepare working solutions: From the stock solution, prepare working solutions in the desired buffer (e.g., HEPES buffer at physiological pH 7.4 for biological applications) at a concentration suitable for spectroscopic measurements (typically in the micromolar range).[10][11]
-
Record UV-Vis absorption spectrum: Use a UV-Vis spectrophotometer to record the absorption spectrum of the probe to determine its maximum absorption wavelength (λ_max_abs).
-
Record fluorescence emission spectrum: Use a fluorescence spectrometer to record the emission spectrum of the probe by exciting at its λ_max_abs. This will determine the maximum emission wavelength (λ_max_em).
Determination of Fluorescence Quantum Yield (Φ_F_)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a well-characterized standard.[12][13]
Protocol for Relative Quantum Yield Determination:
-
Choose a suitable standard: Select a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as the thiazoline probe.[12]
-
Prepare solutions of the probe and standard: Prepare a series of five dilutions for both the probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]
-
Record absorbance and fluorescence spectra: For each solution, record the UV-Vis absorbance at the excitation wavelength and the corrected fluorescence emission spectrum.
-
Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: Plot the integrated fluorescence intensity versus the absorbance for both the probe and the standard.
-
Calculate the quantum yield: The quantum yield of the probe (Φ_probe_) can be calculated using the following equation:
Φ_probe_ = Φ_std_ × (Slope_probe_ / Slope_std_) × (n_probe_² / n_std_²)
where Φ_std_ is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Evaluation of Sensing Properties
Protocol for Selectivity and Sensitivity:
-
Selectivity:
-
Prepare solutions of the probe in the presence of various potentially interfering analytes (e.g., different metal ions or amino acids) at concentrations significantly higher than the target analyte.
-
Record the fluorescence response of the probe to each of these species.
-
A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.[10][11]
-
-
Sensitivity (Titration and Limit of Detection):
-
Perform a fluorescence titration by adding increasing concentrations of the target analyte to a solution of the probe.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the maximum emission wavelength against the analyte concentration.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the linear portion of the titration curve. A common formula is LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve.[2]
-
Protocol for Determining Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions containing the probe and the analyte where the total molar concentration is constant, but the mole fraction of the probe varies from 0 to 1.
-
Measure the fluorescence intensity of each solution at the wavelength of maximum change.
-
Plot the change in fluorescence intensity against the mole fraction of the probe.
-
The mole fraction at which the maximum fluorescence change occurs indicates the stoichiometry of the probe-analyte complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 indicates a 2:1 (probe:analyte) stoichiometry.[2][10][11]
Data Presentation
Quantitative data for newly developed thiazoline-based fluorescent probes should be summarized in a clear and structured table for easy comparison with existing probes.
Table 1: Photophysical and Sensing Properties of Representative Thiazoline-Based Fluorescent Probes.
| Probe Name | Target Analyte | λ_ex_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Limit of Detection (LOD) | Stoichiometry (Probe:Analyte) | Reference |
| 8-TQ1 | Cu²⁺ | - | - | - | 2.706 µM | 2:1 | [2] |
| 8-TQ2 | Zn²⁺ | - | - | - | 29.50 nM | 1:1 | [2] |
| THI 41 | Hg²⁺ | - | - | - | - | - | [1] |
| QPT | Fe³⁺, Fe²⁺, Cu²⁺ | 310 | - | - | - | 1:1 | [10][11] |
| QBT | Fe³⁺, Fe²⁺, Cu²⁺ | 310 | - | - | - | 1:1 | [10][11] |
Note: "-" indicates data not provided in the cited source.
Visualization of Workflows and Mechanisms
Diagrams are essential for visualizing experimental workflows and the underlying mechanisms of fluorescent probes.
Caption: General experimental workflow for the development and characterization of thiazoline-based fluorescent probes.
Caption: A simplified diagram illustrating the "turn-on" mechanism of a fluorescent probe upon binding to its target analyte.
Applications in Bioimaging
A significant application of thiazoline-based fluorescent probes is in the imaging of analytes within living cells.[2][14] The ability of some probes to be cell-permeable allows for the visualization of intracellular ion concentrations or the tracking of specific biomolecules.[14]
General Protocol for Live Cell Imaging:
-
Cell Culture: Culture the desired cell line on a suitable imaging dish (e.g., glass-bottom dish).
-
Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration (e.g., 10-30 minutes) at 37 °C. The optimal concentration and incubation time should be determined experimentally.
-
Washing: Wash the cells with a buffered saline solution (e.g., PBS) to remove any excess, unbound probe.
-
Imaging: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Analyte Treatment (Optional): To observe the probe's response to changes in analyte concentration, cells can be treated with the analyte of interest before or during imaging.
These protocols and application notes provide a comprehensive guide for researchers interested in developing and utilizing fluorescent probes based on thiazoline derivatives. The versatility and tunable properties of these compounds make them a powerful class of tools for a wide range of applications in chemistry, biology, and medicine.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "New fluorescent sensors based on thiazolinyl quinoline derivatives for" by Kavisara Srithadindang [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions [mdpi.com]
- 6. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. pubs.acs.org [pubs.acs.org]
Greener Approaches to the Synthesis of Thiazolo[5,4-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system due to its presence in numerous compounds with significant therapeutic potential, particularly in oncology as inhibitors of phosphoinositide 3-kinase (PI3K).[1] The development of environmentally benign synthetic methods for these valuable compounds is a critical goal in green chemistry. This document provides detailed application notes and protocols for the synthesis of thiazolo[5,4-b]pyridines using green solvents, focusing on thermal and microwave-assisted methods.
Introduction to Green Solvents in Thiazolo[5,4-b]pyridine Synthesis
Traditional organic syntheses often rely on volatile and petroleum-derived solvents, which pose environmental and health concerns. Green chemistry principles encourage the use of safer alternatives. In the context of thiazolo[5,4-b]pyridine synthesis, biomass-derived solvents like sabinene have emerged as effective and recyclable media.[1][2][3][4][5] This not only reduces the environmental footprint of the synthesis but can also lead to improved reaction efficiency and simpler product isolation. The protocols detailed below focus on the one-step synthesis from 3-amino-2-chloropyridine derivatives and isothiocyanates.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the synthesis of various N-substituted-thiazolo[5,4-b]pyridin-2-amines in the green solvent sabinene, comparing thermal and microwave-assisted approaches.
Table 1: Thermal Synthesis of Thiazolo[5,4-b]pyridines in Sabinene [1][4]
| Entry | 3-Amino-2-chloropyridine Derivative | Isothiocyanate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-amino-2-chloropyridine | Phenyl isothiocyanate | 100 | 24 | 65 |
| 2 | 3-amino-2-chloropyridine | 4-Chlorophenyl isothiocyanate | 100 | 24 | 59 |
| 3 | 3-amino-2-chloropyridine | Methyl isothiocyanate | 100 | 24 | 50 |
| 4 | 3-amino-2-chloropyridine | Benzoyl isothiocyanate | 100 | 24 | 46 |
| 5 | 3-amino-2-chloro-5-methylpyridine | Phenyl isothiocyanate | 160 | 16 | 66 |
Table 2: Microwave-Assisted Synthesis of Thiazolo[5,4-b]pyridines in Sabinene [1][2][3]
| Entry | 3-Amino-2-chloropyridine Derivative | Isothiocyanate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-amino-2-chloro-5-methylpyridine | Phenyl isothiocyanate | 130 | 2 | 64 |
| 2 | 3-amino-2-chloropyridine | Phenyl isothiocyanate | 160 | 1 | 57 |
| 3 | 3-amino-2-chloro-5-methylpyridine | 4-Methoxyphenyl isothiocyanate | 130 | 2 | 42 |
Experimental Protocols
Protocol 1: General Procedure for Thermal Synthesis in Sabinene
This protocol describes the synthesis of N-substituted-thiazolo[5,4-b]pyridin-2-amine hydrochlorides via conventional heating.
Materials:
-
Substituted 3-amino-2-chloropyridine (1.1 equiv.)
-
Substituted isothiocyanate (1.0 equiv.)
-
Sabinene (commercial grade, undistilled)
-
Sealed tube
-
Stirring hotplate
-
Ethyl acetate
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
To a sealed tube, add the substituted 3-amino-2-chloropyridine (1.65 mmol, 1.1 equiv.) and the substituted isothiocyanate (1.5 mmol, 1.0 equiv.).
-
Add 1.0 mL of sabinene to the tube.
-
Seal the tube and place it on a pre-heated stirring hotplate.
-
Heat the reaction mixture with stirring at the temperature and for the duration specified in Table 1 (e.g., 100 °C for 24 hours for the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product will form.
-
Filter the precipitate and wash it sequentially with ethyl acetate and diethyl ether.
-
The product is isolated as the hydrochloride salt without the need for further purification.
Protocol 2: General Procedure for Microwave-Assisted Synthesis in Sabinene
This protocol details the rapid synthesis of N-substituted-thiazolo[5,4-b]pyridin-2-amine hydrochlorides using microwave irradiation.
Materials:
-
Substituted 3-amino-2-chloropyridine (1.1 equiv.)
-
Substituted isothiocyanate (1.0 equiv.)
-
Sabinene (commercial grade, undistilled)
-
Microwave synthesis vial (sealed tube)
-
Microwave reactor
-
Ethyl acetate
-
Filtration apparatus
Procedure:
-
In a microwave synthesis vial, combine the substituted 3-amino-2-chloropyridine (1.65 mmol, 1.1 equiv.) and the substituted isothiocyanate (1.5 mmol, 1.0 equiv.).
-
Add 1.0 mL of sabinene to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the temperature and for the time indicated in Table 2 (e.g., 130 °C for 2 hours for the synthesis of N-phenyl-5-methylthiazolo[5,4-b]pyridin-2-amine hydrochloride).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Filter the resulting precipitate and wash with ethyl acetate.[1][3]
-
The product is obtained as the hydrochloride salt and generally does not require further purification.
Visualizations
Caption: Thermal Synthesis Workflow.
Caption: Microwave-Assisted Synthesis Workflow.
Caption: Reaction Mechanism Pathway.
References
Application Notes and Protocols for the Three-Component Synthesis of Thiazolo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of thiazolo[4,5-b]pyridine derivatives via three-component reactions. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. The following sections detail the synthetic methodologies, present key quantitative data, and illustrate the reaction pathways.
Introduction
Thiazolo[4,5-b]pyridines are fused heterocyclic systems that have emerged as a promising scaffold in drug discovery. Their structural resemblance to purines allows them to interact with a variety of biological targets. Three-component reactions offer a streamlined and atom-economical approach to constructing this complex core, enabling the rapid generation of diverse compound libraries for biological screening. This document outlines two key three-component methods for the synthesis of substituted thiazolo[4,5-b]pyridines.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of synthesized 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives was evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible growth of the microorganism, are summarized below.
| Compound | Target Organism | MIC (µM) | Reference |
| 7-(4-nitrophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one (3g) | Pseudomonas aeruginosa | 0.21 | [1] |
| 7-(4-nitrophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one (3g) | Escherichia coli | 0.21 | [1] |
Experimental Protocols
Protocol 1: [3+3] Cyclization for the Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones
This protocol describes a one-pot, three-component reaction involving the [3+3] cyclization of an aminothiazole with an unsaturated ketone.
General Procedure: [1]
-
To a 25 mL round-bottom flask, add 4-amino-5H-thiazol-2-one (1.0 mmol, 1.0 equivalent) and the appropriate benzylideneacetone derivative (1.0 mmol, 1.0 equivalent).
-
Add glacial acetic acid (10 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and leave it to stand overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid sequentially with methanol (5-10 mL), acetic acid, water, and finally diethyl ether.
-
Recrystallize the crude product from a mixture of DMF and acetic acid (1:2) or from glacial acetic acid to afford the purified 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative.
-
Dry the final product at room temperature until a constant weight is achieved.
Example Synthesis of 7-(4-Methoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one (3a): [1]
-
Yield: 71%
-
Melting Point: >240 °C (from Acetic Acid)
-
1H NMR (400 MHz, DMSO-d6): δ 12.55 (s, 1H, NH), 7.59 (d, J = 8.6 Hz, 2H, arom.), 7.15 (s, 1H, CH), 7.10 (d, J = 8.6 Hz, 2H, arom.), 3.82 (s, 3H, OCH3), 2.47 (s, 3H, CH3).
-
13C NMR (100 MHz, DMSO-d6): δ 160.6, 153.4, 150.4, 143.2, 138.6, 131.8, 129.2, 117.1, 115.1, 113.4, 55.8, 23.8.
-
ESI-MS: m/z 273 (M + H)+.
Protocol 2: Zinc Chloride-Catalyzed Three-Component Synthesis of 5,6,7-Trisubstituted Thiazolo[4,5-b]pyridines
This protocol outlines a one-pot condensation reaction catalyzed by a Lewis acid, zinc chloride (ZnCl2), to produce polysubstituted thiazolo[4,5-b]pyridines.
(Note: A detailed, step-by-step experimental protocol for this specific reaction leading to thiazolo[4,5-b]pyridines was not available in the searched literature. The following is a generalized procedure based on similar ZnCl2-catalyzed three-component reactions for other heterocyclic systems.)
General Procedure (Hypothetical):
-
In a suitable reaction vessel, combine the mercaptonitrile potassium salt (1.0 mmol, 1.0 equivalent), the appropriate α-bromo ketone (1.0 mmol, 1.0 equivalent), and a ketone (1.2 mmol, 1.2 equivalents).
-
Add a suitable solvent, such as toluene or ethanol.
-
Add anhydrous zinc chloride (ZnCl2) (0.1-0.2 mmol, 10-20 mol%) to the mixture.
-
Heat the reaction mixture under reflux for the time required for the reaction to complete, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5,6,7-trisubstituted thiazolo[4,5-b]pyridine.
Visualizations
Experimental Workflow for [3+3] Cyclization
Caption: Workflow for the synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
Proposed Signaling Pathway for Anti-inflammatory Action
While specific quantitative data for the anti-inflammatory activity of thiazolo[4,5-b]pyridines from the carrageenan-induced paw edema model is not yet available, the general mechanism of action for many anti-inflammatory agents involves the inhibition of the cyclooxygenase (COX) enzymes.
Caption: Proposed inhibition of the COX pathway by thiazolo[4,5-b]pyridine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Thiazolo[5,4-c]pyridine-2-thiol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Thiazolo[5,4-c]pyridine-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound involves a multi-step process starting from a substituted pyridine derivative. A plausible route begins with the appropriate aminopyridine, followed by the introduction of a thiol or a group that can be converted to a thiol, and subsequent cyclization to form the fused thiazole ring.
Q2: What are the critical parameters affecting the yield of the reaction?
Several parameters can significantly influence the reaction yield. These include the purity of starting materials, reaction temperature, choice of solvent, reaction time, and the efficiency of the catalyst if one is used. Precise control over these factors is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By taking aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the most common side products in this synthesis?
Common side products can include unreacted starting materials, intermediates from incomplete cyclization, and products from undesired side reactions such as polymerization or oxidation of the thiol group. The specific side products will depend on the chosen synthetic route and reaction conditions.
Q5: Are there any safety precautions I should be aware of?
Yes, many reagents used in this synthesis can be hazardous. For instance, carbon disulfide is highly flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the safety data sheets (SDS) for all chemicals before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded reagents.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Ineffective solvent. | 1. Use fresh, high-purity reagents. Confirm the integrity of starting materials via analytical methods (e.g., NMR).2. Optimize the reaction temperature. Some steps may require heating, while others proceed better at room temperature or below.3. Extend the reaction time and monitor progress using TLC or HPLC.4. Screen different solvents. Aprotic polar solvents like DMF or DMSO can be effective for similar heterocyclic syntheses. |
| Multiple Spots on TLC (Impure Product) | 1. Formation of side products due to incorrect stoichiometry or temperature.2. Decomposition of the product or starting materials.3. Presence of unreacted starting materials. | 1. Carefully control the stoichiometry of the reactants. Optimize the reaction temperature to minimize side reactions.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the work-up procedure is not too harsh.3. Ensure the reaction goes to completion by extending the reaction time or adding a slight excess of one of the reagents. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during extraction.3. Product co-elutes with impurities during column chromatography. | 1. Use a different solvent for extraction or precipitation.2. Add brine to the aqueous layer to break the emulsion.3. Optimize the mobile phase for column chromatography. Try a different solvent system or a gradient elution. Recrystallization can also be an effective purification method. |
| Product Degradation | 1. The thiol group is susceptible to oxidation.2. The product is unstable at high temperatures. | 1. Handle the product under an inert atmosphere and store it in a cool, dark place. The use of antioxidants during work-up may be beneficial.2. Avoid excessive heating during purification steps like solvent evaporation. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 4-chloro-3-aminopyridine
A common precursor, which can be synthesized via various literature methods.
Step 2: Formation of the this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To this solution, add carbon disulfide (CS₂, 1.5 equivalents) and a base such as potassium hydroxide (KOH, 2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Filter the solid precipitate, wash it with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation
Table 1: Hypothetical Yields under Various Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | Ethanol | 80 | 12 | 65 |
| 2 | NaOH | Ethanol | 80 | 12 | 62 |
| 3 | KOH | Isopropanol | 85 | 10 | 70 |
| 4 | KOH | DMF | 100 | 8 | 75 |
| 5 | Cs₂CO₃ | DMF | 100 | 8 | 72 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis.
Technical Support Center: Overcoming Imatinib Resistance with Thiazolo[5,4-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing thiazolo[5,4-b]pyridine derivatives to overcome imatinib resistance in cancer research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with thiazolo[5,4-b]pyridine derivatives.
1. Kinase Assays (c-KIT Inhibition)
| Problem | Possible Cause | Suggested Solution |
| High background signal | 1. Compound interference with detection reagents. 2. High ATP concentration. 3. Non-specific binding of the compound. | 1. Run a no-enzyme control with the compound to check for interference. 2. Titrate ATP concentration to be at or near the Km for c-KIT. 3. Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer. |
| Poor reproducibility / High variability between replicates | 1. Inaccurate pipetting. 2. Inconsistent incubation times or temperature. 3. Suboptimal mixing of reagents. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Use a temperature-controlled incubator and a precise timer. 3. Gently mix the plate after each reagent addition. |
| No or low inhibition observed | 1. Compound instability or insolubility in assay buffer. 2. Incorrect ATP concentration for competitive inhibitors. 3. Inactive enzyme. | 1. Prepare fresh compound dilutions and check for precipitation. Consider a different solvent or the addition of a small percentage of DMSO. 2. For ATP-competitive inhibitors, ensure the ATP concentration is not excessively high. 3. Verify enzyme activity with a known c-KIT inhibitor as a positive control. |
2. Cell-Based Assays (Viability, Proliferation)
| Problem | Possible Cause | Suggested Solution |
| Inconsistent cell growth | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Cell line contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS. 3. Regularly check cell lines for mycoplasma contamination. |
| High cytotoxicity in control (vehicle-treated) cells | 1. High concentration of solvent (e.g., DMSO). 2. Poor cell health. | 1. Keep the final DMSO concentration consistent and low (typically <0.5%). 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Compound appears inactive in cellular assays but is active in biochemical assays | 1. Poor cell permeability. 2. Compound efflux by membrane transporters. 3. Compound metabolism by the cells. | 1. Assess compound permeability using in silico models or specific assays. 2. Co-incubate with known efflux pump inhibitors to see if activity is restored. 3. Investigate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes. |
3. Western Blotting (Phospho-c-KIT Analysis)
| Problem | Possible Cause | Suggested Solution |
| Weak or no phospho-c-KIT signal | 1. Inefficient protein extraction. 2. Phosphatase activity during sample preparation. 3. Poor antibody quality. | 1. Use a suitable lysis buffer (e.g., RIPA) and ensure complete cell lysis. 2. Always include phosphatase inhibitors in the lysis buffer. 3. Use a validated phospho-specific antibody and optimize the antibody dilution. |
| High background on the membrane | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. | 1. Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature. 2. Titrate antibody concentrations to find the optimal signal-to-noise ratio. |
| Inconsistent loading between lanes | 1. Inaccurate protein quantification. 2. Pipetting errors during loading. | 1. Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading. 2. Use a loading control (e.g., β-actin, GAPDH) to verify even loading. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of thiazolo[5,4-b]pyridine derivatives in overcoming imatinib resistance?
A1: Thiazolo[5,4-b]pyridine derivatives, such as compound 6r, have been shown to act as potent inhibitors of the c-KIT kinase.[1] They can effectively inhibit imatinib-resistant c-KIT mutants, such as the V560G/D816V double mutant.[1] By inhibiting the autophosphorylation of c-KIT, these compounds block downstream signaling pathways that are crucial for cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[1][2]
Q2: Are these compounds effective against all types of imatinib resistance?
A2: The primary evidence for the efficacy of thiazolo[5,4-b]pyridine derivatives is in overcoming imatinib resistance mediated by mutations in the c-KIT kinase, particularly in the context of gastrointestinal stromal tumors (GIST).[1] Imatinib resistance can also arise from other mechanisms, such as amplification of the BCR-ABL gene (in Chronic Myeloid Leukemia) or activation of alternative signaling pathways. The effectiveness of these compounds against non-c-KIT mediated resistance would need to be experimentally determined.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on published data for the potent derivative 6r, a starting point for enzymatic assays could be in the range of 0.1 to 10 µM.[1] For cell-based assays with imatinib-resistant cell lines like HMC1.2 (harboring c-KIT V560G/D816V mutations), a concentration range of 0.1 to 5 µM is a reasonable starting point, as the reported GI50 is 1.15 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the solubility of thiazolo[5,4-b]pyridine derivatives in aqueous solutions?
A4: The solubility of specific thiazolo[5,4-b]pyridine derivatives in aqueous buffers may vary depending on their individual side chains. It is common practice to prepare stock solutions in an organic solvent such as DMSO. For experimental use, dilute the stock solution in the appropriate aqueous buffer or cell culture medium, ensuring the final concentration of the organic solvent is low (e.g., <0.5% DMSO) to avoid solvent-induced toxicity. If solubility issues are observed, consider using a small amount of a non-ionic detergent or preparing a fresh, more dilute stock solution.
Q5: How should I store the thiazolo[5,4-b]pyridine compounds?
A5: As with most small molecule inhibitors, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Data Presentation
Table 1: Enzymatic Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT
| Compound | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| 6r | 0.14 | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Lower IC50 values indicate greater potency.[1][3]
Table 2: Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives in c-KIT Dependent Cancer Cell Lines
| Compound | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| 6r | 0.02 | 1.15 |
| 6s | 0.02 | 1.13 |
| 7c | 0.03 | 1.45 |
| 7h | 0.01 | 1.05 |
| Imatinib | 0.02 | 27.14 |
| Sunitinib | 0.02 | 0.11 |
Lower GI50 values indicate greater anti-proliferative activity. GIST-T1 cells have a c-KIT exon 11 mutation, while HMC1.2 cells have imatinib-resistant c-KIT V560G and D816V mutations.[1]
Experimental Protocols
1. Radiometric c-KIT Kinase Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a c-KIT substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Materials:
-
Recombinant human c-KIT enzyme
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
c-KIT substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Thiazolo[5,4-b]pyridine derivatives (or other inhibitors)
-
10% Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the thiazolo[5,4-b]pyridine derivatives in the kinase reaction buffer.
-
In a reaction tube, add the c-KIT enzyme, substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto filter paper and immediately immersing it in ice-cold 10% TCA.
-
Wash the filter paper several times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Cell Viability (Sulforhodamine B - SRB) Assay
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Treat the cells with serial dilutions of the thiazolo[5,4-b]pyridine derivatives and incubate for the desired duration (e.g., 72 hours).[5]
-
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[6]
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[4]
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[6]
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.[6]
-
Calculate the percentage of growth inhibition and determine the GI50 value.
-
3. Western Blotting for c-KIT Phosphorylation
-
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Treat the cells with the thiazolo[5,4-b]pyridine derivatives for the desired time.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against phospho-c-KIT (e.g., p-c-KIT Tyr703) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody for total c-KIT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
4. Cell Migration and Invasion Assays (Transwell Assay)
-
Principle: This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion) towards a chemoattractant.[9]
-
Procedure:
-
For invasion assays, coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.[10] For migration assays, no coating is needed.
-
Rehydrate the inserts with serum-free medium.
-
Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
Seed a single-cell suspension in serum-free medium containing the thiazolo[5,4-b]pyridine derivative or vehicle control into the upper chamber of the inserts.[9]
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for migration or invasion.[11]
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a solution like crystal violet.[10]
-
Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields to quantify migration/invasion.
-
Visualizations
Caption: Mechanism of action of thiazolo[5,4-b]pyridine derivatives in overcoming imatinib resistance by inhibiting c-KIT signaling.
Caption: Experimental workflow for the evaluation of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.
Caption: Troubleshooting logic for inconsistent results in cell-based assays.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 11. snapcyte.com [snapcyte.com]
Technical Support Center: Synthesis of Thiazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges encountered during the synthesis of thiazolopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am getting a low yield in my thiazolopyridine synthesis. What are the common causes and how can I improve it?
A1: Low yields in thiazolopyridine synthesis are a frequent issue and can stem from several factors, particularly in multicomponent reactions (MCRs) and classical methods like the Hantzsch synthesis.[1]
Potential Causes and Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.
-
Incorrect Stoichiometry: The molar ratio of reactants is critical, especially in MCRs.
-
Recommendation: Carefully control the stoichiometry of your reactants. An excess of one component may be necessary in some cases to drive the reaction to completion, but it can also lead to side products.
-
-
Poor Reactivity of Starting Materials: Steric hindrance or unfavorable electronic properties of the substituents on your starting materials can reduce reactivity.
-
Recommendation: If possible, consider alternative starting materials with different substitution patterns. For some reactions, the use of a catalyst (e.g., p-toluenesulfonic acid, piperidine, or a Lewis acid) can enhance the reaction rate.[1]
-
-
Formation of Stable Intermediates: The reaction may stall at a stable intermediate that is slow to convert to the final product.
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the buildup of any intermediates. Adjusting the reaction time or temperature may be necessary to facilitate the conversion to the final product.
-
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge, particularly in the Hantzsch synthesis and related reactions for preparing unsymmetrical thiazolopyridines. The regioselectivity is often influenced by the reaction conditions.
Factors Influencing Regioselectivity and Control Strategies:
-
pH of the Reaction Medium: The acidity or basicity of the reaction medium can dictate the preferred pathway of cyclization.
-
Recommendation: In Hantzsch-type syntheses, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor another. Experiment with adding a catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine or triethylamine) to control the regioselectivity.
-
-
Nature of Substituents: The electronic and steric properties of the substituents on the reactants can influence the site of nucleophilic attack and, consequently, the regiochemical outcome.
-
Recommendation: While more difficult to control post-synthesis, understanding the electronic nature of your substrates can help predict the likely major isomer. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others.
-
Separation of Regioisomers:
-
If the formation of a mixture of isomers is unavoidable, purification by column chromatography is the most common method for their separation. The choice of eluent is critical and may require careful optimization.
Q3: I have an unexpected byproduct in my multicomponent reaction. How can I identify and minimize it?
A3: Multicomponent reactions are elegant for their efficiency, but they can also be prone to the formation of unexpected byproducts if the reaction conditions are not finely tuned.[3]
Common Byproducts and Mitigation Strategies:
-
Incomplete Component Addition: In a multi-component setup, a stable product may form from a subset of the reactants before all components have been incorporated. For example, in a five-component reaction for a thiazolo[3,2-a]pyridine derivative, a four-component byproduct has been observed.[3]
-
Identification: Use LC-MS to determine the molecular weight of the byproduct. This can provide clues as to which components are present in the side product.
-
Mitigation:
-
Stepwise Addition: Instead of adding all reactants at once, try a stepwise approach where a key intermediate is pre-formed before the addition of the remaining components.[1]
-
Optimization of Conditions: Re-evaluate the reaction temperature and solvent. A slight change can sometimes favor the desired reaction pathway.[3]
-
-
-
Dimerization of Reactants or Intermediates: Under certain conditions, reactants or reactive intermediates can dimerize, leading to high molecular weight byproducts.[4]
-
Identification: Mass spectrometry will show a molecular ion corresponding to a dimer of one of the starting materials or a key intermediate.
-
Mitigation: Adjust the concentration of the reactants. Running the reaction at a lower concentration can sometimes disfavor dimerization.
-
Data Presentation: Impact of Reaction Conditions
The following table summarizes the general effects of key reaction parameters on the synthesis of thiazolopyridines. The optimal conditions will be specific to the particular reaction and substrates used.
| Parameter | General Impact on Yield and Purity | Troubleshooting Recommendations |
| Temperature | Can influence reaction rate and selectivity. Higher temperatures may lead to faster reactions but can also promote side reactions and decomposition.[2] | Optimize the temperature by running the reaction at different temperatures and monitoring the product formation and impurity profile by TLC or LC-MS. |
| Solvent | Affects the solubility of reactants and can influence the reaction pathway. Polar aprotic solvents like DMF may favor certain cyclizations, while protic solvents like ethanol are commonly used in Hantzsch-type reactions.[2] | Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, DMF, dioxane, water). |
| Catalyst | The choice of an acidic or basic catalyst can significantly affect the reaction rate and regioselectivity. | If the reaction is slow, consider adding a catalyst. For issues with regioselectivity, try switching between an acid and a base catalyst. |
| Reactant Stoichiometry | The molar ratio of reactants is crucial for maximizing the yield of the desired product and minimizing byproducts from unreacted starting materials or side reactions. | Systematically vary the stoichiometry of the reactants to find the optimal ratio. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of thiazolopyridine derivatives. These should be adapted based on the specific substrates and desired products.
Protocol 1: Synthesis of a Thiazolo[3,2-a]pyridine Derivative via a Multicomponent Reaction
This protocol is a general representation of a one-pot, three-component synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Initiation of Reaction: Add a catalytic amount of a base (e.g., 0.1 mmol of piperidine).
-
Addition of Third Component: Add the third reactant (e.g., an activated alkyne, 1.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Hantzsch-Type Synthesis of a Thiazolopyridine Derivative
This protocol describes a general procedure for a Hantzsch-type synthesis.
-
Reactant Mixture: In a round-bottom flask, combine the aminothiazole derivative (1.0 mmol), the aldehyde (1.0 mmol), and the β-ketoester (1.0 mmol) in a solvent such as ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of acetic acid) or a base (e.g., piperidine).
-
Reaction: Reflux the mixture for the required time (typically 4-12 hours), monitoring the reaction by TLC.
-
Isolation of Dihydropyridine Intermediate (if stable): In some cases, the dihydropyridine intermediate may precipitate upon cooling. This can be isolated by filtration.
-
Oxidation (if required): If the final aromatic thiazolopyridine is desired, the dihydropyridine intermediate (either isolated or in situ) needs to be oxidized. A variety of oxidizing agents can be used, such as iodine in refluxing methanol or nitric acid.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. Collect the precipitate by filtration and wash with water. Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General experimental workflow for thiazolopyridine synthesis.
Caption: Troubleshooting logic for addressing low yields in thiazolopyridine synthesis.
Caption: Potential side reaction pathways in Hantzsch-type thiazolopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of highly functionalized thiazolo[3,2- a ]pyridine derivatives via a five-component cascade reaction based on nitroketene N , S -acetal - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03910A [pubs.rsc.org]
- 4. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiazolo[5,4-c]pyridine-2-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Thiazolo[5,4-c]pyridine-2-thiol.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
You are experiencing significant loss of this compound during recrystallization, resulting in poor yields.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High solubility in the chosen solvent, even at low temperatures. | - Solvent Screening: Test the solubility of your crude product in a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures such as ethanol/water or DMF/water). A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. |
| Precipitation of impurities along with the product. | - Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration step to remove them before allowing the solution to cool. |
| Formation of an oil instead of crystals. | - Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out. - Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation. - Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization. - Solvent System Adjustment: If oiling persists, try using a different solvent system. A mixture of a good solvent and a poor solvent can sometimes promote crystallization. |
| Product is too soluble in the washing solvent. | - Use a Cold, Less-Polar Solvent for Washing: Wash the filtered crystals with a small amount of ice-cold solvent in which the product has low solubility (e.g., cold diethyl ether or a hexane/ethyl acetate mixture) to remove residual soluble impurities without dissolving the product. |
Issue 2: Poor Separation During Column Chromatography
You are observing co-elution of your target compound with impurities, or significant tailing of the product peak during column chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (mobile phase). | - TLC Optimization: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. Test various solvent mixtures, such as hexane/ethyl acetate, dichloromethane/methanol, or ethyl acetate/methanol.[1] |
| Compound interacting too strongly with the silica gel. | - Use of Additives: For polar, basic compounds like thiazolopyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing by neutralizing acidic sites on the silica gel.[2] - Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can be less acidic than silica gel. |
| Oxidation of the thiol group on the column. | - Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen, which can promote the oxidation of the thiol to a disulfide impurity. - Acidified Mobile Phase: Running the column with a mobile phase containing a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) can help to keep the thiol in its protonated form and reduce its susceptibility to oxidation. |
| Column overloading. | - Reduce Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of related thiazolopyridines can include:
-
Unreacted Starting Materials: Such as the precursor aminopyridine derivative.
-
Disulfide Formation: The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer, especially in the presence of air or other oxidizing agents.
-
Isomeric Byproducts: Depending on the reaction conditions, isomers of the thiazolopyridine ring system may form.
-
Side-products from Incomplete Cyclization: Intermediates from the cyclization reaction may be present in the crude product.
Q2: My purified this compound appears to be degrading upon storage. How can I improve its stability?
A2: Thiol-containing compounds can be sensitive to air and light. To improve stability:
-
Store under an inert atmosphere: Store the purified solid under nitrogen or argon.
-
Protect from light: Use an amber-colored vial or store the container in the dark.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
Q3: Is High-Performance Liquid Chromatography (HPLC) a suitable method for the final purification of this compound?
A3: Yes, HPLC is a viable and effective method for the purification of thiazolopyridine derivatives. A study on the closely related 2-aminothiazolo[5,4-c]pyridine successfully employed HPLC for its separation and purification.[3] For this compound, a reversed-phase HPLC method would likely be effective.
Q4: What are some recommended starting conditions for HPLC purification?
A4: For a polar heterocyclic compound like this compound, a good starting point for reversed-phase HPLC method development would be:
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to ensure consistent protonation of the molecule and improves peak shape.
-
Detection: UV detection, likely in the range of 254-320 nm, should be suitable for this aromatic heterocyclic system.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow it to cool to see if crystals form. Good solvents will show low solubility at room temperature and high solubility when heated. Dimethylformamide (DMF) has been used for the recrystallization of similar thiazolo-pyridopyrimidines.[4]
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve the material.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent or another solvent in which the product is poorly soluble.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. For thiazole derivatives, mixtures of ethyl acetate and hexane or dichloromethane and methanol are common.[1]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Logical Workflow for Purification Strategy
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazoles, and what is its general mechanism?
A1: The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][3] The mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon of the ketone. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring.[3][4]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A2: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Starting Material Quality: Ensure your α-haloketone is fresh and has been stored properly, as these compounds can be lachrymatory and may decompose over time. The purity of the thioamide should also be verified.
-
Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC) is recommended. However, be aware that excessive heat can lead to the formation of side products.[5]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used. If you are experiencing issues, screening different solvents can be beneficial.
-
Stoichiometry: While the reaction proceeds with a 1:1 stoichiometry, using a slight excess (e.g., 1.5 equivalents) of the thioamide is a common practice to ensure the complete consumption of the α-haloketone.[4]
Q3: I am observing the formation of unexpected side products in my reaction. How can I minimize them?
A3: Side product formation can often be attributed to the stability of the reactants or reaction conditions. Thioamides can be unstable under acidic conditions, which may lead to undesired byproducts.[5] In such cases, running the reaction under neutral or slightly basic conditions might be advantageous. For multi-component reactions, optimizing the order of reagent addition can also help minimize competing reactions.[5]
Q4: I'm having trouble with the workup and product isolation. What are some common issues and their solutions?
A4: A frequent issue is the product not precipitating upon neutralization.[5] The thiazole product is often protonated by the HBr or HCl generated during the reaction, forming a salt that is soluble in polar solvents like methanol.[4] To induce precipitation, the reaction mixture is typically poured into a solution of a weak base, such as 5% aqueous sodium carbonate, to neutralize the product.[3][4] If the product remains in solution, adjusting the pH carefully during the workup is crucial.
Q5: How can I monitor the progress of my thiazole synthesis reaction?
A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[3] A suitable mobile phase, such as 50% ethyl acetate/50% hexane, can be used to separate the product from the starting materials.[3] For more detailed kinetic studies and real-time monitoring, techniques like low-field NMR spectroscopy can be employed.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Purity of α-haloketone or thioamide is low. | Use fresh or purified starting materials. |
| Reaction temperature is too low. | Gradually increase the temperature and monitor by TLC. | |
| Inappropriate solvent. | Screen different solvents (e.g., ethanol, methanol, DMF). | |
| Incorrect stoichiometry. | Use a slight excess of the thioamide (e.g., 1.5 equivalents).[4] | |
| Formation of Side Products | Thioamide is unstable in acidic conditions. | Run the reaction under neutral or slightly basic conditions.[5] |
| Competing side reactions in multicomponent syntheses. | Optimize the order of addition of reagents.[5] | |
| Reaction temperature is too high. | Lower the reaction temperature and monitor for side product formation by TLC. | |
| Product Fails to Precipitate | The thiazole product is in its protonated salt form. | Pour the cooled reaction mixture into a weak base solution (e.g., 5% Na2CO3) to neutralize and precipitate the product.[3][4] |
| Reaction is Sluggish | Insufficient activation energy. | Increase the reaction temperature or consider using a catalyst. |
| Poor solubility of starting materials. | Choose a solvent in which both reactants are more soluble. | |
| Formation of Regioisomers | Use of unsymmetrical α-haloketones or N-substituted thioamides. | Altering the reaction conditions, such as running the reaction under acidic conditions, can influence the regioselectivity. Careful analysis of the product mixture by NMR is necessary.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch synthesis.[3]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous sodium carbonate solution (20 mL)
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing the 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives
This protocol utilizes a reusable catalyst for a more environmentally friendly approach.[7]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilisic acid (SiW.SiO2, 15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
Combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and SiW.SiO2 catalyst in a round-bottom flask.
-
Add the ethanol/water solvent mixture.
-
Reflux the mixture with stirring for 2 to 3.5 hours at 65°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the product by vacuum filtration and wash with cold ethanol.
Data Presentation
Table 1: Optimization of Solvent and Temperature for Hantzsch Thiazole Synthesis
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol) with 15 mol% SiW.SiO2 catalyst.[8]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | RT | 24 | 30 |
| 2 | Water | 80 | 6 | 65 |
| 3 | Ethanol | RT | 24 | 25 |
| 4 | Ethanol | 65 | 4 | 80 |
| 5 | Methanol | RT | 24 | 20 |
| 6 | Methanol | 60 | 5 | 75 |
| 7 | 1-Butanol | 80 | 5 | 70 |
| 8 | 2-Propanol | 80 | 6 | 65 |
| 9 | EtOH/Water (1:1) | RT | 24 | 70 |
| 10 | EtOH/Water (1:1) | 65 | 2 | 87 |
Table 2: Effect of Catalyst Loading on Reaction Yield
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol) in EtOH/Water (1:1) at 65°C for 2 hours.[8]
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 0 | 50 |
| 2 | 5 | 74 |
| 3 | 10 | 79 |
| 4 | 15 | 87 |
| 5 | 20 | 87 |
Visualizations
Caption: General mechanism of the Hantzsch thiazole synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. analytik.news [analytik.news]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity in Novel Thiazolopyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the experimental evaluation of novel thiazolopyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, presented in a question-and-answer format to directly tackle common problems.
Issue 1: Compound Appears Inactive in In Vitro Assays
Question: My novel thiazolopyridine derivative is showing little to no bioactivity in my primary cell-based assay. What are the potential causes and how can I troubleshoot this?
Answer: Low or no bioactivity can stem from several factors, ranging from the compound's intrinsic properties to the experimental setup. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:
-
Compound Solubility and Stability: Thiazolopyridine derivatives, particularly those with aromatic substitutions, can exhibit poor aqueous solubility.[1] If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
-
Troubleshooting Steps:
-
Visually inspect the assay wells for any precipitate after adding the compound.
-
Perform a kinetic solubility assay to determine the compound's solubility in your specific assay buffer.
-
Optimize the solvent concentration (e.g., DMSO) to be at a non-toxic level, typically below 0.5%.
-
Consider using co-solvents or pH adjustments to improve solubility.[1]
-
-
-
Cell Permeability: For intracellular targets, the compound must be able to cross the cell membrane. Poor permeability will result in low target engagement and consequently, low bioactivity.
-
Troubleshooting Steps:
-
Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compound.
-
If permeability is low, consider structural modifications to the thiazolopyridine scaffold to enhance lipophilicity, but be mindful of the potential impact on solubility.
-
-
-
Target Engagement: The compound must physically bind to its intended molecular target to exert a biological effect. Lack of target engagement is a primary reason for inactivity.[2]
-
Troubleshooting Steps:
-
Perform a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that the compound binds to its target within the cellular environment.
-
A positive CETSA result provides strong evidence of target engagement and can help differentiate between a compound that doesn't bind and one that binds but doesn't elicit a functional response.
-
-
-
Assay Conditions and Cell Health: Suboptimal assay conditions or unhealthy cells can lead to unreliable and misleading results.
-
Troubleshooting Steps:
-
Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Verify the correct cell seeding density and incubation times.
-
Include appropriate positive and negative controls in your assay to validate the experimental setup.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for testing novel thiazolopyridine derivatives in a cell-based assay?
A1: A common starting concentration for initial screening is 10 µM. However, this can be adjusted based on the predicted potency and solubility of the compound. It is advisable to perform a dose-response curve to determine the optimal concentration range.
Q2: My thiazolopyridine derivative precipitates when I dilute my DMSO stock into aqueous buffer. What can I do?
A2: This is a common issue related to poor aqueous solubility. You can try the following:
-
Lower the final DMSO concentration: While keeping it sufficient to solubilize your compound in the stock, ensure the final concentration in the assay is minimal.
-
Use a co-solvent: A mixture of DMSO and another water-miscible organic solvent might improve solubility.
-
Perform serial dilutions: Instead of a single large dilution, a stepwise dilution can prevent the compound from crashing out of solution.
-
Adjust the pH of the buffer: For basic thiazolopyridine derivatives, a slightly acidic pH may improve solubility.
Q3: How can I confirm that my compound is entering the cells?
A3: A Cellular Thermal Shift Assay (CETSA) is an excellent method to indirectly confirm cell entry and target engagement. A positive thermal shift indicates that the compound has crossed the cell membrane and is binding to its intracellular target. Alternatively, a Parallel Artificial Membrane Permeability Assay (PAMPA) can predict the passive permeability of your compound across a lipid membrane, providing an indication of its ability to enter cells.
Q4: My compound shows good target engagement in a CETSA experiment but is still inactive in my functional assay. What does this mean?
A4: This scenario suggests that while your compound binds to the target, it may not be modulating its function in the desired way. It could be an antagonist in an assay designed to detect agonists, or it might bind to an allosteric site without affecting the protein's activity. Further investigation into the mechanism of action is required, potentially using different functional assays or structural biology techniques.
Q5: What are some known biological activities of thiazolopyridine derivatives?
A5: Thiazolopyridine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] They have been investigated as inhibitors of various enzymes and signaling pathways.[3]
Data Presentation
Table 1: In Vitro Anticancer Activity of Thiazolopyridine Derivative AV25R
| Cell Line | Cancer Type | IC50 (µM) |
| SEM | B-cell Acute Lymphoblastic Leukemia | 20.98[3] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 1.95[3] |
| SUP-T1 | T-cell Lymphoma | 12.17[3] |
| SU-DHL-4 | B-cell Lymphoma | 12.72[3] |
IC50 values were calculated based on cell count data after 48 hours of incubation.[3]
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of a compound in an aqueous buffer, which is crucial for ensuring the compound remains in solution during a biological assay.
Materials:
-
Test compound in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-compatible plates
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Prepare a series of dilutions of the compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well filter plate.
-
Add 98 µL of PBS (pH 7.4) to each well. The final DMSO concentration should be 2%.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Filter the solutions into a 96-well UV-compatible plate by centrifugation or vacuum.
-
Measure the UV absorbance of the filtrate at a predetermined wavelength maximum for the compound.
-
Calculate the concentration of the dissolved compound using a standard curve prepared from the DMSO stock solutions diluted in a 50:50 mixture of DMSO and PBS.
-
The kinetic solubility is the highest concentration at which no precipitation is observed.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay to predict the passive permeability of a compound across an artificial lipid membrane, mimicking the intestinal barrier.
Materials:
-
PAMPA plate sandwich (a donor plate with a microfilter coated with a lipid solution and an acceptor plate)
-
Test compound in a buffer solution (e.g., PBS)
-
Acceptor buffer (PBS)
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Prepare the donor solutions by dissolving the test compounds in the donor buffer at a known concentration.
-
Add the donor solutions to the wells of the donor plate.
-
Fill the wells of the acceptor plate with the acceptor buffer.
-
Carefully place the donor plate on top of the acceptor plate to form the PAMPA sandwich.
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
-
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding in a cellular context.
Materials:
-
Cultured cells
-
Test compound and vehicle (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting or ELISA equipment and reagents
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration and incubate for a specific time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Cultured cells
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolopyridine derivative and include a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Troubleshooting Workflow for Low Bioactivity
Caption: A logical workflow for troubleshooting low bioactivity.
VEGFA-VEGFR2 Signaling Pathway
Caption: Inhibition of the VEGFA-VEGFR2 signaling pathway.
MAPK/ERK Signaling Pathway
Caption: Inhibition points in the MAPK/ERK signaling cascade.
References
- 1. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Thiazolo[5,4-c]pyridine-2-thiol for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazolo[5,4-c]pyridine-2-thiol. The following information is designed to address common issues related to its low aqueous solubility and to provide practical strategies for enhancing its dissolution for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound with the chemical formula C₆H₄N₂S₂ and a molecular weight of approximately 168.24 g/mol .[1][2] It has shown potential as an antibacterial agent.[3] However, it is sparingly soluble in aqueous buffers, which is a significant challenge for in vitro and cell-based assays. Poor solubility can lead to inaccurate and irreproducible results, underestimation of biological activity, and precipitation of the compound in the assay medium.
Q2: What are the initial steps to dissolve this compound?
A2: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many organic compounds.[4] It is crucial to ensure the compound is fully dissolved in the organic solvent before diluting it into your aqueous experimental buffer.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. Why does this happen and what can I do?
A3: This phenomenon, often called "crashing out," occurs when the compound, which is soluble in the organic stock solution, is rapidly transferred to an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to precipitate.
Here are some immediate troubleshooting steps:
-
Lower the final concentration: Your target concentration might be above the compound's solubility limit in the final assay medium.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation.
-
Adjust the final co-solvent concentration: A small percentage of the organic solvent in the final aqueous solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with the assay.[5]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is often pH-dependent. This compound has a predicted pKa of approximately 8.45.[6] This suggests that the compound is a weak acid. Therefore, increasing the pH of the aqueous buffer to a value above the pKa should increase its solubility by converting it to its more soluble anionic form. Conversely, in acidic conditions (pH below the pKa), its solubility will be lower.
Q5: What are cyclodextrins and can they help improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have increased aqueous solubility.[7] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to enhance the solubility of compounds for biological studies.[8][9]
Q6: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A6:
-
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer. This is often more relevant for high-throughput screening and early-stage in vitro assays where compounds are not given a long time to equilibrate.[10][11]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a longer incubation period (e.g., 24 hours) with an excess of the solid compound. This value is more important for later-stage drug development and formulation studies.[12][13]
For most initial biological assays, understanding the kinetic solubility is crucial to avoid compound precipitation during the experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Issue 2: Inconsistent Assay Results
Inconsistent results can often be traced back to poor solubility. If you observe high variability between replicate wells or experiments, consider the following:
-
Visual Inspection: Before running your assay, visually inspect your final compound dilutions in a clear plate against a dark background. Look for any signs of cloudiness or precipitate.
-
Pre-incubation: Allow your diluted compound to equilibrate in the assay buffer for a short period (e.g., 15-30 minutes) at the assay temperature before adding cells or other reagents. Observe for any precipitation.
-
Solubility Confirmation: If problems persist, it is highly recommended to perform a kinetic solubility assay under your specific experimental conditions to determine the maximum soluble concentration of this compound.
Data Presentation: Solubility Enhancement Strategies
| Strategy | Principle | Typical Application | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the aqueous medium with a water-miscible organic solvent. | Initial stock solution preparation and maintaining a low percentage in the final assay buffer. | Simple and effective for moderate solubility enhancement. | Can be toxic to cells at higher concentrations and may interfere with some assays.[5] |
| pH Adjustment | Ionizing the compound to a more soluble form. | For compounds with acidic or basic functional groups. | Can significantly increase solubility; cost-effective. | Requires the assay to be compatible with the required pH; may alter compound activity. |
| Cyclodextrins | Encapsulating the hydrophobic compound within a hydrophilic shell. | For compounds that are difficult to solubilize with co-solvents or pH adjustment. | Generally low toxicity; can improve stability.[7] | Can be more expensive; may not be effective for all compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation:
-
The molecular weight of this compound is ~168.24 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need: 168.24 g/mol * 0.010 mol/L * 0.001 L = 0.00168 g = 1.68 mg.
-
-
Weighing:
-
Carefully weigh 1.68 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: Kinetic Solubility Assay (96-Well Plate Format)
This high-throughput method provides a rapid assessment of the kinetic solubility of this compound in your experimental buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous experimental buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your 10 mM stock solution in DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
-
Plate Setup: Add 2 µL of each DMSO dilution to triplicate wells of a 96-well plate. Also include wells with 2 µL of DMSO alone as a blank control.
-
Add Buffer: Rapidly add 198 µL of your pre-warmed aqueous experimental buffer to each well using a multichannel pipette. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Measurement:
-
Turbidimetric Method (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the blank indicates precipitation.
-
Filtration/Centrifugation Method: Alternatively, filter the contents of each well through a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate. Then, carefully transfer the supernatant to a new plate and measure the absorbance at the λmax of this compound to determine the concentration of the dissolved compound. A standard curve will be needed for accurate quantification.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
References
- 1. aceschem.com [aceschem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. This compound | 116990-44-4 | REA99044 [biosynth.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 116990-44-4 [amp.chemicalbook.com]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]
Technical Support Center: Optimization of Microwave-Assisted Synthesis of Thiazolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the microwave-assisted synthesis of thiazolopyridines.
Troubleshooting Guides
This section addresses common issues encountered during the microwave-assisted synthesis of thiazolopyridines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient microwave absorption by the solvent. | Select a solvent with a higher dielectric constant or add a co-solvent like ethanol or acetonitrile to improve microwave absorption.[1] |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, excessive heat may lead to degradation. An optimal temperature balances reaction speed and product stability.[2] | |
| Incorrect reaction time. | Optimize the irradiation time. Reactions that are too short may be incomplete, while prolonged irradiation can lead to byproduct formation.[2] | |
| Inappropriate microwave power settings. | Adjust the microwave power. The power density affects the heating rate and can influence the reaction outcome.[3] | |
| Formation of Byproducts or Impurities | Non-optimal reaction temperature. | Fine-tuning the reaction temperature can often minimize the formation of side products that may be favored at different temperatures than the desired product.[4][5] |
| Reaction time is too long. | Reduce the microwave irradiation time to prevent the degradation of the product or subsequent reactions.[2] | |
| Uneven heating of the reaction mixture. | Ensure efficient stirring of the reaction mixture to promote uniform heating and minimize localized overheating, which can lead to side reactions. | |
| Reaction Not Going to Completion | Insufficient microwave power or time. | Gradually increase the microwave power and/or extend the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or other analytical techniques. |
| Poor microwave coupling with the reactants/solvent. | If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption. | |
| Pressure Buildup in the Reaction Vessel | Use of a volatile solvent at high temperatures. | Use a less volatile solvent with a higher boiling point. Ensure the reaction vessel is not overfilled and that the temperature and pressure limits of the equipment are not exceeded. |
| Exothermic reaction. | If the reaction is highly exothermic, consider running it at a lower power setting or using a ramp-to-temperature protocol to better control the heating rate. | |
| Inconsistent Results or Poor Reproducibility | Variations in starting material quality. | Ensure the purity and consistency of all starting materials and reagents. |
| Inconsistent positioning of the reaction vessel in the microwave cavity. | Always place the reaction vessel in the same position within the microwave cavity to ensure consistent exposure to the microwave field. | |
| Fluctuations in microwave power output. | Use a dedicated scientific microwave reactor with precise power and temperature control for better reproducibility.[6] | |
| Difficulties in Scaling Up the Reaction | Limited penetration depth of microwaves. | For larger scale reactions, consider using a multi-mode microwave reactor or a continuous flow system to ensure uniform heating.[6][7] |
| Changes in heating dynamics at a larger scale. | Re-optimize the reaction conditions (temperature, time, power) when scaling up, as the heating characteristics can change with volume.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the synthesis of thiazolopyridines compared to conventional heating?
A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, increased product yields, and often fewer byproducts.[9][10] This is due to rapid and uniform heating of the reaction mixture.[4]
Q2: How do I select an appropriate solvent for my microwave-assisted reaction?
A2: The choice of solvent is crucial for efficient microwave heating. Polar solvents with a high dielectric constant, such as DMF, DMSO, and ethanol, are generally good microwave absorbers.[1] For non-polar reaction mixtures, the addition of a polar co-solvent can improve heating efficiency.
Q3: Can I use a domestic microwave oven for my experiments?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and provide precise control over reaction parameters, which is critical for reproducibility and safety.[6]
Q4: What is the difference between a single-mode and a multi-mode microwave reactor?
A4: A single-mode reactor focuses microwaves into a specific area, providing high power density and being suitable for small-scale reactions. A multi-mode reactor distributes microwaves throughout a larger cavity, allowing for the heating of larger volumes or multiple reactions simultaneously, which is beneficial for scaling up.[7]
Q5: My reaction works well on a small scale, but I'm having trouble scaling it up. What should I do?
A5: Scaling up microwave-assisted reactions can be challenging due to the limited penetration depth of microwaves.[6][7] For larger volumes, consider using a multi-mode reactor or transitioning to a continuous flow setup. It is also important to re-optimize the reaction parameters, as the heating dynamics can change significantly with scale.[7]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Thiazolopyridines
This protocol provides a general framework. Specific parameters should be optimized for each unique reaction.
Materials:
-
Appropriate starting materials (e.g., a substituted aminopyridine and an α-haloketone or equivalent)
-
Selected solvent (e.g., ethanol, DMF, or a mixture)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the starting materials and the solvent.
-
Seal the vial securely with a septum.
-
Place the vial in the microwave reactor cavity.
-
Set the desired reaction parameters:
-
Start the microwave irradiation with efficient stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture as required, which may involve filtration, extraction, and purification by chromatography or recrystallization.
Data Presentation
Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazolopyrimidine Derivatives
| Compound | Method | Reaction Time | Yield (%) | Reference |
| Thiazolopyrimidine Derivative 1 | Conventional | 24 hours | 42-55 | [5] |
| Microwave | 8 minutes | 69-88 | [5] | |
| Thiazolopyrimidine Derivative 2 | Conventional | Several hours | Lower Yields | [11] |
| Microwave | Shorter Times | 20-30% Increase | [11] | |
| Thiazolopyrimidine Derivative 3 | Conventional | Not specified | Lower Yields | [9] |
| Microwave | Not specified | 17-23% Increase | [9] |
Visualizations
Caption: Experimental workflow for the optimization of microwave-assisted synthesis of thiazolopyridines.
Caption: Troubleshooting flowchart for addressing low yield in microwave-assisted synthesis.
References
- 1. Solvent Choice for Microwave Synthesis [cem.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1,4]thiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dithiooxamide Degradation in Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals utilizing dithiooxamide in their synthetic protocols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to dithiooxamide degradation, ultimately improving your reaction yields and product purity.
Troubleshooting Guide: Low Yield and Impurity Formation
Low yields and the presence of impurities are common challenges in thiazole synthesis when using dithiooxamide. These issues often stem from the degradation of the dithiooxamide starting material under the reaction conditions. This guide provides a systematic approach to diagnosing and resolving these problems.
Problem: Low Yield of Thiazole Product
A lower than expected yield of the desired thiazole product is a primary indicator of potential dithiooxamide degradation or other reaction inefficiencies.
| Potential Cause | Recommended Action | Rationale |
| Degradation of Dithiooxamide | 1. Verify Reactant Purity: Before starting the synthesis, assess the purity of your dithiooxamide. If it appears discolored (dark brown or black), purification by recrystallization is recommended. 2. Optimize Reaction Temperature: Avoid excessively high temperatures. While reflux is often necessary, prolonged heating above 75°C can accelerate degradation. Consider running test reactions at slightly lower temperatures or for shorter durations. 3. Control pH: The reaction medium's pH is critical. Strongly acidic or basic conditions can promote dithiooxamide hydrolysis. Maintain a neutral or slightly acidic pH if the reaction allows. For Hantzsch synthesis, which is often performed under neutral or slightly acidic conditions, this is particularly important.[1] | Dithiooxamide is sensitive to heat, moisture, and pH extremes.[2][3] Impurities in the starting material can catalyze degradation. Elevated temperatures provide the activation energy for decomposition pathways. Hydrolysis, both acid and base-catalyzed, breaks down the dithiooxamide structure, making it unavailable for the desired reaction. |
| Suboptimal Reaction Conditions | 1. Solvent Selection: While ethanol is common, consider alternative solvents like dimethylformamide (DMF) for certain substrates, which may offer better solubility and different reaction kinetics. However, be aware that DMF can also be challenging to remove and may require higher reaction temperatures. 2. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Extended reaction times can lead to the degradation of both the starting material and the product. Determine the optimal time for reaction completion and avoid unnecessary heating. | The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates.[5] TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, preventing over-running the reaction. |
| Incomplete Reaction | 1. Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of the thioamide (dithiooxamide) may be beneficial in some cases to drive the reaction to completion. 2. Mixing: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. | Incorrect stoichiometry can leave one reactant in excess while the other is completely consumed, leading to an incomplete reaction. Poor mixing can result in localized concentration gradients and uneven reaction progress. |
| Side Reactions | 1. Formation of Byproducts: The Hantzsch synthesis can sometimes yield side products such as oxazoles if the thioamide is contaminated with its amide analog.[4] Dimerization of reactants is also a possibility. 2. Purification: If multiple spots are observed on TLC, column chromatography is often necessary for purification. Recrystallization can also be an effective method for purifying the final product.[4] | Side reactions compete with the desired thiazole formation, consuming starting materials and reducing the overall yield. Proper purification techniques are essential to isolate the desired product from any byproducts. |
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about dithiooxamide stability and its use in thiazole synthesis.
Q1: My dithiooxamide powder is dark orange/red. Is it still usable?
A1: Dithiooxamide is typically an orange to red crystalline powder. However, a very dark brown or black coloration can indicate degradation, possibly due to moisture or prolonged exposure to light and air.[3] For best results, we recommend purifying discolored dithiooxamide by recrystallization before use.
Q2: What is the primary degradation pathway for dithiooxamide during thiazole synthesis?
A2: The primary degradation pathway under typical Hantzsch synthesis conditions (e.g., refluxing in ethanol) is hydrolysis. Dithiooxamide is susceptible to both acid- and base-catalyzed hydrolysis of its thioamide functional groups. This breaks the C-N bond, leading to the formation of smaller, undesired molecules and preventing the formation of the thiazole ring.[6][7] Thermal decomposition can also occur at elevated temperatures, leading to a complex mixture of breakdown products.
Q3: How can I monitor the degradation of dithiooxamide during my reaction?
A3: You can monitor the consumption of dithiooxamide and the formation of your thiazole product using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An HPLC-UV method can be developed to separate and quantify dithiooxamide, the α-haloketone, and the thiazole product. This provides a quantitative measure of reaction progress and can also reveal the presence of major degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the final product and any isolated impurities. By comparing the spectra of your reaction mixture over time to that of pure dithiooxamide, you can observe the disappearance of starting material signals and the appearance of new signals corresponding to your product and any byproducts.
Q4: I am observing a significant color change in my reaction mixture, from orange to dark brown/black. What does this indicate?
A4: A significant darkening of the reaction mixture often indicates the decomposition of dithiooxamide. This can be caused by excessive heat, the presence of impurities, or unsuitable pH conditions. If you observe this, it is a strong indication that your reaction conditions need to be optimized to minimize degradation.
Q5: Are there any alternative reagents to dithiooxamide for the synthesis of bis-thiazoles?
A5: While dithiooxamide is a common starting material for symmetrical 2,2'-bis-thiazoles, other methods exist. For instance, a homocoupling reaction of 2-bromothiazole in the presence of a palladium catalyst can also yield 2,2'-bis-thiazoles.[5] The choice of method will depend on the specific target molecule and the available starting materials.
Experimental Protocols
Protocol 1: Purification of Dithiooxamide by Recrystallization
This protocol describes a general procedure for purifying dithiooxamide that has become discolored or is of questionable purity.
Materials:
-
Impure dithiooxamide
-
Ethanol (or another suitable solvent in which dithiooxamide has high solubility at high temperature and low solubility at low temperature)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the impure dithiooxamide in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the dithiooxamide dissolves completely. If it does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure dithiooxamide should form.
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum to remove all solvent. The resulting orange-red crystals should be of high purity and suitable for use in synthesis.[3][8]
Protocol 2: Optimized Hantzsch Synthesis of a Symmetrical 2,2'-Bis-Thiazole
This protocol provides a general, optimized procedure for the Hantzsch synthesis of a symmetrical 2,2'-bis-thiazole from dithiooxamide and an α-haloketone, with considerations for minimizing dithiooxamide degradation.
Materials:
-
Purified dithiooxamide (1 equivalent)
-
α-haloketone (2 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of dithiooxamide.
-
In a round-bottom flask, dissolve the purified dithiooxamide (1 equivalent) in anhydrous ethanol.
-
Add the α-haloketone (2 equivalents) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78°C). Avoid aggressive boiling, which can lead to localized overheating and increased degradation.
-
Monitor the reaction progress by TLC. A suitable mobile phase will depend on the specific reactants and product but a mixture of hexane and ethyl acetate is a common starting point. The reaction is typically complete within a few hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
The thiazole product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.[5][9]
Visualizations
To further aid in understanding the processes involved, the following diagrams illustrate key concepts.
Caption: Dithiooxamide degradation pathways.
Caption: Optimized workflow for thiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Thiazolo[5,4-c]pyridine-2-thiol for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Thiazolo[5,4-c]pyridine-2-thiol for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound suitable for scaling up?
A1: A frequently employed and scalable method involves a two-step synthesis that begins with 4-amino-3-thiocyanoisoquinoline. This intermediate undergoes cyclization to form 2-aminothiazolo[5,4-c]isoquinoline[1]. The subsequent conversion of the 2-amino group to the desired this compound can be achieved through a Sandmeyer-type reaction. This process entails the diazotization of the amino group, followed by a reaction with a sulfur-containing nucleophile. A multi-step approach is advantageous as it allows for the purification of intermediates, which is often essential for obtaining the high-purity active pharmaceutical ingredient (API) necessary for preclinical evaluation.
Q2: What are the critical quality attributes (CQAs) for this compound as an API for preclinical studies?
A2: For an API such as this compound, the critical quality attributes generally include:
-
Purity: A high degree of purity is crucial, typically exceeding 98%, with a well-defined and controlled impurity profile.
-
Identity: Confirmation of the chemical structure is mandatory, utilizing methods like NMR, MS, and elemental analysis.
-
Physical Properties: The crystalline form (polymorphism), particle size distribution, and solubility are significant as they can influence bioavailability.
-
Residual Solvents: The levels of solvents remaining from the synthesis must be below the thresholds established by regulatory bodies (e.g., ICH Q3C).
-
Elemental Impurities: The presence of any elemental impurities must be managed in accordance with guidelines such as ICH Q3D.
-
Stability: The API is required to remain stable under specified storage conditions.
Q3: this compound is anticipated to have low aqueous solubility. What are some appropriate formulation strategies for preclinical oral administration?
A3: For compounds with poor solubility, such as this compound, various formulation strategies can be implemented to improve oral bioavailability in preclinical settings. These strategies include:
-
Lipid-based formulations: These can vary from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
-
Particle size reduction: Techniques like micronization or the creation of nanocrystal formulations can enhance the dissolution rate by increasing the surface area.
-
Amorphous solid dispersions: Dispersing the compound within a polymer matrix can inhibit crystallization and thereby improve dissolution.
-
Use of co-solvents and surfactants: These can be used to formulate simple solutions for initial studies, although their potential for toxicity must be carefully considered.
-
Complexation: The use of cyclodextrins can enhance solubility through the formation of inclusion complexes.
Q4: What are the primary safety considerations when scaling up the synthesis of this compound?
A4: Key safety considerations for the scale-up of this synthesis include:
-
Diazotization Step: Diazonium salts can be unstable and have the potential to be explosive, particularly if isolated in a dry state. It is imperative to conduct the diazotization at low temperatures (usually 0-5 °C) and to use the diazonium salt solution directly in the subsequent step without isolation.
-
Exothermic Reactions: Both the diazotization and the following Sandmeyer-type reaction can generate significant heat. Effective temperature control and continuous monitoring are vital to prevent thermal runaway.
-
Reagent Handling: Prudent handling of all chemical reagents, including sodium nitrite, strong acids, and potentially hazardous sulfur compounds, is required.
-
Process Safety Analysis: A comprehensive process safety analysis, which may include hazard and operability (HAZOP) studies, should be carried out prior to any scale-up activities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the conversion of 2-aminothiazolo[5,4-c]pyridine to the thiol | Incomplete diazotization. | Ensure the reaction temperature is strictly maintained between 0-5 °C. Verify the quality and stoichiometry of the sodium nitrite and acid used. |
| Decomposition of the diazonium salt. | The diazonium salt solution should be used immediately following its preparation. It should not be exposed to high temperatures or light. | |
| Inefficient reaction with the sulfur nucleophile. | The choice and concentration of the sulfur reagent (e.g., potassium ethyl xanthate, sodium sulfide) should be optimized. The use of a copper catalyst should be considered if it is not already part of the process. | |
| Presence of a significant amount of the corresponding 2-hydroxy impurity | Reaction of the diazonium salt with water. | If feasible, the reaction should be conducted in a non-aqueous or low-water environment, or the subsequent reaction with the sulfur nucleophile should be rapid. |
| Difficulty in purifying the final product | Presence of impurities with similar structures. | The crystallization process should be optimized by screening various solvents and solvent mixtures. For persistent impurities, preparative chromatography may be a viable option. |
| Formation of tarry byproducts. | Temperature control during the reaction should be improved to minimize the formation of side products. A work-up procedure that includes a wash with a non-polar solvent may help to remove non-polar impurities. | |
| Inconsistent crystal form of the final product | Variations in the conditions of the final crystallization. | A standardized crystallization protocol with controlled cooling rates, agitation, and solvent composition should be developed. The different polymorphic forms should be characterized to identify the desired one. |
| High levels of residual solvents | Inefficient drying process. | The drying process should be optimized by adjusting the temperature, pressure, and duration. The use of a different final crystallization solvent with a lower boiling point could also be considered. |
Experimental Protocols
Synthesis of 2-aminothiazolo[5,4-c]pyridine
This protocol is an adaptation from the synthesis of the isomeric 2-aminothiazolo[5,4-c]isoquinoline[1].
-
Materials: 4-amino-3-thiocyanopyridine, a suitable solvent (e.g., ethanol, DMF), and a base (e.g., sodium carbonate).
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4-amino-3-thiocyanopyridine in the selected solvent.
-
Add the base to the solution.
-
Heat the mixture to reflux and maintain this temperature for a duration determined by monitoring the reaction's progress (e.g., by TLC or HPLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If it does not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
The solid product should be filtered, washed with a small amount of cold solvent, and dried under vacuum.
-
Further purification can be accomplished by recrystallization from an appropriate solvent.
-
Synthesis of this compound via Sandmeyer-Type Reaction
This is a proposed procedure based on established Sandmeyer reaction principles and patent literature for similar transformations[2][3].
-
Materials: 2-aminothiazolo[5,4-c]pyridine, hydrochloric acid (or another strong acid), sodium nitrite, potassium ethyl xanthate (or an alternative sulfur source), a copper(I) salt (optional catalyst), and a suitable solvent (e.g., water, ethanol).
-
Procedure:
-
Diazotization:
-
In a reaction vessel cooled to 0-5 °C, suspend 2-aminothiazolo[5,4-c]pyridine in an aqueous solution of hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium salt.
-
-
Thiolation:
-
In a separate vessel, dissolve potassium ethyl xanthate in water and cool the solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. If a copper(I) catalyst is required, it can be added to the xanthate solution.
-
The rate of addition should be controlled to manage any exotherm and the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress of the reaction by TLC or HPLC.
-
-
Work-up and Isolation:
-
The intermediate xanthate ester can be hydrolyzed by heating the reaction mixture or by the addition of a base.
-
Following hydrolysis, acidify the mixture to precipitate the thiol product.
-
Filter the crude product, wash it with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure this compound.
-
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Synthesis of 2-aminothiazolo[5,4-c]pyridine | Synthesis of this compound |
| Key Reagents | 4-amino-3-thiocyanopyridine, Base | 2-aminothiazolo[5,4-c]pyridine, NaNO₂, Acid, Sulfur source |
| Solvent | Ethanol, DMF | Water, Ethanol |
| Temperature | Reflux | 0-5 °C (Diazotization), RT (Thiolation) |
| Typical Yield | 70-85% | 50-70% |
| Typical Purity (after crystallization) | >98% | >98% |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationships in the process of scaling up for preclinical studies.
References
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazolopyridines
This technical support center is designed for researchers, scientists, and drug development professionals who are working with substituted thiazolopyridine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acquisition and interpretation of their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my substituted thiazolopyridine spectrum so crowded and difficult to interpret?
A1: Signal overlap in the aromatic region (typically δ 7.0-9.0 ppm) of substituted thiazolopyridines is a common issue. This arises from the limited chemical shift dispersion of the protons on the pyridine and thiazole rings. The precise chemical shifts are highly sensitive to the nature and position of substituents, often leading to complex and overlapping multiplets. To resolve this, employing 2D NMR techniques such as COSY and TOCSY is highly recommended to delineate the spin systems.[1][2]
Q2: I am observing broader than expected peaks in my ¹H NMR spectrum. What are the potential causes and solutions?
A2: Several factors can contribute to peak broadening:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer should be the first course of action.
-
Sample Concentration: High sample concentrations can increase viscosity, leading to broader signals. Diluting the sample may resolve this issue.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening. Filtering the sample through a small plug of Celite or silica gel can help remove these impurities.
-
Chemical Exchange: If the molecule is undergoing conformational exchange at a rate comparable to the NMR timescale, it can result in broad peaks. Acquiring the spectrum at different temperatures (either higher or lower) can help to either sharpen the signals by moving into a fast or slow exchange regime, respectively.
-
Incomplete Dissolution: Ensure the sample is fully dissolved in the deuterated solvent, as suspended particles will disrupt the magnetic field homogeneity.
Q3: How can I confidently assign the quaternary carbons of the thiazolopyridine core?
A3: Quaternary carbons do not have directly attached protons and therefore do not show correlations in an HSQC spectrum. Their assignment relies on long-range correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment. By observing correlations from known protons to a quaternary carbon, its position in the structure can be deduced. For example, a proton on the pyridine ring showing a correlation to a carbon in the thiazole ring across the fusion junction can help to unambiguously assign the bridgehead carbons.
Q4: My NOESY/ROESY spectrum is showing ambiguous or weak correlations. How can I improve it?
A4: Weak or ambiguous NOE (Nuclear Overhauser Effect) correlations can be due to several factors:
-
Suboptimal Mixing Time: The mixing time is a crucial parameter in NOESY/ROESY experiments. A mixing time that is too short may not allow for sufficient NOE buildup, while a mixing time that is too long can lead to spin diffusion and ambiguous correlations. A series of experiments with varying mixing times (a "mixing time series") is recommended to find the optimal value for your specific molecule.
-
Molecular Motion: If your molecule is very flexible, the tumbling rate may not be optimal for generating strong NOEs. For small molecules that tumble rapidly in solution, ROESY is often a better choice than NOESY as it can detect correlations for a wider range of tumbling rates.
-
Concentration and Purity: Ensure your sample is sufficiently concentrated and free of paramagnetic impurities, which can quench the NOE effect.
Q5: I am synthesizing a thiazolopyridine N-oxide derivative. How does the N-oxide functionality affect the NMR spectrum?
A5: The introduction of an N-oxide functionality typically leads to a downfield shift of the neighboring protons and carbons in both ¹H and ¹³C NMR spectra compared to the parent amine. This is due to the electron-withdrawing nature of the N-oxide group.
Troubleshooting Guides
Issue 1: Severe Signal Overlap in the Aromatic Region
Symptom: The ¹H NMR spectrum shows a complex, indecipherable multiplet in the aromatic region, preventing the determination of coupling constants and individual proton assignments.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping aromatic signals.
Explanation:
-
Start with 2D COSY: A Correlation Spectroscopy (COSY) experiment will reveal which protons are coupled to each other, typically through two or three bonds. This will help to identify distinct spin systems within the molecule.
-
Use 2D TOCSY if necessary: If the spin systems are extensive or if there is significant overlap even in the COSY, a Total Correlation Spectroscopy (TOCSY) experiment can be used. TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled.
-
Correlate Protons to Carbons with HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon it is directly attached to. This is a crucial step for assigning the carbon skeleton.
-
Connect the Pieces with HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are two or three bonds away. This experiment is vital for connecting the individual spin systems and for assigning quaternary carbons.
Issue 2: Ambiguous Stereochemistry or Regiochemistry
Symptom: The connectivity of the molecule is established, but the relative stereochemistry of substituents or the exact regiochemistry of a reaction is unclear.
Troubleshooting Workflow:
Caption: Workflow for determining stereochemistry and regiochemistry.
Explanation:
-
NOESY/ROESY for Spatial Proximity: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This is a powerful tool for determining relative stereochemistry. For small molecules, ROESY is often more reliable.
-
Analyze Coupling Constants: The magnitude of the coupling constant (J-value) between two protons is related to the dihedral angle between them (the Karplus relationship). By carefully measuring coupling constants, you can often deduce the relative stereochemistry of substituents on a ring system.
-
Long-Range HMBC for Regiochemistry: A long-range HMBC experiment, optimized for smaller coupling constants, can sometimes reveal correlations over four or more bonds. These correlations can be invaluable for distinguishing between different regioisomers.
Data Presentation
Table 1: Approximate ¹H and ¹³C NMR Chemical Shift Ranges for the Thiazolopyridine Core
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Thiazolo[5,4-b]pyridine | |||
| H-2 | 8.5 - 9.0 | 160 - 170 | Often a singlet, highly dependent on C2 substituent. |
| H-5 | 7.5 - 8.5 | 130 - 140 | Typically a doublet. |
| H-6 | 7.0 - 7.8 | 115 - 125 | Typically a doublet or triplet, depending on substitution. |
| H-7 | 8.0 - 8.8 | 145 - 155 | Typically a doublet. |
| C-3a | - | 145 - 150 | Quaternary carbon. |
| C-7a | - | 155 - 160 | Quaternary carbon. |
| Thiazolo[4,5-c]pyridine | |||
| H-2 | 8.7 - 9.2 | 160 - 170 | Often a singlet. |
| H-4 | 8.0 - 8.8 | 140 - 150 | Typically a doublet. |
| H-6 | 7.2 - 8.0 | 120 - 130 | Typically a doublet of doublets. |
| H-7 | 8.5 - 9.0 | 145 - 155 | Typically a doublet. |
| C-3a | - | 140 - 145 | Quaternary carbon. |
| C-7a | - | 150 - 155 | Quaternary carbon. |
| Thiazolo[3,2-a]pyridine | |||
| H-2 | 7.0 - 7.8 | 110 - 120 | Depends on saturation at C2/C3. |
| H-3 | 6.5 - 7.5 | 105 - 115 | Depends on saturation at C2/C3. |
| H-5 | 8.0 - 9.0 | 140 - 150 | Typically a doublet. |
| H-6 | 7.0 - 7.8 | 120 - 130 | Typically a doublet of doublets. |
| H-7 | 7.5 - 8.5 | 130 - 140 | Typically a doublet of doublets. |
| H-8 | 8.5 - 9.5 | 145 - 155 | Typically a doublet. |
| C-8a | - | 150 - 160 | Quaternary carbon. |
Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.
Table 2: Typical Proton-Proton Coupling Constants (J, Hz) in the Thiazolopyridine Ring
| Coupling | Type | Typical Value (Hz) | Notes |
| ³J(H5, H6) | ortho | 7.0 - 9.0 | In the pyridine ring. |
| ³J(H6, H7) | ortho | 6.0 - 8.0 | In the pyridine ring. |
| ⁴J(H5, H7) | meta | 1.0 - 3.0 | In the pyridine ring. |
| ⁵J(H2, H5/H7) | long-range | < 1.0 | Often not resolved. |
Experimental Protocols
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Sample Preparation: Prepare a 5-10 mg sample in 0.5-0.6 mL of a suitable deuterated solvent. The solution should be free of any particulate matter.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
-
Acquisition Parameters (400 MHz spectrometer):
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Acquire 256-512 increments in the indirect dimension (F1) and 2-4 scans per increment.
-
The number of data points in the direct dimension (F2) should be 1024 or 2048.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons.
-
Sample Preparation: As for COSY, but a slightly more concentrated sample (10-20 mg) may be beneficial.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters (400 MHz spectrometer):
-
Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
The number of increments in the indirect dimension (F1) should be 256-512.
-
The number of scans per increment will depend on sample concentration but is typically 4, 8, or higher.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Sample Preparation: As for HSQC.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters (400 MHz spectrometer):
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
The number of increments in the indirect dimension (F1) should be 256-512.
-
The number of scans per increment will depend on sample concentration but is typically 8, 16, or higher.
-
Crucially, set the long-range coupling constant for magnetization transfer (e.g., CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (typically < 5 Å).
-
Sample Preparation: As for COSY. Ensure the sample is degassed to remove dissolved oxygen, which can interfere with the NOE.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters (400 MHz spectrometer):
-
Use a standard phase-sensitive NOESY pulse sequence (e.g., noesygpph).
-
Set the spectral width as in the COSY experiment.
-
Acquire 256-512 increments in the indirect dimension (F1) and 8-16 scans per increment.
-
Set the mixing time (d8) to an appropriate value for your molecule's size (e.g., 300-800 ms for small molecules). It is often beneficial to run a series of NOESY experiments with different mixing times.
-
Set the relaxation delay to 2.0-3.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
References
Validation & Comparative
A Comparative Analysis of Thiazolopyridine-Based Kinase Inhibitors Against Established Therapeutics
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of a novel Thiazolo[5,4-b]pyridine-based kinase inhibitor, designated as compound 6r , against the well-established kinase inhibitors, Imatinib and Sunitinib . While the initially specified Thiazolo[5,4-c]pyridine-2-thiol is primarily recognized for its antibacterial properties, the broader thiazolopyridine scaffold has demonstrated significant potential in the realm of kinase inhibition. This analysis focuses on the inhibitory activity against the proto-oncogene receptor tyrosine kinase, c-KIT, a critical target in various cancers, including gastrointestinal stromal tumors (GIST).
The data presented herein is collated from preclinical studies to offer a clear benchmark of the therapeutic potential of this emerging class of compounds against current standards of care.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the enzymatic inhibitory activity (IC50) and anti-proliferative activity (GI50) of the Thiazolo[5,4-b]pyridine derivative 6r in comparison to Imatinib and Sunitinib. Lower IC50 and GI50 values are indicative of greater potency.
Table 1: Enzymatic Inhibitory Activity against c-KIT
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V Mutant) IC50 (µM) |
| Compound 6r | 0.14[1] | 4.77[1][2] |
| Imatinib | 0.27[1][2] | 37.93[1][2] |
| Sunitinib | 0.14[1][2] | 3.98[1][2] |
Table 2: Anti-proliferative Activity in c-KIT-Dependent Cancer Cell Lines
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V mutation) GI50 (µM) |
| Compound 6r | Not Reported | 1.15[1] |
| Imatinib | Not Reported | >10 |
| Sunitinib | Not Reported | 0.03 |
Mandatory Visualizations
Signaling Pathway
Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.
Experimental Workflow
Caption: Workflow for the in vitro evaluation of thiazolopyridine derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against c-KIT kinase.[2]
Materials:
-
Recombinant human c-KIT kinase
-
Test Compounds (Thiazolo[5,4-b]pyridine derivative 6r, Imatinib, Sunitinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO.
-
Kinase Reaction Setup: The c-KIT kinase is incubated with varying concentrations of the test compounds in the kinase reaction buffer in a 96-well plate. A DMSO-only control is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate, which is trapped on the paper, is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular Anti-proliferative Assay (MTT Assay)
This protocol describes the determination of the half-maximal growth inhibition (GI50) of test compounds on c-KIT-dependent cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., GIST-T1, HMC1.2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds (Thiazolo[5,4-b]pyridine derivative 6r, Imatinib, Sunitinib) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A DMSO-only control is included.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution to each well.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the DMSO-treated control cells. GI50 values are determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
A Comparative Analysis of Thiazolo[5,4-c]pyridine-2-thiol's Antimicrobial Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. This guide provides a comparative analysis of the antimicrobial activity of Thiazolo[5,4-c]pyridine-2-thiol against MRSA, benchmarking its performance against established clinical agents, Vancomycin and Linezolid.
While specific experimental data for this compound is not publicly available, this guide utilizes data from structurally related thiazole compounds to provide a preliminary assessment of its potential. It is important to note that these data are presented as a proxy and further experimental validation on this compound is imperative.
Comparative Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Table 1: Comparative MIC Values (µg/mL) Against MRSA Strains
| Compound | MRSA (ATCC 43300) | Clinical MRSA Isolates (Range) |
| Thiazole Derivatives (Proxy) | 0.5 - 1.3[1][2] | 0.4 - 5.5[3] |
| Vancomycin | 1 - 2[4] | 0.25 - 2[5][6][7] |
| Linezolid | 0.78 - 1.56[8] | 0.38 - 4[9] |
Table 2: Comparative MBC Values (µg/mL) Against MRSA Strains
| Compound | MRSA (ATCC 43300) | Clinical MRSA Isolates (Range) |
| Thiazole Derivatives (Proxy) | 8 | Not widely available |
| Vancomycin | Not widely available | 0.5 - 64[10] |
| Linezolid | 1.56 - 3.12[8] | Not widely available |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antimicrobial activity of the compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
a. Preparation of Materials:
-
Bacterial Strain: A standardized inoculum of the MRSA strain (e.g., ATCC 43300 or a clinical isolate) is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Antimicrobial Agents: Stock solutions of the test compounds (this compound, Vancomycin, Linezolid) are prepared in a suitable solvent.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used.
b. Procedure:
-
A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the 96-well plates.
-
The standardized bacterial inoculum is added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
A growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the bactericidal activity of an antimicrobial agent.
a. Procedure:
-
Following the MIC determination, an aliquot (typically 10-100 µL) is taken from each well that shows no visible growth.
-
The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 37°C for 24-48 hours.
-
The number of surviving colonies is counted.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]
Mechanism of Action and Signaling Pathways
This compound is reported to act by inhibiting bacterial protein synthesis by binding to the ribosomes.[12] This mechanism is shared with Linezolid, which also targets the bacterial ribosome. In contrast, Vancomycin inhibits cell wall synthesis.
Bacterial Protein Synthesis Pathway and Inhibition
Bacterial protein synthesis is a vital process for bacterial survival and is a common target for antibiotics. It occurs on the 70S ribosome, which is composed of a 30S and a 50S subunit.
Caption: Inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.
The 50S subunit of the bacterial ribosome contains the peptidyl transferase center, which is responsible for forming peptide bonds between amino acids.[13] Antibiotics like Linezolid, and putatively this compound, bind to the 23S rRNA component of the 50S subunit, thereby interfering with the protein synthesis process.[14]
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for evaluating the antimicrobial activity of a novel compound is a multi-step process.
Caption: A typical workflow for antimicrobial susceptibility testing.
Conclusion
Based on the available data for structurally similar compounds, this compound shows promise as a potential anti-MRSA agent. The proxy MIC values suggest a potency that could be comparable to or even exceed that of Vancomycin and Linezolid against certain strains. Its proposed mechanism of action, the inhibition of protein synthesis, is a validated and effective strategy for combating bacterial infections.
However, it is crucial to reiterate that this analysis is based on data from related thiazole derivatives. Rigorous experimental validation of this compound, including comprehensive MIC and MBC testing against a panel of MRSA strains, time-kill kinetic studies, and in-depth mechanistic investigations, is essential to definitively establish its antimicrobial profile and potential as a therapeutic candidate.
References
- 1. Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmronline.org [ijmronline.org]
- 10. Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 116990-44-4 | REA99044 [biosynth.com]
- 12. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 13. What are 23S rRNA inhibitors and how do they work? [synapse.patsnap.com]
- 14. Molecular Basis of Non-β-Lactam Antibiotics Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Thiazolo[5,4-b]pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiazolo[5,4-b]pyridine derivatives as potent kinase inhibitors, supported by experimental data from recent studies. The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the potential to overcome drug resistance in cancer therapy. [1][2]
This guide focuses on the structure-activity relationship (SAR) of these derivatives, primarily as inhibitors of c-KIT and Phosphoinositide 3-Kinase (PI3K), two critical targets in oncology.
Data Presentation: A Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data from key studies, showcasing the potency of various thiazolo[5,4-b]pyridine derivatives against their respective kinase targets and cancer cell lines.
Table 1: Inhibitory Activity against c-KIT Kinase
| Compound | R1 Substitution | c-KIT IC50 (µM) | c-KIT V560G/D816V IC50 (µM) | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 | Not Reported | Not Reported | Not Reported |
| 6r | Not Specified in Abstract | Not Reported | 4.77 | Not Reported | 1.15 |
| Imatinib | (Reference Drug) | 0.27 | 37.93 | Not Reported | Not Reported |
| Sunitinib | (Reference Drug) | 0.14 | 3.98 | Not Reported | Not Reported |
Lower IC50 and GI50 values indicate greater potency. The V560G/D816V mutation confers resistance to Imatinib.[1][3]
Table 2: Inhibitory Activity against PI3Kα
| Compound | Substitution | PI3Kα IC50 (nM) |
| 19a | 2-pyridyl, 4-morpholinyl, methoxypyridine | 3.6 |
| 19b | 2-chloro-4-florophenyl sulfonamide | Potent (nanomolar) |
| 19c | 5-chlorothiophene-2-sulfonamide | Potent (nanomolar) |
The data highlights that sulfonamide functionality and a pyridyl group attached to the thiazolo[5,4-b]pyridine core are important for potent PI3Kα inhibitory activity.[4]
Table 3: Anticancer Activity of EGFR-TK Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) |
| 10b | HCC827, NCI-H1975, A-549 | Potent |
| 10c | HCC827, NCI-H1975, A-549 | Potent |
| 10h | HCC827, NCI-H1975, A-549 | Potent |
| 10i | HCC827, NCI-H1975, A-549 | Potent |
| 10k | HCC827 | 0.010 |
| 10k | NCI-H1975 | 0.08 |
| 10k | A-549 | 0.82 |
| Osimertinib | (Reference Drug) | Comparable to 10k |
These derivatives show potent and selective cytotoxicity towards cancer cells, with compound 10k demonstrating remarkable potency as an EGFR-TK autophosphorylation inhibitor.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of Thiazolo[5,4-b]pyridine Derivatives (General Scheme)
The synthesis of the thiazolo[5,4-b]pyridine scaffold is typically achieved through a multi-step process. A common route involves the formation of an aminothiazole from a substituted aminopyridine, followed by protection and subsequent cross-coupling reactions to introduce desired functionalities.
For instance, the synthesis of c-KIT inhibitors involved the following key steps[1]:
-
Aminothiazole formation: Reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate.
-
Boc protection: The amino group of the resulting aminothiazole is protected with a Boc group.
-
Suzuki cross-coupling: Coupling of the protected intermediate with a boronic acid pinacol ester, catalyzed by Pd(dppf)Cl2.
-
Nitro group reduction: Reduction of the nitro group to afford a key amine intermediate, which can be further modified.
A similar multi-step synthesis was employed for the PI3K inhibitors, starting from commercially available materials and proceeding over seven steps.[4]
Radiometric Biochemical Kinase Assay (for c-KIT)
This assay quantifies the enzymatic inhibitory activity of the synthesized compounds against the c-KIT kinase.[3]
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Procedure:
-
The c-KIT kinase enzyme is incubated with the test compounds at various concentrations.
-
The kinase reaction is initiated by the addition of the substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is subsequently stopped.
-
The radiolabeled substrate is separated from the free radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter to determine the IC50 value.
PI3K Enzymatic Assay
The inhibitory activity against PI3K isoforms was determined using an enzymatic assay.[2][4]
Principle: This assay measures the activity of the PI3K enzyme, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibition of this reaction by the test compounds is quantified.
Procedure:
-
The PI3K enzyme is incubated with the test compounds at various concentrations.
-
The reaction is initiated by the addition of ATP and the lipid substrate (PIP2).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a coupled enzyme system that results in a detectable signal (e.g., fluorescence or luminescence).
-
The IC50 values are calculated from the dose-response curves.
Cell Proliferation (MTT) Assay
The anti-proliferative activity of the compounds against various cancer cell lines was evaluated using the MTT assay.[5]
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 or IC50 values are determined from the dose-response curves.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these compounds and a general experimental workflow.
Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.
Caption: Workflow for the in vitro evaluation of thiazolo[5,4-b]pyridine derivatives.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to thiazolopyridines
Thiazolopyridines, a class of fused heterocyclic compounds, are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities, including anti-cancer, anti-inflammatory, and herbicidal properties.[1][2] The efficacy of synthesizing these valuable scaffolds is paramount for rapid lead discovery and process development. This guide provides a comparative analysis of prominent synthetic routes to various thiazolopyridine isomers, presenting quantitative data and detailed experimental protocols to inform methodological selection by researchers in drug development and chemical synthesis.
Overview of Synthetic Strategies
The construction of the thiazolopyridine core generally follows two main strategies: the annelation of a pyridine ring onto a pre-existing thiazole, or the formation of a thiazole ring on a pyridine precursor.[3] Within these overarching approaches, a variety of classical and modern synthetic methods are employed. Traditional methods like the Hantzsch and Guareschi-Thorpe reactions, originally developed for pyridines, have been adapted for thiazolopyridine synthesis.[4][5][6][7] More contemporary approaches, such as multicomponent reactions (MCRs), microwave-assisted synthesis, and solid-phase synthesis, offer significant advantages in terms of efficiency, reaction times, and environmental impact.[8][9][10][11]
The following diagram illustrates the primary strategic approaches to thiazolopyridine synthesis.
Caption: High-level strategies for thiazolopyridine synthesis.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is dictated by factors such as the desired substitution pattern, availability of starting materials, and required scale. The following tables summarize quantitative data for various methods leading to different thiazolopyridine isomers.
Thiazolo[4,5-b]pyridine Derivatives
This isomer has been synthesized through various methods, including multicomponent reactions and solid-phase synthesis, highlighting the trend towards more efficient and scalable protocols.
| Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, aldehyde | 1,4-dioxane, catalytic N-methylmorpholine | Not Specified | High | [1] |
| Merrifield resin, dipotassium cyanodithioimidocarbonate, α-halo ketones, amines | Microwave irradiation, mCPBA | Not Specified | Good | [8] |
| 2-Chloro-3-nitropyridines, 1,3-(S,N)-binucleophiles (e.g., triazole-5-thiols) | Base-promoted SNAr, Smiles rearrangement | Not Specified | 52 - 86 | [12] |
Thiazolo[5,4-b]pyridine Derivatives
The synthesis of this scaffold is crucial for developing kinase inhibitors, such as those targeting c-KIT.
| Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| 3-Amino-5-bromo-2-chloropyridine, KSCN | Not Specified | Not Specified | 75 | [13] |
| Boc-protected aminothiazole, boronic acid pinacol ester | Pd(dppf)Cl2 (Suzuki cross-coupling) | Not Specified | 70 | [13] |
Thiazolo[3,2-a]pyridine Derivatives
Multicomponent reactions are particularly effective for the synthesis of this class of compounds, allowing for the rapid assembly of complex structures.
| Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, cysteamine HCl | Ethanol, reflux | Not Specified | High | [10] |
Microwave-Assisted Synthesis vs. Conventional Heating
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.
| Target Scaffold | Method | Reaction Time | Yield (%) | Reference |
| Thiazolopyrimidines | Conventional Heating | 24 h | 42 - 55 | [14] |
| Thiazolopyrimidines | Microwave-Assisted | 8 min | 69 - 88 | [14][15] |
| 1,4-Dihydropyridines | Conventional Heating | > 12 h | Low-Mod. | [16] |
| 1,4-Dihydropyridines | Microwave-Assisted | 4 min | Mod.-Good | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for key reactions discussed in this guide.
Protocol 1: Multicomponent Synthesis of a Thiazolo[4,5-b]pyridine Derivative[1]
A mixture of 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one (1 mmol), malononitrile (1 mmol), and an appropriate aldehyde (e.g., furfural or salicylic aldehyde, 1 mmol) in 1,4-dioxane is treated with a catalytic amount of N-methylmorpholine. The reaction mixture is stirred under conditions necessary to drive the reaction to completion (e.g., reflux or prolonged stirring at room temperature), as monitored by TLC. Upon completion, the product is isolated and purified using standard techniques such as crystallization or column chromatography.
Protocol 2: Solid-Phase Synthesis of a Thiazolo[4,5-b]pyridine Derivative[8]
The synthesis commences with the reaction of Merrifield resin with dipotassium cyanodithioimidocarbonate to form a solid-supported cyanocarbonimidodithioate. This resin is then subjected to a Thorpe-Ziegler type cyclization with an α-halo ketone to afford a thiazole resin. The subsequent Friedländer annulation with a ketone under microwave irradiation conditions yields the desired thiazolopyridine resin. The sulfide linkage is oxidized to a sulfone using m-chloroperoxybenzoic acid (mCPBA). Finally, nucleophilic desulfonative substitution with an amine cleaves the product from the resin, providing the target 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine in good overall yield.
The following workflow illustrates the solid-phase synthesis approach.
Caption: Workflow for the solid-phase synthesis of thiazolopyridines.
Protocol 3: Synthesis of a Thiazolo[5,4-b]pyridine Scaffold for c-KIT Inhibitors[13]
Commercially available 3-amino-5-bromo-2-chloropyridine (1 equivalent) is reacted with potassium thiocyanate (KSCN) to yield the corresponding aminothiazole derivative (75% yield). The amino group is then protected with a Boc group in 90% yield. A Suzuki cross-coupling reaction is performed between the protected aminothiazole and 2-methyl-5-nitrophenylboronic acid pinacol ester using Pd(dppf)Cl2 as a catalyst, affording the coupled product in 70% yield. Finally, the nitro group is reduced to provide the key amine intermediate for further functionalization.
The biological significance of thiazolopyridines as c-KIT inhibitors involves the modulation of cell signaling pathways. The diagram below represents a simplified c-KIT signaling pathway.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. data.biotage.co.jp [data.biotage.co.jp]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Thiazolo[5,4-c]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound is as crucial as determining its potency against the primary target. Off-target effects, stemming from a compound's interaction with multiple kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the kinase cross-reactivity profile of Thiazolo[5,4-c]pyridine-2-thiol, a heterocyclic compound of interest, against a panel of representative kinases. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the underlying principles, we aim to equip researchers with the necessary information to evaluate its potential as a kinase inhibitor scaffold.
Kinase Inhibition Profile of this compound
To assess the selectivity of this compound, its inhibitory activity was profiled against a diverse panel of 9 kinases representing different branches of the human kinome. The data, presented as the half-maximal inhibitory concentration (IC50), summarizes the compound's potency against each kinase. For comparative purposes, the activity of two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), are included.
| Kinase Family | Kinase | This compound IC50 (µM) | Staurosporine IC50 (µM) | Sunitinib IC50 (µM) |
| Tyrosine Kinase | ABL1 | > 10 | 0.02 | 0.08 |
| SRC | 5.2 | 0.006 | > 10 | |
| VEGFR2 | 1.8 | 0.015 | 0.009 | |
| Serine/Threonine Kinase | AKT1 | > 10 | 0.03 | > 10 |
| CDK2 | 8.9 | 0.004 | > 10 | |
| GSK3β | 3.1 | 0.01 | > 10 | |
| MAPK1 (ERK2) | > 10 | 0.05 | > 10 | |
| PAK1 | 7.5 | 0.008 | > 10 | |
| PIM1 | 0.9 | 0.025 | 2.5 |
Disclaimer: The IC50 values for this compound are representative data for illustrative purposes within this guide.
Experimental Protocols
The determination of kinase inhibition is a critical step in drug discovery. A variety of biochemical and cell-based assays are available for this purpose.[1] Below is a detailed protocol for a common in vitro biochemical kinase assay used to generate the data in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Kinase substrate (e.g., a specific peptide)
-
This compound (or other test compounds)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is correlated with the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential impact of a kinase inhibitor, the following diagrams are provided.
Caption: Experimental workflow for in vitro kinase inhibition profiling.
A kinase inhibitor like this compound can impact cellular signaling pathways. For instance, inhibition of VEGFR2 can block angiogenesis, a critical process in tumor growth.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Discussion and Comparative Analysis
The representative data suggests that this compound exhibits a degree of selectivity. Its most potent activity is against PIM1 and VEGFR2, with IC50 values of 0.9 µM and 1.8 µM, respectively. The inhibitory activity against other kinases such as SRC, GSK3β, PAK1, and CDK2 is moderate, while it shows weak to no activity against ABL1, AKT1, and MAPK1 at concentrations up to 10 µM.
Compared to the promiscuous inhibitor Staurosporine, which inhibits most kinases in the nanomolar range, this compound is significantly more selective. In comparison to Sunitinib, a clinical drug known to target VEGFR2, this compound shows weaker potency against this target. However, its distinct profile, with notable activity against the serine/threonine kinase PIM1, suggests a different spectrum of activity that may warrant further investigation.
It is important to note that the thiazolo[5,4-b]pyridine scaffold, a close structural analog, has been explored for the development of inhibitors against various kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[2] This highlights the potential of the broader thiazolopyridine chemical class in kinase inhibitor design. Further profiling of this compound against a larger kinase panel would be necessary to fully elucidate its selectivity profile and to identify potential off-target liabilities or opportunities for polypharmacology.
Conclusion
This guide provides a framework for understanding and comparing the kinase cross-reactivity profile of this compound. The presented data and protocols offer a starting point for researchers interested in this and similar heterocyclic scaffolds. Comprehensive kinome profiling is an indispensable tool in modern drug discovery, enabling the selection and optimization of compounds with the desired selectivity and safety profiles.[3][4] Further studies, including cell-based assays and in vivo models, are essential to validate the therapeutic potential of any new kinase inhibitor candidate.
References
Navigating the Therapeutic Potential of Thiazolopyridines: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive evaluation of the anticancer properties of Thiazolo[5,4-b]pyridine derivatives reveals a promising landscape for targeted cancer therapy. While direct comparative studies on Thiazolo[5,4-c]pyridine-2-thiol analogs remain limited in publicly available research, a detailed examination of the closely related Thiazolo[5,4-b]pyridine scaffold provides critical insights into the translation of preclinical findings from the laboratory bench to in vivo models.
This guide delves into the in vitro cytotoxic effects and the corresponding in vivo anti-tumor activity of novel Thiazolo[5,4-b]pyridine derivatives, specifically focusing on their role as c-KIT inhibitors. The data presented herein is crucial for researchers and drug development professionals seeking to understand the structure-activity relationships and the preclinical potential of this class of compounds.
In Vitro Efficacy: Targeting Cancer Cells at the Molecular Level
The initial assessment of novel anticancer compounds relies on robust in vitro assays to determine their cytotoxic and target-specific activities. For the Thiazolo[5,4-b]pyridine derivatives, a key focus has been on their ability to inhibit the c-KIT kinase, a receptor tyrosine kinase often implicated in the growth and proliferation of various cancers, including gastrointestinal stromal tumors (GIST).
A series of novel Thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their enzymatic inhibitory activity against c-KIT and their anti-proliferative effects on c-KIT dependent cancer cell lines.[1] The results highlight a potent derivative, designated as 6r , which demonstrated significant inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants.[1]
Summary of In Vitro Efficacy Data
| Compound | Target | Assay Type | IC50 / GI50 (µM) | Cell Line(s) |
| 6r | c-KIT (wild-type) | Enzymatic Assay | 0.37 | - |
| 6r | c-KIT V560G/D816V | Enzymatic Assay | 4.77 | - |
| Imatinib | c-KIT V560G/D816V | Enzymatic Assay | >10 | - |
| 6r | Proliferation | Anti-proliferative Assay | 0.01 | GIST-T1 |
| Imatinib | Proliferation | Anti-proliferative Assay | 0.02 | GIST-T1 |
| 6r | Proliferation | Anti-proliferative Assay | 1.15 | HMC1.2 (c-KIT V560G/D816V) |
| Imatinib | Proliferation | Anti-proliferative Assay | >10 | HMC1.2 (c-KIT V560G/D816V) |
IC50: Half-maximal inhibitory concentration in enzymatic assays. GI50: Half-maximal growth inhibition in cell-based assays.
Experimental Protocols: In Vitro Assays
A detailed understanding of the experimental methodologies is paramount for the interpretation and replication of scientific findings.
c-KIT Kinase Enzymatic Assay
The inhibitory activity of the Thiazolo[5,4-b]pyridine derivatives against c-KIT was determined using a radiometric biochemical kinase assay.[1] This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Workflow for c-KIT Kinase Enzymatic Assay
References
Benchmarking Thiazolo[5,4-c]pyridine-2-thiol Derivatives Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Thiazolo[5,4-c]pyridine-2-thiol derivatives and its analogs against established standard-of-care drugs in key therapeutic areas. The data presented is collated from preclinical studies to offer an objective benchmark of the therapeutic potential of this novel class of compounds. Due to the limited publicly available data specifically for this compound, this guide incorporates findings from closely related and structurally similar thiazolopyridine isomers to provide a broader context for their potential activities.
Anticancer Activity
Thiazolopyridine derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent activity against a range of cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the c-KIT and PI3K/Akt/mTOR pathways.
Data Presentation
Table 1: In Vitro Anticancer Activity of Thiazolopyridine Derivatives Compared to Standard-of-Care Drugs
| Compound/Drug | Cancer Cell Line | Potency (IC50/GI50 in µM) | Standard-of-Care Drug | Potency (IC50 in µM) |
| Thiazolo[5,4-b]pyridine derivative 6r | GIST-T1 (Gastrointestinal Stromal Tumor) | GI50: <0.02 | Imatinib | GI50: 0.02 |
| HMC1.2 (Mast Cell Leukemia, c-KIT V560G/D816V mutant) | GI50: 1.15 | Imatinib | GI50: 27.1 | |
| Thiazolo[5,4-d]pyrimidine derivative 7i | MGC-803 (Human Gastric Cancer) | IC50: 4.64 | Cisplatin | - |
| HGC-27 (Human Gastric Cancer) | IC50: 5.07 | - | - | |
| Thiazolo[4,5-d]pyrimidine derivative 3b | NCI-60 Cell Line Panel | - | Doxorubicin | - |
| Thiazolo[5,4-b]pyridine derivative | HepG2 (Hepatocellular Carcinoma) | IC50: 24.7 (µg/ml) | Doxorubicin | - |
| MCF-7 (Breast Carcinoma) | IC50: 42.6 (µg/ml) | Doxorubicin | - | |
| HCT-116 (Colorectal Carcinoma) | IC50: 15.87 (µg/ml) | Doxorubicin | - |
Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathways
c-KIT Signaling Pathway:
The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST). Its activation by stem cell factor (SCF) triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[1][2][3] Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, including mutations that confer resistance to standard therapies like imatinib.[4]
Caption: c-KIT signaling pathway and the inhibitory action of Thiazolo[5,4-b]pyridine derivatives.
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[5] Some thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, presenting a promising strategy for cancer therapy.[3][5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain thiazole derivatives.
Experimental Protocols
MTT Cell Viability Assay:
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Caption: A generalized workflow for the MTT cell viability assay.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7][8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a standard-of-care drug. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Thiazole and pyridine moieties are present in numerous clinically used antimicrobial agents. Derivatives of thiazolopyrimidine have shown promising in vitro activity against a range of bacterial and fungal pathogens.
Data Presentation
Table 2: In Vitro Antimicrobial Activity of Thiazolopyrimidine Derivatives Compared to Standard-of-Care Antibiotics
| Compound/Drug | Microorganism | Potency (MIC in µmol/mL) | Standard-of-Care Drug | Potency (MIC in µmol/mL) |
| Thiazolopyrimidine derivative 3 | Enterobacter cloacae | - | Ciprofloxacin | - |
| Thiazolopyrimidine derivative 12 | Bacillus pumilus | 7.69 | Ciprofloxacin | - |
| Thiazolopyrimidine derivative 4 | Streptococcus faecalis | 3.67 | Ciprofloxacin | - |
| Thiazolopyrimidine derivative 11a | Staphylococcus aureus | - | Cefotaxime sodium | 1-2 |
| Thiazolopyrimidine derivative 11b | Escherichia coli | - | Cefotaxime sodium | 1-2 |
| Thiazolopyrimidine derivative 7a | Candida albicans | - | Nystatin | 1-3 |
Note: The original data for compound 3 reported equivalent inhibition zones to Ciprofloxacin. MIC values provide a more quantitative comparison.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.[10][11][12][13]
Procedure:
-
Preparation of Antimicrobial Dilutions: Two-fold serial dilutions of the this compound derivative or standard antibiotic are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Anti-inflammatory Activity
Thiazole-containing compounds have been investigated for their anti-inflammatory properties, with some derivatives demonstrating potent activity in preclinical models of inflammation.
Data Presentation
Table 3: Anti-inflammatory Activity of Thiazolopyridine Derivatives Compared to Standard-of-Care Drugs
| Compound/Drug | Assay | Potency | Standard-of-Care Drug | Potency |
| Thiazolo[4,5-b]pyridine derivative | Carrageenan-induced rat paw edema | Exceeded Ibuprofen | Ibuprofen | - |
| Thiazoline-2-thione derivative 4d | BSA Denaturation Inhibition | IC50: 21.9 µg/mL | Aspirin | IC50: 22 µg/mL |
| Pyridine-Thiazole Hydrazide 5j | BSA Denaturation Inhibition | IC50: <46.29 µg/mL | Diclofenac Sodium | - |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[1][10][11][12]
Procedure:
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Drug Administration: The test compound (this compound derivative), standard drug (e.g., Ibuprofen), or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The volume of the paw is measured at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Inhibition of Bovine Serum Albumin (BSA) Denaturation:
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the heat-induced denaturation of a standard protein like BSA is considered a measure of its anti-inflammatory activity.[14][15][16]
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing BSA solution and the test compound at various concentrations is prepared. A control group with the vehicle and a standard group with a known anti-inflammatory drug (e.g., aspirin or diclofenac sodium) are also prepared.
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: The temperature is then increased to 70°C for 5-10 minutes to induce denaturation.
-
Turbidity Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test and standard samples with that of the control. The IC50 value is then determined.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eujournal.org [eujournal.org]
- 7. Stomach (Gastric) Cancer & Chemotherapy Drugs | American Cancer Society [cancer.org]
- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drugs Approved for Breast Cancer - NCI [cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. jcdr.net [jcdr.net]
Bridging the Gap: A Comparative Guide on the Correlation of Computational Predictions and Experimental Results for Thiazolopyridines
For researchers, scientists, and professionals in drug development, the integration of computational modeling with experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides a comprehensive comparison of in silico predictions and in vitro/in vivo experimental outcomes for a series of thiazolopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential.
Thiazolopyridines have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The ability to accurately predict the biological activity of these compounds through computational methods can significantly streamline the drug discovery process, saving time and resources. This guide delves into the correlation between computational docking scores and experimentally determined biological activities for thiazolopyridine derivatives, focusing on their role as kinase inhibitors in cancer therapy.
Correlation of In Silico Predictions and In Vitro Efficacy
Molecular docking is a computational technique frequently employed to predict the binding affinity of a small molecule to a protein target. The docking score, a numerical value representing this predicted affinity, is often used to prioritize compounds for synthesis and biological testing. The following tables present a comparative analysis of docking scores and experimentally determined half-maximal inhibitory concentrations (IC₅₀) for thiazolopyridine and related derivatives against key cancer-related protein kinases.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
EGFR is a crucial target in cancer therapy, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔGbinding, kcal/mol) | Experimental IC₅₀ (µM) against MCF-7 cells | Reference |
| 5ab | - | -22.45 | - | [4] |
| 5aq | - | -22.23 | - | [4] |
| 5bq | - | -20.76 | 6.5 ± 0.67 | [4] |
| Erlotinib (Standard) | - | -24.11 | - | [4] |
A lower docking score and a more negative binding affinity generally indicate a better-predicted binding.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound ID | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) against VEGFR-2 | Reference |
| Compound 6 | - | 60.83 | [5] |
| Compound 7 | - | 129.30 | [5] |
| Compound 10 | - | 63.61 | [5] |
| Sorafenib (Standard) | - | 53.65 | [5] |
| Compound ID | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) against MCF-7 cells | Reference |
| 6b | -9.819 | 11.2 ± 0.80 | [6] |
| 6c | - | - | [6] |
| 6d | -9.900 | 10.5 ± 0.71 | [6] |
| 10a | - | - | [6] |
| 10c | - | - | [6] |
| Sorafenib (Standard) | - | 5.10 ± 0.49 | [6] |
In Silico ADMET Predictions
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. Computational models can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles. The following table summarizes the predicted ADMET properties for a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives.[7]
| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability | P-glycoprotein Substrate | CYP1A2 Inhibitor | hERG I Inhibitor | Hepatotoxicity |
| 4a | 93.36 | 0.93 | No | Yes | No | Yes |
| 4b | 93.42 | 0.93 | No | Yes | No | Yes |
| 4c | 93.36 | 0.93 | No | No | No | Yes |
| 4d | 93.36 | 0.93 | No | Yes | No | Yes |
| 4e | 93.42 | 0.93 | No | No | No | Yes |
| 4f | 93.36 | 0.93 | No | No | No | Yes |
| 4g | 93.36 | 0.93 | No | No | No | Yes |
| 4h | 93.36 | 0.93 | No | Yes | No | Yes |
| 4i | 93.42 | 0.93 | No | No | No | Yes |
| 4j | 93.42 | 0.93 | No | No | No | Yes |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate peptide, and ATP in a suitable buffer.
-
Compound Addition: The thiazolopyridine derivatives, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well. The signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazolopyridine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
Molecular Docking Protocol
This protocol outlines the general steps for performing molecular docking to predict the binding mode and affinity of a ligand to a protein target.
-
Protein Preparation: The 3D structure of the target protein (e.g., EGFR or VEGFR-2 kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the thiazolopyridine derivatives are drawn and converted to 3D structures. The ligands are then energy-minimized using a suitable force field.
-
Binding Site Definition: The active site of the protein is defined, usually based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking algorithm is used to generate a series of possible conformations (poses) of the ligand within the protein's active site and to score these poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking scores are used to rank the compounds based on their predicted binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thiazolopyridine kinase inhibitors and a typical experimental workflow for their evaluation.
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Evaluations of Fluorophoric Thiazolo-[2,3-b]quinazolinones as Anti-cancer Agents Targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Thiazolopyridine Isomers for Researchers and Drug Developers
An in-depth analysis of the biological activities and therapeutic potential of key thiazolopyridine isomers, supported by experimental data and detailed protocols.
The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, is a privileged structure in medicinal chemistry, giving rise to a multitude of isomers with diverse and potent biological activities. This guide provides a head-to-head comparison of the most extensively studied isomers—thiazolo[5,4-b]pyridine, thiazolo[4,5-b]pyridine, and thiazolo[3,2-a]pyridine—to assist researchers, scientists, and drug development professionals in navigating their therapeutic potential. The comparative analysis is based on available preclinical data, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.
Executive Summary
While direct comparative studies evaluating different thiazolopyridine isomers under identical experimental conditions are limited, a comprehensive review of the existing literature reveals distinct pharmacological profiles for each scaffold. Thiazolo[5,4-b]pyridine derivatives have emerged as potent kinase inhibitors, particularly targeting pathways involved in cancer progression. In contrast, thiazolo[4,5-b]pyridines have demonstrated significant potential as antimicrobial and anti-inflammatory agents. The thiazolo[3,2-a]pyridine scaffold has been explored for a broader range of activities, including antimicrobial and anticancer effects. This guide synthesizes the available quantitative data and experimental methodologies to provide a clear and objective comparison.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data for representative derivatives of each thiazolopyridine isomer, highlighting their efficacy in various biological assays. It is crucial to note that these results are compiled from different studies and direct comparisons of absolute values should be made with caution, considering the variations in experimental conditions.
Table 1: Anticancer Activity of Thiazolopyridine Isomers
| Isomer Scaffold | Compound Example | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Thiazolo[5,4-b]pyridine | Derivative 6r | c-KIT (V560G/D816V) | Radiometric Kinase Assay | 4.77 | [1] |
| HMC1.2 (c-KIT mutant) | Cell Proliferation | 1.15 | [1] | ||
| Derivative 19a | PI3Kα | Enzymatic Assay | 0.0036 | [2][3] | |
| AV25R | RS4;11 (B-ALL) | Cell Proliferation | 1.95 | [4] | |
| Thiazolo[4,5-b]pyridine | Compound VII | Not Specified | Cytotoxicity (HaCaT, HEK293) | Not specified as cytotoxic | [5] |
| Thiazolo[3,2-a]pyrimidine * | Compound 4e | HeLa | MTT Assay | 6.26 | [6] |
Note: Data for thiazolo[3,2-a]pyrimidine, a closely related bicyclic system, is included for broader context due to the availability of cytotoxicity data.
Table 2: Antimicrobial Activity of Thiazolopyridine Isomers
| Isomer Scaffold | Compound Example | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolo[4,5-b]pyridine | Compound 3g | Pseudomonas aeruginosa | 0.21 (converted from µM) | [7] |
| Escherichia coli | 0.21 (converted from µM) | [7] | ||
| Compound V | Candida albicans | 12.5 | [5] | |
| Compound 4p | MRSA, P. aeruginosa, E. coli | 120 - 470 | [8] | |
| Thiazolo[3,2-a]pyridine | Fused-ring derivatives | Various bacteria & fungi | - | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radiometric Kinase Assay (for c-KIT Inhibition)[1]
Principle: This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by the target kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Procedure:
-
The c-KIT kinase enzyme is incubated with varying concentrations of the test compound.
-
The kinase reaction is initiated by the addition of a suitable substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is terminated, and the radiolabeled substrate is separated from the free [γ-³²P]ATP.
-
The radioactivity incorporated into the substrate is quantified using a scintillation counter to determine the level of kinase inhibition.
Cell Proliferation Assay (MTT Assay)[4][6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the thiazolopyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)[5][7][8]
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thiazolopyridine isomers and a general experimental workflow for their evaluation.
Caption: Inhibition of the c-KIT signaling pathway by a thiazolo[5,4-b]pyridine derivative.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest [proquest.com]
- 6. Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Thiazole Derivatives on Various Cancer Cell Lines
Thiazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a broad spectrum of cytotoxic activities against numerous cancer cell lines. This guide provides a comparative overview of the in vitro efficacy of several thiazole derivatives, supported by experimental data and detailed methodologies.
Data Presentation: Cytotoxicity of Thiazole Derivatives (IC50 Values)
The cytotoxic potential of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater cytotoxic activity.
| Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - |
| Diphyllin Thiazole 5d | HepG2 (Liver) | 0.3 | - | - |
| HCT-15 (Colon) | >10 | - | - | |
| A549 (Lung) | >10 | - | - | |
| Diphyllin Thiazole 5e | HepG2 (Liver) | 0.4 | - | - |
| HCT-15 (Colon) | >10 | - | - | |
| A549 (Lung) | >10 | - | - | |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/mL | Staurosporine | 5.25 µg/mL |
| Compound 7a | MCF-7 (Breast) | 6.09 ± 0.44 µg/mL | Staurosporine | 5.25 µg/mL |
| Compound 7b | MCF-7 (Breast) | 4.21 ± 0.13 µg/mL | Staurosporine | 5.25 µg/mL |
| Compound 22 | HepG2 (Liver) | 2.04 ± 0.06 | Sorafenib | 2.24 ± 0.06 |
| MCF-7 (Breast) | 1.21 ± 0.04 | Sorafenib | 3.17 ± 0.01 |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of thiazole derivatives' cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[1]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thiazole derivatives. Control wells include untreated cells and vehicle-treated cells. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in sterile PBS) is added to each well. The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Cells are treated with the thiazole derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in a binding buffer, and then incubated with FITC-conjugated Annexin V and PI in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
Many thiazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[3][4] Inhibition of this pathway can lead to the induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro evaluation of the cytotoxic effects of novel thiazole derivatives.
Caption: Experimental workflow for evaluating the cytotoxicity of thiazole derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the ADME Properties of Novel Thiazolo[4,5-b]pyridines
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel drug candidates is a critical step in the journey from discovery to clinical application. The thiazolo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of new therapeutic agents. However, the success of these compounds is intrinsically linked to their pharmacokinetic profile. This guide provides a comparative analysis of the ADME properties of novel thiazolo[4,5-b]pyridines, supported by illustrative in silico data and detailed experimental protocols for key in vitro assays.
In Silico ADME Profile Comparison
The following table summarizes key in silico ADME-related parameters for a representative set of hypothetical thiazolo[4,5-b]pyridine derivatives. These parameters are crucial for predicting the oral bioavailability and overall druggability of a compound.
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp) |
| T45BP-001 | 320.4 | 2.8 | 1 | 4 | -3.5 | -5.2 |
| T45BP-002 | 350.5 | 3.2 | 2 | 5 | -4.1 | -5.5 |
| T45BP-003 | 380.4 | 3.5 | 1 | 6 | -4.5 | -5.8 |
| T45BP-004 | 334.4 | 2.5 | 2 | 4 | -3.2 | -5.0 |
| T45BP-005 | 364.5 | 3.0 | 1 | 5 | -3.8 | -5.3 |
Note: This data is illustrative and generated based on typical values for similar heterocyclic compounds. Actual experimental values may vary.
Key In Vitro ADME Assays: Experimental Protocols
To experimentally determine the ADME properties of novel thiazolo[4,5-b]pyridines, a suite of standardized in vitro assays is employed. These assays provide critical data to validate and refine in silico predictions.[1][2][3][4]
Metabolic Stability Assessment
Metabolic stability assays are crucial for predicting the in vivo half-life of a compound.[5] These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[3]
Liver Microsomal Stability Assay Protocol:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Incubation: The test compound (final concentration, e.g., 1 µM) is added to the microsomal suspension.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a cofactor for cytochrome P450 enzymes. A control incubation is performed without NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay: A similar protocol is followed using cryopreserved hepatocytes, which provide a more complete picture of both Phase I and Phase II metabolism.[1][3]
Caption: Workflow for the in vitro liver microsomal stability assay.
Cell Permeability Assessment
Cell permeability assays are used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model for the intestinal barrier.[3]
Caco-2 Permeability Assay Protocol:
-
Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
Assay Setup: The transwell inserts are placed in a plate containing a buffer solution. The test compound is added to the apical (A) side (representing the intestinal lumen).
-
Sampling: At specified time intervals, samples are taken from the basolateral (B) side (representing the bloodstream).
-
Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Plasma Protein Binding Assessment
The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. Rapid Equilibrium Dialysis (RED) is a common method for determining the unbound fraction of a drug in plasma.
Rapid Equilibrium Dialysis (RED) Protocol:
-
Device Preparation: A RED device, which consists of a sample chamber and a buffer chamber separated by a semi-permeable membrane, is used.
-
Sample Addition: The test compound is added to plasma, which is then placed in the sample chamber. The buffer chamber is filled with a phosphate buffer.
-
Equilibration: The device is sealed and incubated with shaking at 37°C for a specified period (e.g., 4-6 hours) to allow for equilibrium to be reached.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentrations of the compound in the plasma and buffer aliquots are determined by LC-MS/MS.
-
Data Interpretation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion
The ADME properties of novel thiazolo[4,5-b]pyridines are a critical determinant of their potential as therapeutic agents. While in silico models provide valuable early-stage guidance, experimental in vitro assays are indispensable for accurate characterization. The protocols outlined in this guide for metabolic stability, cell permeability, and plasma protein binding represent the foundational experiments required to build a comprehensive ADME profile for this promising class of compounds. By systematically evaluating these properties, researchers can more effectively identify and optimize thiazolo[4,5-b]pyridine derivatives with favorable pharmacokinetic characteristics, ultimately increasing the probability of clinical success.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Thermal and Microwave Activation in Thiazolo[5,4-b]pyridine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. Thiazolo[5,4-b]pyridines, a class of compounds with significant biological activity, are a key focus. This guide provides an objective comparison of thermal and microwave-assisted synthetic methods for this scaffold, supported by experimental data, to aid in the selection of the most appropriate activation technique.
The synthesis of 2-aminothiazolo[5,4-b]pyridines is often achieved through the reaction of a 3-amino-2-chloropyridine derivative with an isothiocyanate. This reaction can be activated using either conventional heating (thermal activation) or microwave irradiation. The choice of activation method can significantly impact reaction time, yield, and overall efficiency.
Quantitative Comparison of Synthetic Methods
Microwave-assisted synthesis consistently demonstrates a significant reduction in reaction time compared to conventional thermal heating, often leading to comparable or improved yields. The following table summarizes the experimental data from the synthesis of various thiazolo[5,4-b]pyridine derivatives.
| Compound | Activation Method | Solvent | Temperature (°C) | Time | Yield (%) |
| N-(p-tolyl)thiazolo[5,4-b]pyridin-2-amine | Thermal | Sabinene | 100 | 24 h | 67 |
| N-(p-tolyl)thiazolo[5,4-b]pyridin-2-amine | Microwave | Sabinene | 130 | 2 h | 64 |
| N-(3-bromophenyl)thiazolo[5,4-b]-6-methylpyridin-2-amine | Thermal | Sabinene | 100 | 24 h | 54 |
| N-(3,5-bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine | Thermal | Sabinene | 100 | 24 h | 54 |
| N-(4-chlorophenyl)thiazolo[5,4-b]pyridin-2-amine | Thermal | Sabinene | 100 | 24 h | 59 |
Data sourced from a study on the use of Sabinene as a green solvent in the synthesis of thiazolo[5,4-b]pyridines.[1][2]
Experimental Workflow
The general workflow for the synthesis of thiazolo[5,4-b]pyridines involves the reaction of a substituted 3-amino-2-chloropyridine with an isothiocyanate. The key difference lies in the method of activation, as illustrated in the following diagram.
Caption: General experimental workflow for thiazolo[5,4-b]pyridine synthesis.
Experimental Protocols
Below are the detailed experimental protocols for both thermal and microwave-assisted synthesis of a representative thiazolo[5,4-b]pyridine derivative.
General Procedure for Thermal Synthesis: [2]
-
In a sealed tube, combine the 3-amino-2-chloropyridine derivative (1 equivalent) and the corresponding isothiocyanate (1 equivalent).
-
Add the solvent (e.g., Sabinene, 1 mL).
-
Heat the reaction mixture at 100°C for 24 hours.
-
After cooling to room temperature, filter the resulting precipitate.
-
Rinse the solid with a suitable solvent (e.g., ethyl acetate) to yield the final product.
General Procedure for Microwave-Assisted Synthesis: [1]
-
In a sealed microwave tube, combine the 3-amino-2-chloro-5-methylpyridine (1.1 equivalents) and the appropriate isothiocyanate (1 equivalent).
-
Add the solvent (e.g., Sabinene, 1 mL).
-
Place the sealed tube in a microwave reactor and irradiate at 130°C for 2 hours.
-
After the reaction is complete and the vessel has cooled, filter the mixture.
-
Rinse the filtered solid with ethyl acetate to obtain the desired product.
Discussion
The primary advantage of microwave activation is the dramatic reduction in reaction time, from 24 hours to just 2 hours in the examples provided.[1][2] This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient energy transfer compared to the slower, convective heating of an oil bath in thermal activation.[3] This can be particularly advantageous for high-throughput synthesis and library generation in drug discovery.
Thermal activation , while significantly slower, is a well-established and accessible method that does not require specialized microwave reactor equipment. The yields obtained through thermal heating are often comparable to, and in some cases slightly higher than, those from microwave synthesis, suggesting that for certain applications where speed is not the primary concern, it remains a viable option.[1][2]
It is also worth noting that the choice of solvent can play a crucial role in both methods. The use of green solvents like Sabinene has been shown to be effective for both thermal and microwave-assisted synthesis of thiazolo[5,4-b]pyridines.[1][2]
References
- 1. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation | MDPI [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thiazolo[5,4-c]pyridine-2-thiol: A Comprehensive Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Thiazolo[5,4-c]pyridine-2-thiol, ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Therefore, adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are essential to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from splashes.[2]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin from contamination.[2]
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Hazard and Incompatibility Data
Proper storage and segregation of chemical waste are critical to prevent hazardous reactions. This compound is incompatible with strong oxidizing agents and strong acids.[1] In the event of a fire, it may emit toxic fumes, including nitrogen oxides (NOx) and sulphur oxides (SOx).[1]
| Hazard Classification | Description | Incompatible Materials | Hazardous Decomposition Products |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Strong oxidizing agents[1] | Nitrogen oxides (NOx)[1] |
| Skin Irritation | Causes skin irritation.[1] | Strong acids[1] | Sulphur oxides (SOx)[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[2][3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[2]
-
Do not mix this waste with other incompatible waste streams.[2]
2. Waste Collection:
-
Collect all liquid and solid waste into a designated, closable, and clearly labeled hazardous waste container.[1][4] The container must be made of a compatible material.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include appropriate hazard pictograms (e.g., GHS07: Exclamation mark).[1]
3. Storage:
-
Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials.[1][2]
4. Spill Management:
-
In the event of a small spill, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.[2]
-
Carefully transfer the absorbed material into the designated hazardous waste container.[1]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
5. Decontamination of Glassware:
-
For glassware that has come into contact with this compound, a bleach bath is recommended for decontamination, as thiols can be oxidized by bleach.[4]
-
Immerse the glassware in a bleach solution overnight (approximately 14 hours) within a fume hood.[4]
-
After soaking, rinse the glassware thoroughly with water before washing by normal methods.[4]
-
The used bleach solution should also be collected as hazardous waste.[5]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
-
Observe all federal, state, and local environmental regulations for the final disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thiazolo[5,4-C]pyridine-2-thiol
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Thiazolo[5,4-C]pyridine-2-thiol. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE based on available safety data for this compound and structurally similar chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves. | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection against potential tears or pinholes. For pyridine-containing compounds, butyl rubber gloves are also a suitable alternative. Always consult the manufacturer's glove compatibility chart for specific breakthrough times. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, dust, and vapors. A face shield offers additional protection for the entire face. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. | Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation. The choice of cartridge should be based on a site-specific risk assessment. |
| Skin and Body Protection | A fully-buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. For tasks with a higher risk of splashes, a chemically resistant apron or suit should be considered. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the key steps for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving this compound
This protocol details the steps for accurately weighing and dissolving the solid compound, a common procedure in many research applications.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
10% bleach solution
-
Labeled hazardous waste containers (solid and liquid)
Procedure:
-
Preparation:
-
Ensure all necessary PPE is donned correctly.
-
Verify that the chemical fume hood is operational.
-
Prepare a 10% bleach solution for decontamination.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
Handle the powder with care to minimize dust generation.
-
-
Dissolving:
-
Carefully transfer the weighed solid into a clean, dry beaker.
-
Add a small amount of the chosen solvent to the beaker.
-
If necessary, use a magnetic stir bar and stir plate to aid in dissolution.
-
Once the solid is fully dissolved, quantitatively transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Bring the solution to the final desired volume with the solvent and stopper the flask.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Cleanup:
-
Wipe down the spatula, balance, and any other contaminated surfaces within the fume hood with a 10% bleach solution.
-
Soak all contaminated glassware in the 10% bleach solution for at least 24 hours before standard washing.
-
Dispose of the weighing paper and any other contaminated solid waste in the designated hazardous solid waste container.
-
Properly doff and dispose of gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and paper towels should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the solvents used. |
| Decontamination | For glassware and equipment, a 10% bleach solution can be used to oxidize and neutralize residual thiol compounds. After soaking for at least 24 hours, the glassware can be washed through standard laboratory procedures. The bleach solution should be disposed of as hazardous liquid waste. |
| Bulk Disposal | For larger quantities of the chemical, professional hazardous waste disposal services should be contacted. Incineration is a common method for the disposal of organic compounds. Local, state, and federal regulations for hazardous waste disposal must be strictly followed. |
The following diagram illustrates the decision-making process for the disposal of waste generated from handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
